B1193221 ONO-4578

ONO-4578

Cat. No.: B1193221
Attention: For research use only. Not for human or veterinary use.
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Description

ONO-4578 is a highly selective, oral antagonist of the Prostaglandin E2 (PGE2) receptor EP4, developed for cancer immunotherapy research . PGE2, often produced by tumor cells, suppresses anti-tumor immunity by binding to the EP4 receptor on various immune cells, creating an immunosuppressive tumor microenvironment . By blocking the EP4 receptor, this compound is designed to reverse this immunosuppression, restore cancer immunity, and exert antitumor effects . Preclinical data suggested that this compound could reduce infiltration of M2 macrophages in tumors and showed potent antitumor activity, which was enhanced in combination with anti-PD-1 therapy . A first-in-human study concluded that this compound, both as a monotherapy and in combination with the anti-PD-1 antibody Nivolumab, was well-tolerated and showed signs of antitumor activity in patients with advanced solid tumors . Promisingly, a recent Phase 2 clinical trial in patients with previously untreated, HER2-negative unresectable advanced or recurrent gastric cancer met its primary endpoint, demonstrating that this compound in combination with Nivolumab and chemotherapy significantly prolonged progression-free survival compared to the placebo group . This combination also showed a manageable safety profile in earlier studies . Given its mechanism of action, this compound is a valuable research tool for investigating the EP4 signaling pathway in oncology and immunology, particularly in exploring combination strategies with immune checkpoint inhibitors like anti-PD-1 antibodies . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ONO-4578;  ONO 4578;  ONO4578;  BMS 986310;  BMS986310;  BMS-986310; 

Origin of Product

United States

Foundational & Exploratory

ONO-4578 in Gastric Cancer: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-4578 is a potent and selective oral antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). In the tumor microenvironment of gastric cancer, elevated levels of PGE2 produced by cancer cells contribute to an immunosuppressive landscape, facilitating tumor growth and immune evasion. This compound reverses this immunosuppression by blocking the PGE2-EP4 signaling pathway, thereby restoring and enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanism of action of this compound in gastric cancer, detailing its effects on immune cell modulation and summarizing key clinical findings. This document also outlines relevant experimental protocols and visualizes the core signaling pathways and experimental workflows.

Introduction to this compound and its Target in Gastric Cancer

Gastric cancer is a leading cause of cancer-related mortality worldwide.[1] A key challenge in treating advanced gastric cancer is the immunosuppressive tumor microenvironment (TME), which limits the efficacy of immunotherapies.[2] Prostaglandin E2 (PGE2) is a critical mediator of this immunosuppression.[3] Cancer cells often overproduce PGE2, which then acts on various immune cells through its receptors, particularly the EP4 receptor.[3]

This compound is a small molecule antagonist that selectively binds to and inhibits the EP4 receptor.[4] By blocking the interaction between PGE2 and EP4, this compound aims to dismantle the immunosuppressive network within the TME and unleash the patient's own immune system to attack the cancer cells.[5]

Core Mechanism of Action: Reversing PGE2-Mediated Immune Suppression

The primary mechanism of action of this compound in gastric cancer is the blockade of the PGE2-EP4 signaling pathway, which leads to the restoration of anti-tumor immune responses.[4][5] This is achieved through several key effects on various immune cell populations within the TME.

Modulation of Myeloid Cells

PGE2 signaling through EP4 receptors expressed on myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs), promotes an immunosuppressive M2 macrophage phenotype and the expansion of MDSCs.[6] These cells, in turn, suppress T-cell activity. This compound has been shown in preclinical models to reduce the infiltration of M2 macrophages in tumors.[7] By inhibiting EP4, this compound is believed to shift the balance from immunosuppressive M2-like macrophages towards an anti-tumoral M1-like phenotype and inhibit the function of MDSCs.

Enhancement of T-Cell Function

The immunosuppressive environment created by PGE2-EP4 signaling directly dampens the activity of cytotoxic T lymphocytes (CD8+ T cells), which are crucial for killing cancer cells.[2] By blocking this pathway, this compound restores the proliferative capacity and effector function of T cells.[6] Clinical data from a Phase 1 trial in gastric cancer patients showed that treatment with this compound and nivolumab led to an increase in the number of CD8+ T cells in the tumor microenvironment.

Signaling Pathway of this compound Action

The binding of PGE2 to the Gs protein-coupled EP4 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[8] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[8] This signaling cascade ultimately results in the transcriptional changes that drive the immunosuppressive phenotype in immune cells. This compound, by blocking the initial step of PGE2 binding to EP4, prevents this entire downstream signaling cascade.

This compound blocks the PGE2-EP4 immunosuppressive signaling pathway.

Quantitative Data from Clinical and Preclinical Studies

While detailed quantitative data from preclinical gastric cancer-specific models are not extensively published, clinical trials have provided valuable insights into the efficacy of this compound.

Study PhasePatient PopulationTreatmentKey Findings
Phase 1 (NCT03155061) - Expansion Cohort Unresectable advanced or recurrent gastric/gastroesophageal junction cancerThis compound + NivolumabIO-Treated (n=30): ORR: 10.0%, DCR: 73.3% IO-Naive (n=30): ORR: 16.7%, DCR: 40.0%[9]
Phase 2 (this compound-08) Previously untreated, HER2-negative unresectable advanced or recurrent gastric/gastroesophageal junction cancerThis compound + Nivolumab + Chemotherapy vs. Placebo + Nivolumab + ChemotherapyMet primary endpoint of statistically significant prolongation of progression-free survival (PFS). Full data to be presented at an academic meeting.[10]

Experimental Protocols

Detailed preclinical experimental protocols for this compound in gastric cancer are not publicly available. However, based on standard methodologies in cancer research, the following outlines the likely experimental approaches.

In Vitro Assays
  • Cell Viability Assay (MTS/MTT): To assess the direct cytotoxic effects of this compound on gastric cancer cell lines. Cells would be seeded in 96-well plates, treated with a dose range of this compound for 24-72 hours, and cell viability measured using a colorimetric assay.

  • Apoptosis Assay (Annexin V/PI Staining): To determine if this compound induces apoptosis in gastric cancer cells. Treated cells would be stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry.

  • Western Blot Analysis: To investigate the effect of this compound on the EP4 signaling pathway. Gastric cancer cells or immune cells would be treated with PGE2 in the presence or absence of this compound, and cell lysates would be probed with antibodies against key signaling proteins like phosphorylated CREB.

  • Co-culture Assays: To model the interaction between cancer cells and immune cells. Gastric cancer cells would be co-cultured with peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets in the presence of this compound to assess its impact on T-cell activation and cytokine production.

In Vivo Xenograft Studies

  • Syngeneic Mouse Models: To evaluate the anti-tumor efficacy of this compound in an immunocompetent setting. A murine gastric cancer cell line would be implanted into mice. Once tumors are established, mice would be treated with this compound, and tumor growth would be monitored over time. At the end of the study, tumors would be harvested for analysis of the immune cell infiltrate by flow cytometry or immunohistochemistry.

G CellLines Gastric Cancer Cell Lines Viability Cell Viability Assays CellLines->Viability Apoptosis Apoptosis Assays CellLines->Apoptosis WesternBlot Western Blot (Signaling) CellLines->WesternBlot CoCulture Immune Cell Co-culture Cytokine Cytokine Analysis CoCulture->Cytokine Xenograft Syngeneic Mouse Xenograft Model TGI Tumor Growth Inhibition Xenograft->TGI ImmuneProfiling Immune Cell Profiling (Flow/IHC) Xenograft->ImmuneProfiling Phase1 Phase 1 Trial (Safety & Dose) Phase2 Phase 2 Trial (Efficacy) Phase1->Phase2

A typical experimental workflow for evaluating this compound in gastric cancer.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for gastric cancer by targeting the immunosuppressive PGE2-EP4 axis. Its ability to remodel the tumor microenvironment and enhance anti-tumor immunity, particularly in combination with immune checkpoint inhibitors, holds significant potential. The positive outcome of the Phase 2 clinical trial is a major step forward. Future research will likely focus on elucidating the precise molecular mechanisms downstream of EP4 inhibition in different immune cell subsets, identifying biomarkers to predict patient response, and exploring the efficacy of this compound in other cancer types where PGE2-mediated immunosuppression is a key driver of disease progression. The full data from the Phase 2 study are eagerly awaited to further define the clinical utility of this novel agent in the treatment of gastric cancer.

References

ONO-4578: A Technical Guide to a Selective EP4 Antagonist for Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ONO-4578, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor 4 (EP4). It details the critical role of the PGE2-EP4 signaling pathway in tumor-associated immune suppression and outlines the mechanism by which this compound aims to reverse this, thereby restoring anti-tumor immunity. This document summarizes key preclinical and clinical data, presents detailed experimental methodologies for relevant assays, and visualizes the core signaling pathways and experimental workflows.

Introduction: The Prostaglandin E2-EP4 Signaling Axis in Cancer

Prostaglandin E2 (PGE2) is a principal prostanoid involved in inflammation and has been identified as a key mediator of immunosuppression within the tumor microenvironment (TME).[1] Cancer cells often overproduce PGE2, which exerts its effects through binding to one of four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1] Of these, the EP4 receptor has garnered significant attention in immuno-oncology.

Activation of the EP4 receptor on various immune cells, including T cells, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs), triggers a signaling cascade that ultimately dampens anti-tumor immune responses.[2] This includes the suppression of T cell activation and the promotion of immunosuppressive cell phenotypes.[2] Consequently, targeting the PGE2-EP4 signaling pathway presents a promising therapeutic strategy to overcome immune evasion in cancer.

This compound is an orally bioavailable small molecule that acts as a potent and highly selective antagonist of the EP4 receptor.[3] By blocking the binding of PGE2 to EP4, this compound is designed to reverse PGE2-mediated immunosuppression and enhance the efficacy of cancer immunotherapies.[2]

Mechanism of Action of this compound

This compound selectively binds to the EP4 receptor, preventing its activation by PGE2.[2] The EP4 receptor is coupled to a Gαs protein, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] this compound potently inhibits this PGE2-induced cAMP production.[3] The downstream consequences of EP4 inhibition by this compound in the tumor microenvironment are multifaceted and include:

  • Reversal of T cell suppression: this compound can restore the activation and effector function of T cells that are suppressed by PGE2.[3]

  • Modulation of Myeloid Cells: It can promote the differentiation of dendritic cells and reduce the infiltration of immunosuppressive M2 macrophages in tumors.[3]

  • Enhanced Anti-Tumor Immunity: By mitigating the immunosuppressive effects of PGE2, this compound is expected to enhance the body's natural anti-tumor immune response and synergize with other immunotherapies, such as immune checkpoint inhibitors.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound
ParameterValueCell Line/ModelReference
IC50 (PGE2-induced cAMP production) Single-digit nMCHO cells expressing mouse and human EP4 receptors[3]
In Vivo Efficacy Inhibition of tumor growthCT26 and MC38 syngeneic mouse models[3]
Pharmacokinetics (Mouse) AUC (24h) at 3 mg/kg BID: 10.1 µg·h/mLTumor-bearing mice[4]
Table 2: Clinical Pharmacokinetics of this compound (First-in-Human Study, Day 28)
DoseNCmax (ng/mL)Tmax (hr)AUC0-24h (ng·h/mL)T1/2 (hr)
Monotherapy
30 mg110304.01650011.0
60 mg32847 ± 11713.3 ± 1.245367 ± 2115110.2 ± 1.5
100 mg64518 ± 11534.0 ± 1.884550 ± 2243212.3 ± 2.4
Combination with Nivolumab
2 mg3125.7 ± 39.42.7 ± 1.21963 ± 81612.3 ± 3.8
5 mg3316 ± 1213.3 ± 1.25367 ± 232912.2 ± 3.0
10 mg3647 ± 2423.3 ± 1.211067 ± 453812.7 ± 1.8
20 mg31207 ± 3354.0 ± 0.022500 ± 588313.0 ± 1.5
40 mg32407 ± 8313.3 ± 1.244633 ± 1579213.0 ± 2.1
60 mg63505 ± 13613.8 ± 1.565883 ± 2673312.9 ± 2.6

Data presented as mean ± standard deviation, where applicable. Data extracted from the first-in-human study of this compound.

Experimental Protocols

Detailed proprietary protocols for this compound are not publicly available. However, based on published literature, the following sections describe the general methodologies for the key experiments cited.

Inhibition of PGE2-Induced cAMP Production in CHO Cells

This assay is crucial for determining the potency of EP4 antagonists.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against PGE2-induced cAMP production in cells expressing the EP4 receptor.

General Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells are stably transfected to express the human or mouse EP4 receptor. Cells are cultured in appropriate media (e.g., F-12K Medium with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then incubated with various concentrations of this compound or vehicle control for a defined period.

  • PGE2 Stimulation: PGE2 is added to the wells to stimulate cAMP production and incubated for a specific time.

  • Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., a competitive immunoassay or a bioluminescent assay).

  • Data Analysis: The percentage of inhibition of the PGE2 response is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.

In Vivo Antitumor Efficacy in Syngeneic Mouse Models

Syngeneic mouse models, which utilize immunocompetent mice, are essential for evaluating the efficacy of immunomodulatory agents like this compound.

Objective: To assess the anti-tumor activity of this compound, alone or in combination with other therapies, in mouse models of cancer.

General Protocol for CT26 and MC38 Models:

  • Animal Models: Female BALB/c mice are used for the CT26 colon carcinoma model, while C57BL/6 mice are used for the MC38 colon adenocarcinoma model.

  • Tumor Cell Implantation: A suspension of CT26 or MC38 tumor cells is injected subcutaneously into the flank of the respective mouse strain.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment Administration: Once the tumors reach a predetermined size, mice are randomized into treatment groups. This compound is typically administered orally (p.o.) daily or twice daily. Other treatments, such as anti-PD-1 antibodies, are administered via intraperitoneal (i.p.) injection.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Overall survival may also be monitored.

  • Pharmacodynamic Analysis: At the end of the study, tumors and spleens may be harvested for analysis of immune cell populations by flow cytometry or immunohistochemistry to assess the impact of treatment on the tumor microenvironment.

Visualizations

The following diagrams illustrate key concepts related to this compound and its mechanism of action.

Prostaglandin E2 (PGE2) - EP4 Signaling Pathway

PGE2_EP4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gs Gαs EP4->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immunosuppression Gene Transcription (e.g., Immunosuppression) CREB->Immunosuppression Promotes

Caption: The PGE2-EP4 signaling cascade leading to immunosuppression.

Mechanism of Action of this compound

ONO4578_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binding Blocked ONO4578 This compound ONO4578->EP4 Antagonizes Gs Gαs EP4->Gs Activation Inhibited AC Adenylate Cyclase cAMP cAMP AC->cAMP Production Reduced Gs->AC Activation Inhibited PKA Protein Kinase A (PKA) cAMP->PKA Activation Reduced CREB CREB PKA->CREB Phosphorylation Reduced ImmuneActivation Restoration of Immune Function CREB->ImmuneActivation Leads to

Caption: this compound blocks PGE2 binding to EP4, inhibiting downstream signaling.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow Start Start: Syngeneic Mice (e.g., BALB/c or C57BL/6) Implantation Subcutaneous Tumor Cell Implantation (CT26 or MC38) Start->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Treatment Administration: - Vehicle - this compound (p.o.) - Combination Therapy Randomization->Treatment Monitoring Continued Tumor Growth and Survival Monitoring Treatment->Monitoring Endpoint Endpoint: Tumor Growth Inhibition and Survival Analysis Monitoring->Endpoint PD_Analysis Optional: Pharmacodynamic Analysis (Flow Cytometry, IHC) Endpoint->PD_Analysis

Caption: Workflow for assessing the in vivo efficacy of this compound.

Conclusion

This compound is a promising, selective EP4 antagonist with a clear mechanism of action that addresses a key pathway of immunosuppression in the tumor microenvironment. Preclinical data have demonstrated its ability to inhibit tumor growth, and early clinical data have established its pharmacokinetic profile and preliminary anti-tumor activity. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other cancer treatments, for a range of solid tumors. This technical guide provides a foundational understanding of this compound for the scientific and drug development community.

References

ONO-4578: Reshaping the Tumor Microenvironment by Targeting the PGE2-EP4 Axis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and effects of ONO-4578, a selective EP4 receptor antagonist, on the tumor microenvironment (TME). This compound represents a promising immunomodulatory agent that enhances anti-tumor immunity by disrupting the immunosuppressive network orchestrated by prostaglandin E2 (PGE2). This document synthesizes preclinical and clinical data, offering detailed insights for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action

This compound is an orally bioavailable small-molecule antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3][4] In the TME, cancer cells and various stromal cells produce high levels of PGE2, which promotes tumor progression by suppressing the host's anti-tumor immune response.[1][4][5] PGE2 exerts its immunosuppressive effects primarily through the EP4 receptor, which is highly expressed on various immune cells.[1][5]

By selectively binding to and blocking the EP4 receptor, this compound inhibits PGE2-EP4 signaling.[3] This blockade reverses PGE2-mediated immunosuppression, leading to the restoration of anti-tumor immunity.[1][2] The key downstream effects of this compound on the TME include the activation of T cells and the modulation of myeloid cell differentiation, thereby creating a more favorable environment for immune-mediated tumor destruction.[5][6]

Effects on the Tumor Microenvironment: Preclinical Evidence

Preclinical studies in various syngeneic mouse tumor models have demonstrated the potent anti-tumor activity of this compound, both as a monotherapy and in combination with other immunotherapies, such as anti-PD-1 antibodies.

Modulation of Immune Cell Infiltration

This compound has been shown to significantly alter the composition of immune cells within the TME, shifting the balance from an immunosuppressive to an immunostimulatory state. A key finding is the reduction of M2-polarized tumor-associated macrophages (TAMs), which are known to promote tumor growth and suppress anti-tumor immunity.[5][6][7]

Cell Type Model Treatment Effect Reference
M2 MacrophagesMC38 tumor-bearing miceThis compound/BMS-986310Significant reduction in infiltration[5]
M2 MacrophagesTumor-bearing miceThis compoundReduction in infiltration[7]
Myeloid-Derived Suppressor Cells (MDSCs)Not SpecifiedThis compoundSuppression of activation[6]
Enhancement of T-Cell-Mediated Immunity

By blocking the immunosuppressive signals from PGE2, this compound promotes the activation and function of T cells. This is a critical component of its anti-tumor efficacy.

Immune Response Model Treatment Effect Reference
T Cell ActivationIn vitroThis compound/BMS-986310Reverses PGE2-mediated suppression[5]
Cytotoxic T Lymphocyte-related genesMC38 tumor tissuesThis compound/BMS-986310Upregulation[5]
Natural Killer Cell-related genesMC38 tumor tissuesThis compound/BMS-986310Upregulation[5]
Promotion of Dendritic Cell Differentiation

This compound has been shown to foster the differentiation of myeloid cells into dendritic cells (DCs), which are potent antigen-presenting cells crucial for initiating an effective anti-tumor T cell response.[5]

Clinical Development and Efficacy

This compound is being evaluated in multiple clinical trials, primarily in combination with the anti-PD-1 antibody nivolumab, for the treatment of various solid tumors.

Gastric Cancer

A Phase 2 clinical trial (this compound-08) in patients with previously untreated, HER2-negative unresectable advanced or recurrent gastric or gastroesophageal junction cancer demonstrated that this compound in combination with nivolumab and chemotherapy met its primary endpoint.[1][4][8]

Trial Patient Population Treatment Arms Primary Endpoint Outcome Reference
This compound-08 (Phase 2)HER2-negative advanced/recurrent gastric/GEJ cancerThis compound + Nivolumab + Chemotherapy vs. Placebo + Nivolumab + ChemotherapyProgression-Free Survival (PFS)Statistically significant prolongation of PFS[1][4][8]

A Phase 1 study (NCT03155061) in patients with unresectable advanced or recurrent gastric or gastroesophageal junction cancer also showed a manageable safety profile and antitumor activity for the combination of this compound and nivolumab.[2][9] Biomarker analysis from this study indicated immune activation in the tumor microenvironment following treatment.[9]

Trial Patient Population Key Findings Reference
NCT03155061 (Phase 1)Advanced/recurrent gastric/GEJ cancerManageable safety profile, antitumor activity, immune activation in TME[2][9]
Other Solid Tumors

This compound is also under investigation in other solid tumors, including colorectal cancer.[2][6] Preclinical data suggests that the combination of this compound with a PD-1 antibody shows a strong anti-tumor effect in a syngeneic mouse tumor-bearing model.[6]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in the TME

ONO_4578_Mechanism cluster_tumor_cell Tumor Cell cluster_immune_cells Immune Cells in TME Tumor Tumor Cell PGE2 PGE2 Tumor->PGE2 produces EP4 EP4 Receptor Immune_Suppression Immune Suppression EP4->Immune_Suppression T_Cell T Cell M2_Macrophage M2 Macrophage MDSC MDSC PGE2->EP4 binds to ONO_4578 This compound ONO_4578->EP4 blocks Anti_Tumor_Immunity Anti-Tumor Immunity ONO_4578->Anti_Tumor_Immunity promotes Immune_Suppression->T_Cell inhibits Immune_Suppression->M2_Macrophage promotes Immune_Suppression->MDSC promotes Anti_Tumor_Immunity->T_Cell activates

Caption: Mechanism of this compound in the tumor microenvironment.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_in_vivo In Vivo Model cluster_analysis Tumor Microenvironment Analysis Mouse_Model Syngeneic Mouse Tumor Model (e.g., MC38, CT26) Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Anti-PD-1 - this compound + Anti-PD-1 Mouse_Model->Treatment_Groups Tumor_Growth_Monitoring Tumor Growth Monitoring Treatment_Groups->Tumor_Growth_Monitoring Tumor_Harvest Tumor Harvest & Analysis Tumor_Growth_Monitoring->Tumor_Harvest Flow_Cytometry Flow Cytometry (Immune Cell Infiltration) Tumor_Harvest->Flow_Cytometry Microarray Microarray Analysis (Gene Expression) Tumor_Harvest->Microarray

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies employed in the preclinical evaluation of this compound.

Syngeneic Mouse Tumor Models
  • Cell Lines: Murine colorectal carcinoma cell lines such as CT26 and MC38, and glioma cell lines like SB28 and GL261 have been utilized.[5]

  • Animal Models: Immuno-competent mice (e.g., BALB/c or C57BL/6) are typically used. Tumor cells are implanted subcutaneously or orthotopically.

  • Treatment Administration: this compound is administered orally.[5] Anti-PD-1 antibodies are administered intraperitoneally.

  • Tumor Growth Measurement: Tumor volume is measured regularly using calipers. Survival is also monitored.

Flow Cytometric Analysis of Tumor-Infiltrating Leukocytes
  • Tumor Dissociation: Harvested tumors are mechanically and enzymatically dissociated into single-cell suspensions.

  • Antibody Staining: Cells are stained with a panel of fluorescently-conjugated antibodies specific for various immune cell surface markers to identify and quantify populations such as T cells (CD3, CD4, CD8), macrophages (F4/80, CD11b, CD206 for M2), and MDSCs (CD11b, Gr-1).

  • Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer, and data is processed with appropriate software to determine the percentage and absolute number of different immune cell populations within the tumor.

Gene Expression Analysis
  • RNA Extraction: RNA is extracted from tumor tissues.

  • Microarray Analysis: Gene expression profiling is performed using microarray platforms to identify differentially expressed genes between treatment groups.[5] This can reveal upregulation of genes associated with cytotoxic T lymphocytes and natural killer cells.[5]

Conclusion

This compound, a selective EP4 antagonist, effectively remodels the tumor microenvironment by inhibiting the immunosuppressive PGE2-EP4 signaling pathway. Preclinical and clinical data strongly support its ability to enhance anti-tumor immunity, particularly in combination with immune checkpoint inhibitors like nivolumab. The ongoing clinical development of this compound holds significant promise for improving outcomes for patients with various solid tumors, including gastric and colorectal cancers. Further research will continue to elucidate its full potential and optimal application in cancer therapy.

References

ONO-4578: A Technical Guide to its Modulation of Immune Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-4578 is a potent and selective oral antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] In the tumor microenvironment (TME), cancer cells often produce high levels of PGE2, which promotes tumor progression by suppressing the host's anti-tumor immune response.[2][3] PGE2 exerts its immunosuppressive effects through various mechanisms, including the inhibition of T cell activation and the promotion of immunosuppressive myeloid cell populations.[2] this compound is designed to counteract this immunosuppression by blocking the PGE2-EP4 signaling pathway, thereby restoring and enhancing anti-tumor immunity.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its modulation of immune cell activation, and presents key experimental data and protocols.

Core Mechanism of Action

This compound selectively binds to the EP4 receptor, a G-protein coupled receptor, preventing the binding of its natural ligand, PGE2.[4] This blockade inhibits the downstream signaling cascade, which primarily involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[5][6] By inhibiting this pathway, this compound reverses the immunosuppressive effects of PGE2 on various immune cells within the TME. The primary immunomodulatory effects of this compound include the restoration of T cell activation and the promotion of dendritic cell (DC) differentiation and maturation.[1]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and clinical studies.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line/SystemParameterValueReference
EP4 Receptor BindingCHO cells expressing human EP4IC50Single-digit nM[1]
cAMP InhibitionCHO cells expressing mouse and human EP4IC50Single-digit nM[1]

Table 2: Clinical Efficacy of this compound in Combination with Nivolumab

Cancer TypeTreatment LineObjective Response Rate (ORR)Disease Control Rate (DCR)Reference
Gastric or Gastroesophageal Junction Cancer (IO-treated)Post-immuno-oncology10.0%73.3%[7]
Gastric or Gastroesophageal Junction Cancer (IO-naive)3rd line or later16.7%40.0%[7]

Signaling Pathways and Experimental Workflows

PGE2-EP4 Signaling Pathway and this compound Inhibition

The following diagram illustrates the PGE2-EP4 signaling pathway and the mechanism of inhibition by this compound.

PGE2_EP4_Pathway cluster_cell Immune Cell PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 Binds AC Adenylyl Cyclase EP4->AC Activates ONO4578 This compound ONO4578->EP4 Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immunosuppression Immunosuppressive Gene Expression CREB->Immunosuppression Promotes

Caption: PGE2-EP4 signaling pathway and this compound mechanism of action.

Experimental Workflow for Assessing T Cell Activation

This diagram outlines a typical workflow for evaluating the effect of this compound on T cell activation in vitro.

T_Cell_Activation_Workflow cluster_workflow T Cell Activation Assay Workflow isolate_pbmcs 1. Isolate PBMCs from healthy donor blood purify_tcells 2. Purify CD3+ T cells isolate_pbmcs->purify_tcells culture_tcells 3. Culture T cells with: - Anti-CD3/CD28 beads (Stimulation) - PGE2 (Immunosuppression) - this compound (Test Compound) purify_tcells->culture_tcells incubate 4. Incubate for 72-96 hours culture_tcells->incubate stain_facs 5. Stain for flow cytometry (e.g., CD3, CD4, CD8, CD25, Ki-67) incubate->stain_facs cytokine_analysis 7. Analyze supernatant for cytokine levels (e.g., IFN-γ, IL-2) incubate->cytokine_analysis analyze_facs 6. Analyze by flow cytometry stain_facs->analyze_facs

Caption: Workflow for in vitro T cell activation assay.

Detailed Experimental Protocols

cAMP Inhibition Assay

This protocol is a generalized procedure for determining the IC50 of this compound in a cell-based cAMP assay.

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human EP4 receptor in a suitable growth medium (e.g., F-12K Medium with 10% FBS and a selection antibiotic) at 37°C in a humidified 5% CO2 incubator.

  • Assay Preparation:

    • Seed the CHO-EP4 cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in a suitable assay buffer.

    • Remove the culture medium from the cells and add the this compound dilutions.

    • Incubate for 30 minutes at 37°C.

  • PGE2 Stimulation:

    • Add a fixed concentration of PGE2 (e.g., 10 nM) to all wells except for the negative control.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis:

    • Calculate the percentage of inhibition of the PGE2-induced cAMP response for each concentration of this compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

T Cell Activation Assay

This protocol describes a method to assess the ability of this compound to reverse PGE2-mediated suppression of T cell activation.

  • T Cell Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

    • Purify CD3+ T cells from the PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit.

  • Cell Culture and Treatment:

    • Plate the purified T cells in a 96-well plate at a density of 1 x 10^5 cells per well.

    • Add T cell activation beads (e.g., anti-CD3/CD28) to stimulate the cells.

    • Add a fixed concentration of PGE2 (e.g., 10 nM) to induce immunosuppression.

    • Add varying concentrations of this compound to the appropriate wells.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain them with a cocktail of fluorescently labeled antibodies against T cell surface markers and activation markers (e.g., CD3, CD4, CD8, CD25, CD69). For proliferation analysis, cells can be labeled with a proliferation dye (e.g., CFSE or CellTrace Violet) prior to culture.

    • Acquire the samples on a flow cytometer.

    • Analyze the data to determine the percentage of activated (e.g., CD25+) and proliferating T cells in each condition.

  • Cytokine Analysis:

    • Collect the cell culture supernatant before harvesting the cells.

    • Measure the concentration of key T cell cytokines (e.g., IFN-γ, IL-2, TNF-α) using a multiplex immunoassay (e.g., Luminex) or ELISA.

Dendritic Cell Differentiation and Maturation Assay

This protocol outlines a method to evaluate the effect of this compound on the differentiation of monocytes into dendritic cells.

  • Monocyte Isolation:

    • Isolate PBMCs as described above.

    • Purify CD14+ monocytes from the PBMCs using positive selection MACS.

  • Dendritic Cell Differentiation:

    • Culture the purified monocytes in a 6-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 20 ng/mL) to induce differentiation into immature DCs (iDCs).

    • To assess the effect of this compound, add PGE2 (e.g., 10 nM) with or without varying concentrations of this compound to the culture medium.

    • Incubate for 5-7 days, replenishing the medium and cytokines as needed.

  • Dendritic Cell Maturation:

    • To induce maturation, add a maturation cocktail (e.g., LPS, TNF-α, IL-1β) to the iDC cultures for an additional 24-48 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with antibodies against DC surface markers (e.g., HLA-DR, CD11c) and maturation markers (e.g., CD80, CD83, CD86).

    • Analyze the expression levels of these markers by flow cytometry to assess the differentiation and maturation status of the DCs.

Ex Vivo TNF-α Release Assay for Target Engagement

This protocol, adapted from a clinical study of this compound, can be used to assess the pharmacodynamic effect of the compound on EP4 target engagement in whole blood.[4]

  • Blood Collection:

    • Collect whole blood samples from subjects before and at specified time points after this compound administration.

  • Sample Preparation:

    • Add diclofenac to a final concentration of 10 µM to the whole blood samples to inhibit endogenous prostaglandin synthesis.

  • Stimulation:

    • Stimulate the blood samples with lipopolysaccharide (LPS) at a final concentration of 1 ng/mL.

    • Add PGE2 to a final concentration of 10 nM.

  • Incubation and Plasma Collection:

    • Incubate the samples at 37°C for 4 hours.

    • Centrifuge the samples to collect the plasma.

  • TNF-α Measurement:

    • Determine the TNF-α concentrations in the plasma using a validated ELISA kit.

  • Data Analysis:

    • Compare the TNF-α levels in the post-dose samples to the pre-dose (baseline) samples to assess the reversal of PGE2-mediated suppression of TNF-α release.

Conclusion

This compound is a selective EP4 antagonist that effectively modulates immune cell activation by blocking the immunosuppressive effects of PGE2 in the tumor microenvironment. Through the inhibition of the PGE2-EP4-cAMP signaling pathway, this compound restores T cell activation and promotes the differentiation and maturation of dendritic cells. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals working to further understand and develop novel immunotherapies targeting the EP4 receptor. The ongoing clinical evaluation of this compound, particularly in combination with immune checkpoint inhibitors, holds promise for improving outcomes for patients with various solid tumors.[3][8]

References

Preclinical Profile of ONO-4578: A Deep Dive into the Discovery and Early-Stage Development of a Novel EP4 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the preclinical discovery and characterization of ONO-4578, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document is intended for researchers, scientists, and drug development professionals interested in the foundational science of this promising immuno-oncology agent. All quantitative data is presented in structured tables for clarity, and key methodologies and biological pathways are detailed.

Introduction to this compound

This compound is an orally bioavailable small molecule that targets the EP4 receptor, a key component of the PGE2 signaling pathway.[1] In the tumor microenvironment, cancer cells often produce high levels of PGE2, which promotes an immunosuppressive milieu by acting on various immune cells through the EP4 receptor.[2] this compound is designed to counteract this immunosuppression and restore anti-tumor immunity.[2] Preclinical studies have demonstrated its potential as a monotherapy and in combination with immune checkpoint inhibitors.[3]

In Vitro Pharmacology

The in vitro activity of this compound was characterized through its ability to inhibit the signaling cascade downstream of EP4 receptor activation. A key measure of its potency is the half-maximal inhibitory concentration (IC50) in a functional assay.

Parameter Value Assay Details Cell Line Species Reference
IC50Single-digit nMInhibition of PGE2-induced cAMP productionCHOMouse and Human[4]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in preclinical animal models to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Parameter Value Dose Species Model Reference
AUC (24h)10.1 µg·h/ml3 mg/kg (twice daily)MouseTumor-bearing[3]

Preclinical Efficacy in Syngeneic Mouse Models

The anti-tumor efficacy of this compound, both as a monotherapy and in combination with an anti-PD-1 antibody, was assessed in various syngeneic mouse tumor models. These models utilize immunocompetent mice, which are essential for evaluating immunomodulatory agents.

Tumor Model Treatment Key Findings Reference
CT26 (colorectal), MC38 (colon)This compound monotherapyInhibition of tumor growth[4]
MC38 (colon)This compound monotherapyReduction in M2 macrophage infiltration[4]
GL261 (glioma), MC38 (colon)This compound + anti-PD-1 antibodyEnhanced anti-tumor effects compared to monotherapy[4]
Tumor-bearing miceThis compound + anti-mouse PD-1 antibodyHigher complete response rate and longer survival than either agent alone[3]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by blocking the immunosuppressive signaling cascade initiated by the binding of PGE2 to the EP4 receptor on various immune cells within the tumor microenvironment. This leads to a more favorable anti-tumor immune response.

ONO_4578_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., Myeloid Cell) Tumor Cell Tumor Cell PGE2 PGE2 Tumor Cell->PGE2 produces EP4 Receptor EP4 Receptor PGE2->EP4 Receptor binds G-protein G-protein EP4 Receptor->G-protein activates This compound This compound This compound->EP4 Receptor blocks Adenylate Cyclase Adenylate Cyclase G-protein->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP produces Immunosuppression Immunosuppressive Functions (e.g., MDSC, M2 Macrophage differentiation) cAMP->Immunosuppression leads to cAMP_Assay_Workflow start Start plate_cells Plate CHO cells expressing mouse or human EP4 receptors start->plate_cells add_ono4578 Add varying concentrations of this compound plate_cells->add_ono4578 add_pge2 Stimulate with PGE2 add_ono4578->add_pge2 incubate Incubate add_pge2->incubate lyse_cells Lyse cells incubate->lyse_cells measure_camp Measure intracellular cAMP levels (e.g., using a competitive immunoassay) lyse_cells->measure_camp calculate_ic50 Calculate IC50 value measure_camp->calculate_ic50 end End calculate_ic50->end Syngeneic_Model_Workflow start Start implant_cells Implant syngeneic tumor cells (e.g., CT26, MC38) into immunocompetent mice start->implant_cells tumor_growth Allow tumors to establish implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer treatment: - Vehicle control - this compound - Anti-PD-1 antibody - this compound + Anti-PD-1 randomize->treat monitor Monitor tumor growth and animal well-being treat->monitor endpoint Endpoint analysis: - Tumor volume - Survival - Immune cell infiltration analysis monitor->endpoint end End endpoint->end

References

ONO-4578: A Technical Guide to Reversing Immunosuppression in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to immunosuppressive mechanisms that facilitate tumor escape from immune surveillance. Prostaglandin E2 (PGE2), a lipid signaling molecule often overproduced by cancer cells, is a key mediator of this immunosuppression, primarily through its interaction with the EP4 receptor on various immune cells. ONO-4578 is a potent and selective oral antagonist of the EP4 receptor, designed to counteract PGE2-mediated immunosuppression and restore anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical data supporting the role of this compound in reversing immunosuppression, particularly in combination with immune checkpoint inhibitors.

Introduction: The Challenge of the Immunosuppressive Tumor Microenvironment

The efficacy of immune checkpoint inhibitors (ICIs), such as anti-PD-1 antibodies, has revolutionized cancer treatment. However, a substantial number of patients do not respond to these therapies, often due to a highly immunosuppressive TME.[1] One of the key drivers of this immunosuppression is the excessive production of prostaglandin E2 (PGE2) by tumor cells.[2][3] PGE2 exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is highly expressed on various immune cells and plays a critical role in mediating the immunosuppressive effects of PGE2.[2]

This compound is a novel, orally bioavailable small molecule that acts as a selective antagonist of the EP4 receptor.[2][3] By blocking the PGE2-EP4 signaling pathway, this compound aims to dismantle the immunosuppressive network within the TME and unleash a potent anti-tumor immune response.

Mechanism of Action: Disrupting the PGE2-EP4 Immunosuppressive Axis

This compound's primary function is to block the downstream signaling initiated by the binding of PGE2 to the EP4 receptor.[4] This targeted inhibition leads to a multi-faceted reversal of immunosuppression within the tumor microenvironment.

The binding of PGE2 to the EP4 receptor on immune cells triggers a cascade of events that suppress anti-tumor immunity. This includes the promotion of immunosuppressive cell types and the inhibition of effector T cell function.[5] this compound directly competes with PGE2 for binding to the EP4 receptor, thereby preventing the initiation of this immunosuppressive signaling.[2]

A key consequence of PGE2-EP4 signaling is the induction and maintenance of immunosuppressive cell populations within the TME, such as M2-polarized macrophages and myeloid-derived suppressor cells (MDSCs).[5] These cells actively suppress the activity of cytotoxic T lymphocytes (CTLs), the primary effectors of anti-tumor immunity. Preclinical studies have shown that this compound can reduce the infiltration of M2 macrophages in tumors.[1] By inhibiting the EP4 receptor, this compound helps to shift the balance from an immunosuppressive to an immunostimulatory microenvironment.

Furthermore, PGE2-EP4 signaling directly inhibits the activation, proliferation, and effector function of CD8+ T cells.[5] By blocking this pathway, this compound is expected to restore the ability of T cells to recognize and eliminate cancer cells. This mechanism provides a strong rationale for combining this compound with immune checkpoint inhibitors like nivolumab (an anti-PD-1 antibody), as they work through complementary pathways to enhance T cell-mediated anti-tumor immunity.[5]

Signaling Pathway of this compound in Reversing Immunosuppression

ONO_4578_Mechanism cluster_tumor_cell Tumor Cell Tumor Tumor Cell PGE2 Prostaglandin E2 (PGE2) Tumor->PGE2 produces EP4 EP4 Receptor PGE2->EP4 M2_MDSC Immunosuppressive Cells (M2 Macrophages, MDSCs) EP4->M2_MDSC promotes CD8_TCell CD8+ T Cell (Effector T Cell) EP4->CD8_TCell inhibits function ONO4578 This compound ONO4578->EP4 Suppression Immune Suppression M2_MDSC->Suppression Activation Immune Activation & Anti-Tumor Response CD8_TCell->Activation Suppression->Activation inhibits

Caption: Mechanism of this compound in the tumor microenvironment.

Preclinical Evidence

In Vitro Potency

This compound has demonstrated potent and selective antagonism of the EP4 receptor. In vitro studies using Chinese Hamster Ovary (CHO) cells expressing mouse and human EP4 receptors showed that this compound potently inhibits PGE2-induced cAMP production with a single-digit nanomolar IC50.[6]

Table 1: In Vitro Potency of this compound

Assay Cell Line Receptor Potency (IC50)
PGE2-induced cAMP production CHO cells Mouse EP4 Single-digit nM
PGE2-induced cAMP production CHO cells Human EP4 Single-digit nM

(Note: Specific IC50 values are not publicly available and would be found in detailed publications.)

Syngeneic Mouse Models

Preclinical studies in syngeneic mouse tumor models have provided strong evidence for the anti-tumor efficacy of this compound, both as a monotherapy and in combination with an anti-PD-1 antibody. These studies have shown that this compound can inhibit tumor growth and improve the tumor microenvironment by reducing immunosuppressive cells and increasing the presence of cytotoxic T cells.[5]

In a colorectal cancer MC38 tumor-bearing mouse model, the combination of this compound with an anti-mouse PD-1 antibody resulted in a strong anti-tumor effect.[5] Furthermore, analysis of the tumor microenvironment in these models revealed that this compound treatment led to a reduction in the infiltration of M2 macrophages.[1]

Table 2: Preclinical Efficacy of this compound in Syngeneic Mouse Models

Tumor Model Treatment Key Findings
MC38 Colorectal Cancer This compound + anti-PD-1 antibody Enhanced anti-tumor effect compared to either agent alone.[5]
Not Specified This compound Reduction in the infiltration of M2 macrophages in tumors.[1]

(Note: Quantitative data on tumor growth inhibition percentages and specific changes in immune cell populations are not detailed in the available search results.)

Experimental Protocol: Syngeneic Mouse Model Study (Generalized)
  • Cell Culture and Implantation: Murine cancer cell lines (e.g., MC38 colorectal carcinoma) are cultured under standard conditions. A specified number of cells are then implanted subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment groups: vehicle control, this compound, anti-PD-1 antibody, and this compound in combination with anti-PD-1 antibody. This compound is typically administered orally, while the antibody is given via intraperitoneal injection.

  • Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Survival may also be monitored.

  • Immunophenotyping: At the end of the study, tumors are harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD8 for cytotoxic T cells, CD68/CD163 for M2 macrophages).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different immune cell populations within the tumor microenvironment.

Experimental Workflow: Preclinical Evaluation of this compound

Preclinical_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Syngeneic Mouse Model invitro_assay PGE2-induced cAMP Assay (CHO cells with EP4) ic50 Determine IC50 invitro_assay->ic50 tumor_implant Tumor Cell Implantation randomization Randomization into Treatment Groups tumor_implant->randomization treatment Treatment Administration (Vehicle, this compound, αPD-1, Combo) randomization->treatment tumor_monitoring Tumor Growth Monitoring treatment->tumor_monitoring immunophenotyping Tumor Harvest & Immunophenotyping (Flow Cytometry) treatment->immunophenotyping efficacy Efficacy Analysis (Tumor Volume, Survival) tumor_monitoring->efficacy tme_analysis TME Analysis (M2Φ, CD8+ T cells) immunophenotyping->tme_analysis

Caption: Generalized workflow for preclinical evaluation of this compound.

Clinical Development and Efficacy

This compound has been evaluated in several clinical trials, primarily in combination with the anti-PD-1 antibody nivolumab, in patients with advanced solid tumors.

Phase 1 Study (this compound-01 / NCT03155061)

A first-in-human, open-label, Phase 1 study (this compound-01) assessed the safety, tolerability, and preliminary efficacy of this compound as a monotherapy and in combination with nivolumab in patients with advanced or metastatic solid tumors.[1][7] The study established a manageable safety profile for the combination and showed signs of anti-tumor activity.[7]

The expansion part of this study focused on patients with unresectable advanced or recurrent gastric or gastroesophageal junction (G/GEJ) cancer. Patients were enrolled into cohorts based on prior immuno-oncology (IO) treatment (IO-treated and IO-naive).

Table 3: Efficacy Results from the Phase 1 this compound-01 Study in Gastric/GEJ Cancer

Patient Cohort Objective Response Rate (ORR) Disease Control Rate (DCR)
IO-Treated (n=30) 10.0% 73.3%
IO-Naive (n=30) 16.7% 40.0%

(Data from the this compound-01 study, Part C)[5]

The study also evaluated the combination in patients with metastatic colorectal cancer (mCRC). In a cohort of 51 patients, the combination of this compound (40 mg daily) and nivolumab (480 mg every 4 weeks) demonstrated an acceptable safety profile and anti-tumor activity.[8]

Table 4: Efficacy Results from the Phase 1 this compound-01 Study in Metastatic Colorectal Cancer

Efficacy Endpoint Result (90% Confidence Interval)
Objective Response Rate (ORR) 3.9% (0.7–11.8)
Disease Control Rate (DCR) 39.2% (27.7–51.7)
Median Progression-Free Survival (PFS) 1.54 months (1.41–2.79)
Median Overall Survival (OS) 10.68 months (6.67–not reached)

(Data from the this compound-01 study, Part D)[5][8]

Experimental Protocol: Phase 1 Clinical Trial (this compound-01) - Generalized
  • Patient Selection: Eligible patients had histologically or cytologically confirmed advanced or metastatic solid tumors for which standard therapies were ineffective or not tolerated. Specific cohorts were enrolled for gastric/GEJ cancer and colorectal cancer.

  • Study Design: The study consisted of a dose-escalation part to determine the maximum tolerated dose (MTD) and a dose-expansion part to further evaluate safety and efficacy in specific tumor types.

  • Treatment Regimen: In the combination therapy arms, patients received oral this compound daily and intravenous nivolumab every 2 or 4 weeks in 28-day cycles.[1][8]

  • Safety and Efficacy Assessments: Safety was monitored through the recording of adverse events. Tumor responses were assessed every 6-8 weeks according to RECIST 1.1 criteria.[9]

  • Biomarker Analysis: Tumor biopsies were performed before and during treatment to analyze changes in the tumor microenvironment, including the infiltration of immune cells.[5]

Phase 2 Study (this compound-08 / NCT06256328)

A multicenter, randomized, Phase 2 clinical trial (this compound-08) was conducted in Japan, South Korea, and Taiwan to evaluate the efficacy and safety of this compound in combination with nivolumab and chemotherapy in patients with previously untreated, HER2-negative unresectable advanced or recurrent gastric or gastroesophageal junction cancer.[4][10]

In October 2025, it was announced that the study met its primary endpoint, demonstrating a statistically significant prolongation of progression-free survival (PFS) for the this compound combination compared to placebo with nivolumab and chemotherapy.[11] No new safety concerns were identified.[11] Full results are anticipated to be presented at an upcoming academic meeting.[12]

Table 5: this compound-08 Phase 2 Study Design

Parameter Description
ClinicalTrials.gov ID NCT06256328[10][13]
Patient Population Previously untreated, HER2-negative unresectable advanced or recurrent gastric or GEJ cancer[4]
Experimental Arm This compound (40 mg once daily) + Nivolumab (360 mg every 3 weeks) + Chemotherapy (S-1 + oxaliplatin or capecitabine + oxaliplatin)[3][11]
Control Arm Placebo + Nivolumab + Chemotherapy[3]
Primary Endpoint Progression-Free Survival (PFS)[11]

| Status | Met primary endpoint of statistically significant PFS improvement[11][12] |

Logical Relationship of Clinical Trial Progression

Clinical_Trial_Progression phase1 Phase 1 Study (this compound-01) - Safety & Tolerability - Preliminary Efficacy in Solid Tumors phase1_gastric Gastric/GEJ Cancer Cohort - Showed signs of anti-tumor activity phase1->phase1_gastric phase1_colorectal Colorectal Cancer Cohort - Showed signs of anti-tumor activity phase1->phase1_colorectal phase2 Phase 2 Study (this compound-08) - Randomized, Controlled Trial in Gastric/GEJ Cancer phase1_gastric->phase2 Positive signals led to phase2_outcome Met Primary Endpoint: Statistically Significant Prolongation of PFS phase2->phase2_outcome future_studies Future Studies (e.g., Colorectal, Lung, Breast Cancers) phase2_outcome->future_studies Supports further development

Caption: Progression of this compound clinical development.

Conclusion and Future Directions

This compound, a selective EP4 receptor antagonist, has demonstrated a clear mechanism for reversing PGE2-mediated immunosuppression in the tumor microenvironment. Preclinical data have established its ability to modulate the TME and enhance anti-tumor immunity, particularly in combination with PD-1 blockade. Clinical trials have confirmed a manageable safety profile and have shown promising signs of efficacy in patients with advanced gastric, GEJ, and colorectal cancers. The positive outcome of the Phase 2 this compound-08 study, which met its primary endpoint of improving progression-free survival in gastric cancer, provides strong validation for this therapeutic approach.

Future research will likely focus on the full disclosure of the Phase 2 trial data, which will provide a more detailed understanding of the clinical benefit of this compound. Further studies are also underway or planned to evaluate the efficacy of this compound in other solid tumors, including colorectal, lung, and breast cancers.[4] The development of this compound represents a promising strategy to overcome a key mechanism of immune evasion and has the potential to expand the benefit of immunotherapy to a broader range of cancer patients.

References

Molecular Targets of ONO-4578 in Colorectal Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-4578 is an orally bioavailable, selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] In the tumor microenvironment of colorectal cancer, elevated levels of PGE2 play a significant role in promoting tumorigenesis, immunosuppression, and metastasis. This compound exerts its anti-tumor effects by specifically targeting the EP4 receptor, thereby inhibiting the downstream signaling pathways activated by PGE2. This guide provides a comprehensive overview of the molecular targets of this compound in colorectal cancer, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Molecular Target: Prostaglandin E2 Receptor 4 (EP4)

The primary molecular target of this compound is the EP4 receptor, a G-protein coupled receptor.[1][2] The binding of PGE2 to the EP4 receptor initiates a signaling cascade that contributes to colorectal cancer progression through several mechanisms, including promoting cancer stem cell expansion, enhancing cell proliferation and invasion, and suppressing the anti-tumor immune response.[3][4][5][6] this compound acts as a competitive antagonist at this receptor, preventing the binding of PGE2 and the subsequent activation of downstream signaling pathways.

Quantitative Data

The following table summarizes the key quantitative data for this compound and the related selective EP4 antagonist, ONO-AE3-208, which has been studied in colorectal cancer models.

CompoundAssayCell Line/SystemValueReference
This compound PGE2-induced cAMP production inhibitionCHO cells expressing mouse and human EP4 receptorsSingle-digit nM IC50[7]
ONO-AE3-208 EP4 Receptor Binding AffinityNot SpecifiedKi = 1.3 nM[8]
ONO-AE3-208 Inhibition of Cell InvasionProstate Cancer Cells (PC3 and LNCaP)Effective at 0.1 µM[9]
ONO-AE3-208 Inhibition of Cell Migration (Wound-healing assay)Prostate Cancer Cells (PC3 and LNCaP)Effective at 10 µM[9]

Signaling Pathways

The binding of PGE2 to the EP4 receptor in colorectal cancer cells activates multiple downstream signaling pathways that promote tumorigenesis. This compound, by blocking this initial step, inhibits these pro-cancerous signals. The key pathways are the PI3K/AKT, MAPK/ERK, and NF-κB pathways.

PGE2-EP4 Signaling Pathway in Colorectal Cancer

PGE2_EP4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds PI3K PI3K EP4->PI3K Activates MAPK MAPK/ERK EP4->MAPK Activates ONO4578 This compound ONO4578->EP4 Blocks AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB MAPK->NFkB CREB CREB MAPK->CREB Gene_Expression Gene Expression (Proliferation, Survival, Invasion) NFkB->Gene_Expression CREB->Gene_Expression

PGE2-EP4 signaling cascade in colorectal cancer.
Immune Microenvironment Modulation

A critical aspect of this compound's mechanism of action is its ability to modulate the tumor immune microenvironment. PGE2 secreted by colorectal cancer cells creates an immunosuppressive environment by:

  • Promoting the differentiation and function of myeloid-derived suppressor cells (MDSCs) and M2 macrophages.

  • Suppressing the activity of anti-tumor immune cells such as T cells and natural killer (NK) cells.

By blocking the EP4 receptor on both cancer cells and immune cells, this compound helps to reverse this immunosuppression, thereby restoring anti-tumor immunity.

Immune_Modulation cluster_immunesuppressive Immunosuppressive Cells cluster_antitumor Anti-Tumor Immune Cells CRC_Cell Colorectal Cancer Cell PGE2 PGE2 CRC_Cell->PGE2 Secretes MDSC MDSCs PGE2->MDSC Promotes M2_Mac M2 Macrophages PGE2->M2_Mac Promotes T_Cell T Cells PGE2->T_Cell Inhibits NK_Cell NK Cells PGE2->NK_Cell Inhibits ONO4578 This compound ONO4578->PGE2 Blocks EP4 signaling

This compound's impact on the tumor immune microenvironment.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of this compound in colorectal cancer.

cAMP Accumulation Assay

This assay is used to determine the potency of this compound in inhibiting PGE2-induced cAMP production, a direct downstream effect of EP4 receptor activation.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human EP4 receptor are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The culture medium is replaced with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the cells are incubated.

    • Cells are pre-incubated with varying concentrations of this compound.

    • PGE2 is added to stimulate the EP4 receptor and induce cAMP production.

    • After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the PGE2-induced cAMP production, is calculated.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of colorectal cancer cell lines.

  • Cell Lines: Human colorectal cancer cell lines such as HCA-7, HT-29, or LoVo are used.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

    • After 24 hours, the cells are treated with a range of concentrations of this compound.

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value can be determined.

Western Blot Analysis

This technique is used to measure the effect of this compound on the protein expression levels of key components of the EP4 signaling pathway.

  • Sample Preparation: Colorectal cancer cells are treated with this compound and/or PGE2 for a specified time. Cells are then lysed to extract total protein.

  • SDS-PAGE and Transfer:

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for target proteins (e.g., phosphorylated-AKT, phosphorylated-ERK, β-catenin, c-Myc, COX-2) overnight at 4°C.

    • The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

In Vivo Tumor Xenograft Model

This experimental workflow is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Inject_Cells Subcutaneous injection of colorectal cancer cells into immunodeficient mice Tumor_Growth Allow tumors to reach a palpable size Inject_Cells->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Administer_Drug Administer this compound (oral gavage) or vehicle control daily Randomize->Administer_Drug Monitor_Tumor Measure tumor volume regularly (e.g., twice weekly) Administer_Drug->Monitor_Tumor Euthanize Euthanize mice at the end of the study Monitor_Tumor->Euthanize Excise_Tumor Excise tumors and weigh Euthanize->Excise_Tumor IHC_WB Perform immunohistochemistry (IHC) or Western blot on tumor tissue Excise_Tumor->IHC_WB

Workflow for an in vivo colorectal cancer xenograft study.

Conclusion

This compound represents a promising therapeutic agent for colorectal cancer by selectively targeting the EP4 receptor. Its mechanism of action involves the direct inhibition of pro-tumorigenic signaling pathways within cancer cells and the modulation of the tumor immune microenvironment to favor an anti-tumor response. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the role of this compound and the broader PGE2-EP4 signaling axis in colorectal cancer. Future preclinical and clinical investigations will continue to refine our understanding of its therapeutic potential.

References

ONO-4578: A Technical Guide to its Modulation of Myeloid-Derived Suppressor Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ONO-4578 is a potent and selective oral antagonist of the prostaglandin E2 (PGE2) receptor EP4. Within the tumor microenvironment (TME), elevated levels of PGE2 play a critical role in orchestrating an immunosuppressive landscape, in part by promoting the expansion and activation of myeloid-derived suppressor cells (MDSCs). These cells are a heterogeneous population of immature myeloid cells that potently suppress T-cell-mediated anti-tumor immunity. This compound, by blocking the PGE2-EP4 signaling axis, represents a promising therapeutic strategy to abrogate MDSC-mediated immunosuppression and enhance the efficacy of cancer immunotherapies. This technical guide provides an in-depth overview of the mechanism of action of this compound on MDSC function, supported by preclinical data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows.

Core Mechanism of Action: Targeting the PGE2-EP4 Axis in MDSCs

Prostaglandin E2 is a key immunosuppressive molecule within the TME.[1][2] Cancer cells and various immune cells produce PGE2, which then acts on EP4 receptors expressed on myeloid cells.[3][4] This signaling cascade is instrumental in the differentiation of monocytes into monocytic MDSCs (M-MDSCs) and the enhancement of their suppressive functions.[5][6] this compound is a small molecule that selectively binds to and blocks the EP4 receptor, thereby inhibiting PGE2-mediated signaling.[3][7] This blockade is expected to restore anti-tumor immunity by preventing the immunosuppressive effects of PGE2.[8][9]

The primary mechanism by which this compound modulates MDSC function involves:

  • Inhibition of MDSC Differentiation: By blocking the EP4 receptor, this compound interferes with the PGE2-driven signaling pathways that promote the differentiation of myeloid precursors into immunosuppressive MDSCs.[5][6]

  • Abrogation of Immunosuppressive Functions: this compound treatment has been shown to reduce the expression of key MDSC-associated suppressive molecules such as Arginase-1 (Arg1) and cyclooxygenase-2 (COX-2).[10]

  • Promotion of a Pro-inflammatory TME: By reducing the number and suppressive activity of MDSCs, this compound helps to shift the TME from an immunosuppressive to an immune-active state, characterized by increased T-cell infiltration and activation.

Quantitative Data on this compound's Efficacy

Preclinical studies have demonstrated the potent activity of this compound in modulating the tumor microenvironment and inhibiting tumor growth. The following tables summarize the key quantitative findings.

Parameter Cell Line/Model Value Reference
IC50 (PGE2-induced cAMP production)CHO cells expressing mouse and human EP4 receptorsSingle-digit nM[3]
Table 1: In Vitro Potency of this compound
Tumor Model Treatment Group Effect on mMDSC Population Effect on M2 Macrophage Population Effect on Dendritic Cell Population Effect on CD8+ T-cell Population Reference
MC38 colorectal cancer (syngeneic mouse model)This compoundDecreaseDecreaseIncreaseIncrease[4]
Table 2: In Vivo Effects of this compound on Intra-tumoral Immune Cell Populations

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).

PGE2_EP4_MDSC_Signaling cluster_TME Tumor Microenvironment (TME) cluster_MDSC Myeloid-Derived Suppressor Cell (MDSC) cluster_ONO4578 Therapeutic Intervention cluster_ImmuneResponse Immune Response Tumor Cells Tumor Cells PGE2 PGE2 Tumor Cells->PGE2 secretes EP4 Receptor EP4 Receptor PGE2->EP4 Receptor binds to AC Adenylate Cyclase EP4 Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB phosphorylates Suppressive Genes Expression of Immunosuppressive Genes (e.g., Arg1, iNOS) CREB->Suppressive Genes promotes transcription T-Cell T-Cell Suppressive Genes->T-Cell suppresses This compound This compound This compound->EP4 Receptor blocks T-Cell Proliferation\n& Function T-Cell Proliferation & Function T-Cell->T-Cell Proliferation\n& Function enabled

Caption: PGE2-EP4 Signaling Pathway in MDSCs and Inhibition by this compound.

Experimental_Workflow cluster_InVivo In Vivo Murine Tumor Model cluster_Analysis Ex Vivo Analysis Tumor_Implantation Tumor Cell Implantation (e.g., MC38, GL261) Treatment_Groups Treatment Groups: - Vehicle Control - this compound - Anti-PD-1 - this compound + Anti-PD-1 Tumor_Implantation->Treatment_Groups Tumor_Harvest Tumor Harvest and Spleen Collection Treatment_Groups->Tumor_Harvest Single_Cell_Suspension Preparation of Single-Cell Suspension Tumor_Harvest->Single_Cell_Suspension Flow_Cytometry Flow Cytometry Analysis (MDSC & T-Cell Populations) Single_Cell_Suspension->Flow_Cytometry FACS FACS Sorting of MDSC Subsets Single_Cell_Suspension->FACS RT_PCR RT-PCR for Suppressive Genes (Arg1, iNOS, COX-2) FACS->RT_PCR T_Cell_Suppression_Assay T-Cell Suppression Assay FACS->T_Cell_Suppression_Assay

Caption: Experimental Workflow for Assessing this compound's Effect on MDSCs.

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to assess the impact of EP4 antagonists on MDSC function.

In Vivo Murine Tumor Studies
  • Cell Culture: Murine tumor cell lines (e.g., CT26, MC38 for colorectal cancer; GL261, SB28 for glioma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Tumor Implantation: Syngeneic mice (e.g., BALB/c for CT26, C57BL/6 for MC38 and glioma models) are subcutaneously or intracranially inoculated with a specified number of tumor cells.

  • Treatment Administration: Once tumors are established, mice are randomized into treatment groups. This compound is typically administered orally.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Tissue Harvesting: At the end of the study, tumors and spleens are harvested for ex vivo analysis.

Flow Cytometry for MDSC and T-Cell Population Analysis
  • Single-Cell Suspension: Harvested tumors are mechanically and enzymatically digested to obtain a single-cell suspension. Spleens are mechanically dissociated. Red blood cells are lysed using an appropriate buffer.

  • Antibody Staining: Cells are stained with a cocktail of fluorescently conjugated antibodies to identify specific immune cell populations.

    • MDSC Staining: A common panel for murine MDSCs includes antibodies against CD11b, Gr-1, Ly6G, and Ly6C. Monocytic MDSCs (M-MDSCs) are often identified as CD11b+Ly6G-Ly6Chigh, while polymorphonuclear MDSCs (PMN-MDSCs) are CD11b+Ly6G+Ly6Clow.

    • T-Cell Staining: T-cell populations are identified using antibodies against CD3, CD4, and CD8.

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using appropriate software to quantify the percentage and absolute number of different immune cell populations within the tumor and spleen.

RT-PCR for Gene Expression Analysis
  • MDSC Isolation: MDSC populations (e.g., Ly6C+) are isolated from the single-cell suspension of tumors or spleens using fluorescence-activated cell sorting (FACS).

  • RNA Extraction and cDNA Synthesis: RNA is extracted from the sorted MDSCs, and cDNA is synthesized using a reverse transcription kit.

  • Quantitative PCR: Real-time quantitative PCR (qPCR) is performed using primers specific for genes of interest, such as Arg1 and Ptgs2 (encoding COX-2). Gene expression levels are normalized to a housekeeping gene.

T-Cell Suppression Assay
  • Effector T-Cell Isolation: CD8+ or CD4+ T-cells are isolated from the spleens of naive mice.

  • Co-culture: Isolated T-cells are labeled with a proliferation dye (e.g., CFSE) and co-cultured with sorted MDSCs from the different treatment groups at various MDSC:T-cell ratios.

  • T-Cell Stimulation: The co-culture is stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell proliferation.

  • Proliferation Analysis: After a few days of incubation, T-cell proliferation is assessed by measuring the dilution of the proliferation dye using flow cytometry. A decrease in T-cell proliferation in the presence of MDSCs indicates their suppressive activity.

Clinical Development and Future Directions

This compound is currently being evaluated in multiple clinical trials, both as a monotherapy and in combination with other immunotherapies, such as the anti-PD-1 antibody nivolumab.[3][8] These trials are assessing the safety and efficacy of this compound in various solid tumors, including gastric, colorectal, and non-small cell lung cancer.[11] The rationale for combining this compound with checkpoint inhibitors is that by reducing the MDSC population and their suppressive activity, this compound can create a more favorable tumor microenvironment for the anti-tumor activity of checkpoint blockade.

Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment. Additionally, further investigation into the detailed molecular mechanisms by which this compound modulates the function of different MDSC subsets will be crucial for optimizing its clinical application.

Conclusion

This compound is a promising immunotherapeutic agent that targets the immunosuppressive PGE2-EP4 signaling axis. By inhibiting the function of myeloid-derived suppressor cells, this compound has the potential to reverse immune suppression within the tumor microenvironment and enhance anti-tumor immunity. The preclinical data strongly support its mechanism of action, and ongoing clinical trials will further elucidate its therapeutic potential in a range of cancers. This technical guide provides a foundational understanding of this compound's impact on MDSC biology for researchers and drug development professionals in the field of immuno-oncology.

References

ONO-4578: A Novel EP4 Antagonist Reshaping the Tumor Microenvironment and Enhancing T-Cell Infiltration

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the impact of ONO-4578, a selective prostaglandin E2 (PGE2) receptor EP4 antagonist, on T-cell infiltration within the tumor microenvironment. This document is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory effects of targeting the PGE2-EP4 signaling pathway in oncology.

Executive Summary

This compound is an orally bioavailable small molecule that has demonstrated significant potential in cancer immunotherapy by mitigating the immunosuppressive effects of PGE2. Preclinical and clinical data indicate that this compound, particularly in combination with immune checkpoint inhibitors such as nivolumab, can modulate the tumor microenvironment to favor an anti-tumor immune response. This is characterized by a notable increase in the infiltration of cytotoxic T-lymphocytes and a reduction in immunosuppressive cell populations. This guide will detail the mechanism of action, summarize key quantitative data from preclinical and clinical studies, provide insights into experimental methodologies, and visualize the core signaling pathways and experimental workflows.

Mechanism of Action: Reversing PGE2-Mediated Immune Suppression

Prostaglandin E2 (PGE2) is a lipid mediator often found in high concentrations within the tumor microenvironment, where it plays a pivotal role in promoting cancer progression by suppressing the immune system. PGE2 exerts its immunosuppressive effects primarily through the EP4 receptor, which is expressed on various immune cells.

The binding of PGE2 to the EP4 receptor on immune cells triggers a signaling cascade that leads to:

  • Suppression of T-cell activation and proliferation: PGE2-EP4 signaling inhibits T-cell receptor (TCR) signaling and reduces the production of pro-inflammatory cytokines essential for T-cell function.

  • Promotion of immunosuppressive cell differentiation: This pathway promotes the differentiation and function of regulatory T-cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized macrophages, all of which contribute to an immunosuppressive tumor microenvironment.

  • Inhibition of dendritic cell (DC) maturation: PGE2 can impair the ability of dendritic cells to present antigens and activate naive T-cells effectively.

This compound acts as a competitive antagonist of the EP4 receptor, effectively blocking the binding of PGE2 and thereby abrogating its downstream immunosuppressive signaling.[1] This restores and enhances anti-tumor immune responses by promoting the activation and infiltration of effector T-cells into the tumor.

Quantitative Impact on T-Cell and Immune Cell Infiltration

Preclinical Evidence: Syngeneic Mouse Model

A preclinical study utilizing a syngeneic mouse colorectal cancer (MC38) tumor-bearing model demonstrated the potent immunomodulatory effects of this compound in combination with an anti-PD-1 antibody.[2] The data reveals a dose-dependent enhancement of the anti-tumor immune response.

Treatment GroupDose (mg/kg)Change in Myeloid-Derived Suppressor Cells (mMDSC)Change in M2 MacrophagesChange in Dendritic Cells (DC)Change in CD8-positive T-cells
Vehicle-BaselineBaselineBaselineBaseline
αPD-1-DecreaseDecreaseIncreaseIncrease
αPD-1 + this compound0.1Further DecreaseFurther DecreaseFurther IncreaseFurther Increase
αPD-1 + this compound0.3Significant DecreaseSignificant DecreaseSignificant IncreaseSignificant Increase
αPD-1 + this compound1Pronounced DecreasePronounced DecreasePronounced IncreasePronounced Increase
αPD-1 + this compound3Marked DecreaseMarked DecreaseMarked IncreaseMarked Increase

Note: The table is a qualitative summary of the graphical data presented in the source. Specific numerical values were not provided in the presentation.

Clinical Evidence: Gastric Cancer Study (Kawazoe et al., 2025)

A clinical study in patients with unresectable advanced or recurrent gastric or gastroesophageal junction cancer investigated the combination of this compound with nivolumab. Biomarker analysis of paired tumor biopsies indicated immune activation in the tumor microenvironment following treatment.[3][4]

Patient CohortBiomarkerBaseline (cells/mm²)Post-treatment (cells/mm²)Fold Change (Post/Baseline)
IO-treated (n=20)CD8-positive T-cellsData not fully availableData not fully availableIncrease observed in a subset of patients
IO-naive (n=10)CD8-positive T-cellsData not fully availableData not fully availableIncrease observed in a subset of patients

Note: The full quantitative data from this study is pending publication in the full-text article. The available information indicates an increase in CD8-positive T-cell counts in some patients following treatment.

Experimental Protocols

Immunohistochemistry (IHC) for T-Cell Infiltration

The following is a generalized protocol for the immunohistochemical analysis of T-cell infiltration in tumor tissue, based on standard methodologies. The specific antibodies, dilutions, and incubation times would be optimized for each study.

Objective: To visualize and quantify the presence of T-lymphocytes (e.g., CD3+, CD4+, CD8+) within the tumor microenvironment.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm)

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide solution (3%) to block endogenous peroxidase activity

  • Protein block solution (e.g., normal goat serum)

  • Primary antibodies (e.g., anti-CD3, anti-CD8)

  • HRP-conjugated secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen system

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol and finally in distilled water.

  • Antigen Retrieval: Heat slides in antigen retrieval solution using a steamer or water bath.

  • Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide.

  • Blocking: Apply protein block solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary antibody at the optimized dilution and temperature.

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody.

  • Detection: Add DAB substrate-chromogen solution and incubate until the desired stain intensity develops.

  • Counterstaining: Stain sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate sections through a graded ethanol series and xylene, and then coverslip with mounting medium.

  • Image Analysis: Scan slides and quantify the number of positive cells per unit area using image analysis software.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines a general workflow for the isolation and analysis of TILs from fresh tumor tissue.

Objective: To phenotype and quantify different immune cell populations within the tumor.

Materials:

  • Fresh tumor tissue

  • RPMI-1640 medium

  • Enzyme digestion cocktail (e.g., collagenase, hyaluronidase, DNase)

  • Ficoll-Paque for lymphocyte isolation

  • Red blood cell (RBC) lysis buffer

  • Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3)

  • Flow cytometer

Procedure:

  • Tissue Dissociation: Mechanically mince the tumor tissue and then digest it with an enzyme cocktail to obtain a single-cell suspension.

  • Lymphocyte Isolation: Isolate lymphocytes from the single-cell suspension using Ficoll-Paque density gradient centrifugation.

  • RBC Lysis: Treat the cell pellet with RBC lysis buffer to remove any remaining red blood cells.

  • Cell Staining: Resuspend the cells in staining buffer and incubate with a cocktail of fluorescently conjugated antibodies.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry analysis software to identify and quantify different T-cell populations based on their marker expression.

Visualizing the Impact of this compound

Signaling Pathway of PGE2-EP4 Mediated Immune Suppression

PGE2_EP4_Signaling cluster_tumor Tumor Microenvironment cluster_immune Immune Cell Tumor Cells Tumor Cells PGE2 PGE2 Tumor Cells->PGE2 produces EP4 EP4 Receptor PGE2->EP4 binds T-Cell T-Cell EP4->T-Cell inhibits activation Suppressive Cells Tregs, MDSCs, M2 MΦ EP4->Suppressive Cells promotes differentiation Anti-Tumor Immunity Anti-Tumor Immunity T-Cell->Anti-Tumor Immunity Immune Suppression Immune Suppression Suppressive Cells->Immune Suppression Immune Suppression->Anti-Tumor Immunity inhibits

Caption: PGE2 produced by tumor cells binds to the EP4 receptor on immune cells, leading to T-cell suppression.

This compound Mechanism of Action

ONO4578_MoA cluster_tumor Tumor Microenvironment cluster_immune Immune Cell Tumor Cells Tumor Cells PGE2 PGE2 Tumor Cells->PGE2 produces EP4 EP4 Receptor PGE2->EP4 T-Cell T-Cell EP4->T-Cell activation restored Suppressive Cells Tregs, MDSCs, M2 MΦ EP4->Suppressive Cells differentiation inhibited This compound This compound This compound->EP4 blocks Anti-Tumor Immunity Anti-Tumor Immunity T-Cell->Anti-Tumor Immunity

Caption: this compound blocks the EP4 receptor, restoring T-cell activity and enhancing anti-tumor immunity.

Experimental Workflow for T-Cell Infiltration Analysis

Experimental_Workflow Tumor Biopsy Tumor Biopsy Tissue Processing Tissue Processing Tumor Biopsy->Tissue Processing Immunohistochemistry (IHC) Immunohistochemistry (IHC) Tissue Processing->Immunohistochemistry (IHC) Flow Cytometry Flow Cytometry Tissue Processing->Flow Cytometry Data Analysis Data Analysis Immunohistochemistry (IHC)->Data Analysis Flow Cytometry->Data Analysis Quantitative Results Quantitative Results Data Analysis->Quantitative Results

Caption: Workflow for analyzing T-cell infiltration from tumor biopsies using IHC and flow cytometry.

Conclusion

This compound represents a promising therapeutic agent that targets a key immune evasion mechanism in the tumor microenvironment. By antagonizing the EP4 receptor, this compound can reprogram the immune landscape within tumors, leading to increased infiltration and activation of anti-tumor T-cells. The synergistic effect observed when combined with immune checkpoint inhibitors highlights its potential to overcome resistance to current immunotherapies. Further research and the complete publication of ongoing clinical trial data will be crucial in fully elucidating the clinical utility of this compound in a broader range of malignancies.

References

Methodological & Application

Application Notes and Protocols: ONO-4578 in Combination with Nivolumab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the combination therapy involving ONO-4578, a selective EP4 receptor antagonist, and nivolumab, a human immunoglobulin G4 (IgG4) monoclonal antibody that acts as a PD-1 checkpoint inhibitor. This combination has shown promise in restoring anti-tumor immunity and has been investigated in various clinical trials for solid tumors, including gastric and colorectal cancers.[1][2] These application notes summarize the mechanism of action, clinical trial data, and detailed protocols for key preclinical experiments to guide further research and development.

Mechanism of Action

The combination of this compound and nivolumab targets two distinct immunosuppressive pathways in the tumor microenvironment to enhance the anti-tumor immune response.

This compound: Prostaglandin E2 (PGE2), often produced by tumor cells, plays a significant role in suppressing the immune system through its receptor EP4.[3][4][5][6] this compound is an orally bioavailable small-molecule antagonist that selectively binds to the EP4 receptor, thereby inhibiting PGE2-mediated signaling.[3][7] This blockade is expected to restore anti-tumor immunity by preventing the immunosuppressive effects of PGE2.[4][5][6] Preclinical studies have shown that this compound can reduce the infiltration of M2 macrophages and myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment.[1][7]

Nivolumab: Nivolumab is a fully human IgG4 monoclonal antibody that targets the programmed death-1 (PD-1) receptor on T-cells.[4] The interaction of PD-1 with its ligands, PD-L1 and PD-L2, expressed on tumor cells and other immune cells, leads to the inhibition of T-cell activation and proliferation, allowing cancer cells to evade the immune system. Nivolumab blocks this interaction, thereby releasing the brakes on the anti-tumor immune response and enabling T-cells to recognize and attack cancer cells.

Combination Rationale: By combining this compound and nivolumab, the therapy aims to simultaneously block two key immunosuppressive mechanisms. This compound targets the PGE2-EP4 pathway, which affects myeloid cells and creates a more favorable tumor microenvironment for immune attack, while nivolumab reinvigorates T-cell activity by blocking the PD-1/PD-L1 axis. This dual approach is hypothesized to produce a more robust and durable anti-tumor response than either agent alone.[7]

G cluster_TME Tumor Microenvironment cluster_TCell T-Cell Tumor Cell Tumor Cell PGE2 PGE2 Tumor Cell->PGE2 PD-L1 PD-L1 Tumor Cell->PD-L1 MDSC MDSC Immune Suppression Immune Suppression MDSC->Immune Suppression M2 Macrophage M2 Macrophage M2 Macrophage->Immune Suppression T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 PD-1->Immune Suppression promotes EP4 Receptor EP4 Receptor PGE2->EP4 Receptor binds EP4 Receptor->Immune Suppression promotes This compound This compound This compound->EP4 Receptor blocks Nivolumab Nivolumab Nivolumab->PD-1 blocks PD-L1->PD-1 binds T-Cell Activation T-Cell Activation Immune Suppression->T-Cell Activation inhibits

This compound and Nivolumab Signaling Pathway

Clinical Trial Protocols and Data

Several clinical trials have evaluated the safety and efficacy of this compound in combination with nivolumab, primarily in patients with advanced solid tumors.

Phase 2 Study in Gastric Cancer (NCT06256328)[8][9]

This multicenter, randomized, phase 2 clinical trial investigated the efficacy and safety of this compound in combination with nivolumab and chemotherapy in chemotherapy-naïve patients with HER2-negative unresectable advanced or recurrent gastric cancer, including gastroesophageal junction cancer.[3][4][8]

Patient Population and Treatment Arms:

ParameterExperimental ArmControl Arm
Patient Population Chemotherapy-naïve, HER2-negative unresectable advanced or recurrent gastric/gastroesophageal junction cancerChemotherapy-naïve, HER2-negative unresectable advanced or recurrent gastric/gastroesophageal junction cancer
This compound Dose 40 mg once daily, orallyPlacebo once daily, orally
Nivolumab Dose 360 mg every 3 weeks, intravenously360 mg every 3 weeks, intravenously
Chemotherapy S-1 + oxaliplatin or capecitabine + oxaliplatinS-1 + oxaliplatin or capecitabine + oxaliplatin
Number of Patients 210 (total across both arms)
Locations Japan, South Korea, Taiwan

Endpoints:

Endpoint TypeEndpoint
Primary Progression-Free Survival (PFS)
Secondary Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), Disease Control Rate (DCR), Time to Response (TTR), Safety

The study met its primary endpoint, demonstrating a statistically significant improvement in PFS for the this compound combination arm compared to the placebo arm. No new safety concerns were identified.[3][4]

Phase 1 Study in Solid Tumors (this compound-01 / NCT03155061)[1][10]

This first-in-human, open-label, phase 1 study evaluated the safety, tolerability, and preliminary efficacy of this compound as a monotherapy and in combination with nivolumab in patients with advanced or metastatic solid tumors.[1][9]

Dose Escalation and Recommended Dose:

TherapyThis compound Dose Range (daily, oral)Nivolumab Dose (intravenous)Recommended Phase 2 Dose
Monotherapy 30 mg, 60 mg, 100 mgN/ANot specified
Combination Therapy 2 mg, 5 mg, 10 mg, 20 mg, 40 mg, 60 mg240 mg every 2 weeksThis compound 40 mg daily + Nivolumab 240 mg biweekly

Key Findings:

  • The maximum tolerated dose (MTD) was not reached for either monotherapy or combination therapy within the tested dose ranges.[1]

  • The combination therapy was generally well-tolerated and showed signs of anti-tumor activity.[1][9]

  • Pharmacodynamic analyses confirmed EP4 antagonistic activity at doses as low as 2 mg of this compound.[1]

Experimental Protocols

The following section details representative protocols for key preclinical experiments that are crucial for evaluating the efficacy and mechanism of action of the this compound and nivolumab combination therapy.

In Vivo Efficacy in Syngeneic Mouse Models

Objective: To evaluate the anti-tumor efficacy of this compound, an anti-mouse PD-1 antibody (nivolumab surrogate), and their combination in immunocompetent mice bearing syngeneic tumors.

Materials:

  • Mouse tumor cell lines (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma)

  • Female BALB/c or C57BL/6 mice (6-8 weeks old)

  • This compound (formulated for oral gavage)

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Cell culture medium and reagents

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Culture: Culture CT26 or MC38 cells in appropriate medium until they reach approximately 80% confluency.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control (oral gavage)

    • This compound (e.g., 3 mg/kg, twice daily, oral gavage)[1]

    • Anti-mouse PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)

    • This compound + Anti-mouse PD-1 antibody (combination)

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size. Monitor animal body weight and overall health.

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical analysis to compare treatment groups.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture Syngeneic Tumor Cells (e.g., CT26, MC38) B Implant Tumor Cells into Mice A->B C Randomize Mice into Treatment Groups B->C D Administer Vehicle, this compound, anti-PD-1, or Combination C->D E Measure Tumor Volume Regularly D->E F Monitor Animal Health and Body Weight D->F G Statistical Analysis of Tumor Growth E->G

In Vivo Efficacy Study Workflow
Ex Vivo TNF-α Release Assay

Objective: To assess the pharmacodynamic activity of this compound by measuring its ability to counteract PGE2-mediated suppression of TNF-α production in whole blood.

Materials:

  • Human whole blood samples

  • This compound

  • Lipopolysaccharide (LPS)

  • Prostaglandin E2 (PGE2)

  • Diclofenac

  • Human TNF-α ELISA kit

Protocol:

  • Blood Collection: Collect whole blood from healthy human donors.

  • Treatment: Aliquot whole blood into tubes and pre-incubate with varying concentrations of this compound or vehicle control. Add diclofenac (10 µM) to inhibit endogenous PGE2 synthesis.

  • PGE2 Challenge: Add PGE2 to a final concentration of 10 nM to all tubes except the positive control.

  • LPS Stimulation: Stimulate the blood samples with 1 ng/mL of LPS to induce TNF-α production.

  • Incubation: Incubate the samples at 37°C for 4 hours.

  • Plasma Collection: Centrifuge the tubes to separate plasma.

  • TNF-α Measurement: Measure the concentration of TNF-α in the plasma using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot TNF-α concentration against this compound concentration to determine the dose-dependent reversal of PGE2-mediated suppression.

T-Cell Activation Assay

Objective: To determine the effect of this compound on T-cell activation in the presence of immunosuppressive factors.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • Anti-CD3 and anti-CD28 antibodies

  • Prostaglandin E2 (PGE2)

  • This compound

  • Cell culture medium and supplements

  • Flow cytometer and antibodies for T-cell activation markers (e.g., CD69, CD25)

  • IFN-γ ELISA kit

Protocol:

  • Cell Culture: Plate PBMCs or isolated T-cells in a 96-well plate.

  • Treatment: Add this compound at various concentrations, followed by PGE2.

  • T-Cell Stimulation: Activate T-cells by adding plate-bound or soluble anti-CD3 and anti-CD28 antibodies.

  • Incubation: Culture the cells for 48-72 hours.

  • Analysis:

    • Flow Cytometry: Harvest cells and stain with fluorescently labeled antibodies against T-cell activation markers (CD69, CD25) for analysis by flow cytometry.

    • Cytokine Release: Collect the culture supernatant and measure the concentration of IFN-γ using an ELISA kit.

  • Data Analysis: Quantify the percentage of activated T-cells and the concentration of IFN-γ for each treatment condition.

Conclusion

The combination of this compound and nivolumab represents a promising therapeutic strategy for overcoming immune suppression in the tumor microenvironment. The data from clinical and preclinical studies provide a strong rationale for its continued development. The protocols outlined in these application notes offer a framework for researchers to further investigate the synergistic effects and underlying mechanisms of this combination therapy in various cancer models.

References

Application Notes and Protocols: ONO-4578 in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and relevant experimental protocols for ONO-4578, a selective oral antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), based on data from clinical trials. This document is intended to serve as a resource for professionals involved in oncology research and drug development.

Dosing and Administration

This compound has been primarily investigated as an oral agent in combination with immunotherapy and/or chemotherapy in patients with advanced solid tumors. The administration protocols are designed to leverage its immunomodulatory effects by blocking the immunosuppressive PGE2-EP4 signaling pathway in the tumor microenvironment.[1][2]

Recommended Dosing in Combination Therapy

The recommended dose of this compound for future clinical trials, based on safety, efficacy, and pharmacokinetic/pharmacodynamic data from Phase 1 studies, is 40 mg administered orally once daily.[3][4] This dose has been consistently used in later-phase trials in combination with the anti-PD-1 antibody nivolumab and standard chemotherapy regimens.[1][5]

Summary of Dosing in Key Clinical Trials
Clinical Trial Identifier Phase Cancer Type(s) This compound Dose Combination Agents and Dosing Treatment Cycle
NCT03155061 [1][3][5][6]1Advanced or Metastatic Solid Tumors, Gastric/Gastroesophageal Junction Cancer, Colorectal CancerDose Escalation: 2 mg to 60 mg orally, once daily. Recommended Dose: 40 mg orally, once daily.[3][4]Nivolumab: 240 mg intravenously every 2 weeks or 480 mg intravenously every 4 weeks.[3][7]28-day cycles[7]
NCT06256328 [5][8]2HER2-Negative Unresectable Advanced or Recurrent Gastric or Gastroesophageal Junction Cancer40 mg orally, once daily[8]Nivolumab: 360 mg intravenously every 3 weeks. Chemotherapy: S-1 plus oxaliplatin or capecitabine plus oxaliplatin.[1][5]3-week cycles with nivolumab[8]

Mechanism of Action: EP4 Signaling Pathway

This compound exerts its anti-tumor effect by selectively antagonizing the EP4 receptor, thereby inhibiting the downstream signaling cascade initiated by prostaglandin E2 (PGE2). In the tumor microenvironment, cancer cells often overproduce PGE2, which binds to EP4 receptors on various immune cells, leading to an immunosuppressive state. By blocking this interaction, this compound helps to restore anti-tumor immunity.[1][2]

ONO4578_MoA cluster_tumor_cell Tumor Cell cluster_immune_cell Immune Cell (e.g., T-cell, Myeloid Cell) Tumor_Cell Arachidonic Acid COX2 COX-2 Tumor_Cell->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 PGE2_ext PGE2 PGE2->PGE2_ext Secreted EP4_Receptor EP4 Receptor Immunosuppression Immunosuppressive Effects (e.g., ↓ T-cell activation, ↑ MDSCs) EP4_Receptor->Immunosuppression Activates Signaling Anti_Tumor_Immunity Restored Anti-Tumor Immunity PGE2_ext->EP4_Receptor Binds ONO_4578 This compound ONO_4578->EP4_Receptor Blocks ONO_4578->Anti_Tumor_Immunity Leads to PK_Workflow Start Start: Blood Sample Collection Process_Blood Centrifuge to separate plasma Start->Process_Blood Store_Plasma Store plasma at -80°C Process_Blood->Store_Plasma Sample_Prep Protein Precipitation/ Liquid-Liquid Extraction Store_Plasma->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Data_Analysis Calculate PK parameters (Cmax, Tmax, AUC) LC_MSMS->Data_Analysis End End: PK Profile Data_Analysis->End

References

Application Notes and Protocols: ONO-4578 with mFOLFOX6 Chemotherapy Regimen

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes publicly available information as of December 2025. ONO-4578 is an investigational agent, and detailed, non-public experimental protocols are proprietary to the manufacturer. The information herein is intended for informational purposes only and does not constitute a recommendation for clinical use.

Introduction

This compound is an orally bioavailable, selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] In the tumor microenvironment, cancer cells often produce PGE2, which suppresses anti-tumor immunity by binding to EP4 receptors on various immune cells.[1][3] By inhibiting the PGE2-EP4 signaling pathway, this compound is designed to restore immune activity and enhance anti-tumor responses.[1][4][3] Preclinical studies have shown that this compound can reduce the infiltration of M2 macrophages and, when combined with an anti-PD-1 antibody, leads to higher complete response rates and longer survival in mouse models.[3]

The modified FOLFOX6 (mFOLFOX6) regimen is a standard-of-care combination chemotherapy used in the treatment of colorectal cancer.[5][6] It consists of oxaliplatin, leucovorin (folinic acid), and 5-fluorouracil (5-FU).[5][6] Given the immunomodulatory mechanism of this compound, there is a strong rationale for combining it with cytotoxic chemotherapy to target tumors through complementary mechanisms. A clinical trial is underway to evaluate this compound in combination with mFOLFOX6, an anti-PD-1 antibody (nivolumab), and bevacizumab for advanced colorectal cancer.[4][7][8]

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-tumor effect by blocking the immunosuppressive signaling cascade initiated by PGE2 binding to the EP4 receptor on immune cells within the tumor microenvironment. This inhibition is expected to restore the function of effector immune cells and promote an anti-tumor immune response.

ONO_4578_Mechanism cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T-Cell, Myeloid Cell) cluster_Outcome Therapeutic Outcome TumorCell Tumor Cell PGE2 Prostaglandin E2 (PGE2) TumorCell->PGE2 Produces EP4 EP4 Receptor PGE2->EP4 Binds Suppression Immune Suppression (e.g., ↓ T-cell activity, ↑ MDSCs, M2 Macrophages) EP4->Suppression Activates ONO4578 This compound ONO4578->EP4 Blocks Restoration Restoration of Anti-Tumor Immunity ONO4578->Restoration Leads to

Caption: Mechanism of action of this compound in the tumor microenvironment.

Clinical Development and Protocols

While detailed results for the combination of this compound with mFOLFOX6 are not yet published, the design of ongoing clinical trials provides a protocol framework. A Phase 2 trial (NCT06948448) is evaluating this compound with mFOLFOX6, nivolumab, and bevacizumab in patients with advanced colorectal cancer.[7][8][9] Earlier phase studies have established a recommended dose of this compound for combination therapy.[10][11]

Summary of Clinical Trial Designs

The following tables summarize the dosing and regimen from a relevant Phase 2 study in gastric cancer (this compound-08) and the planned Phase 2 study in colorectal cancer (this compound-10 / NCT06948448).

Table 1: Dosing from this compound-08 Study (Advanced Gastric Cancer)

Agent Dose Route Schedule
This compound 40 mg Oral Once Daily[1][12]
Nivolumab (Opdivo) 360 mg Intravenous Every 3 weeks[1][12]
Chemotherapy Varies Varies Varies

Note: Chemotherapy in this trial was S-1 + oxaliplatin or capecitabine + oxaliplatin.[1]

Table 2: Protocol Overview for Planned Colorectal Cancer Study (NCT06948448)

Component Agent(s) Schedule
Investigational Arm This compound + Nivolumab + mFOLFOX6 + Bevacizumab Treatment administered in 28-day cycles[8]
Control Arm mFOLFOX6 + Bevacizumab (Standard of Care) Treatment administered in 28-day cycles[8]
Primary Endpoints Safety, Efficacy To be evaluated throughout the study[8][9]

Note: This study will evaluate two different dose levels of this compound.[7][8]

mFOLFOX6 Regimen Protocol

The mFOLFOX6 regimen is administered every two weeks. The typical dosage and administration are outlined below. Dose modifications may be necessary based on patient tolerance and observed toxicities.[5]

Table 3: Standard mFOLFOX6 Dosing Protocol

Drug Dose Route Administration Details Day of Cycle
Oxaliplatin 85 mg/m² IV Infusion Infused over 2 hours in 250 mL of Dextrose 5%.[6][13] Day 1
Leucovorin 400 mg/m² IV Infusion Infused over 2 hours, concurrent with oxaliplatin.[6][13] Day 1
5-Fluorouracil (Bolus) 400 mg/m² IV Bolus Administered after leucovorin infusion.[6][13] Day 1

| 5-Fluorouracil (Infusion) | 2,400 mg/m² | Continuous IV Infusion | Administered over 46 hours.[5][6][13] | Days 1-2 |

Experimental / Clinical Workflow

The workflow for enrolling and treating a patient in a clinical trial investigating this compound with mFOLFOX6, such as NCT06948448, follows a structured process from screening to follow-up.

Clinical_Trial_Workflow screening_node screening_node treatment_node treatment_node endpoint_node endpoint_node decision_node decision_node Start Patient Identified Screening Screening - Inclusion/Exclusion Criteria - PD-L1, MSI Status - Tumor Tissue Sample Start->Screening Eligible Eligible? Screening->Eligible Randomization Randomization (1:1:1) Eligible->Randomization Yes NotEligible Not Eligible Eligible->NotEligible No ArmA Arm A: This compound (Dose 1) + Nivolumab + mFOLFOX6 + Bevacizumab Randomization->ArmA ArmB Arm B: This compound (Dose 2) + Nivolumab + mFOLFOX6 + Bevacizumab Randomization->ArmB ArmC Arm C: Standard of Care (mFOLFOX6 + Bevacizumab) Randomization->ArmC Treatment Administer Treatment (28-Day Cycles) ArmA->Treatment ArmB->Treatment ArmC->Treatment Assessment Tumor Assessment & Safety Monitoring Treatment->Assessment Progression Disease Progression or Unacceptable Toxicity? Assessment->Progression Progression->Treatment No FollowUp Long-Term Follow-Up Progression->FollowUp Yes End End of Study FollowUp->End

Caption: Representative workflow for the NCT06948448 clinical trial.

Available Efficacy and Safety Data

Efficacy

Detailed quantitative data from studies combining this compound with chemotherapy are pending publication.

  • Gastric Cancer (this compound-08 Study): A Phase 2 trial in patients with previously untreated, HER2-negative unresectable advanced or recurrent gastric cancer met its primary endpoint.[1] The combination of this compound with nivolumab and chemotherapy demonstrated a statistically significant improvement in progression-free survival (PFS) compared to placebo plus nivolumab and chemotherapy.[1] Full results are expected to be presented at an upcoming academic meeting.[12][14]

  • Solid Tumors (Phase 1 Study): In a first-in-human study, this compound in combination with nivolumab showed signs of anti-tumor activity. One patient with small-cell lung cancer had a partial response, and six patients with combination therapy achieved stable disease.[11]

Safety and Tolerability
  • Gastric Cancer (this compound-08 Study): No new safety concerns were identified with the addition of this compound to nivolumab and chemotherapy.[1][4]

  • Solid Tumors (Phase 1 Study): this compound was generally well-tolerated. The maximum tolerated dose was not reached.[10][11] In the combination therapy cohorts, dose-limiting toxicities were observed in two of six patients receiving the 60 mg dose (Grade 3 erythema multiforme; Grade 3 increased amylase and Grade 4 increased lipase).[11] Based on safety, efficacy, and pharmacokinetic data, a dose of 40 mg of this compound daily with nivolumab was selected as the recommended dose for future trials.[10][11]

References

Application Notes and Protocols for ONO-4578 in HER2-Negative Gastric Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ONO-4578, a selective EP4 receptor antagonist, in the context of HER2-negative gastric cancer. This document includes a summary of its mechanism of action, preclinical and clinical data, and detailed protocols for experimental use.

Introduction

This compound is an orally bioavailable small molecule that selectively antagonizes the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] In the tumor microenvironment (TME) of gastric cancer, PGE2 is produced by cancer cells and various immune cells, playing a crucial role in promoting an immunosuppressive milieu.[1][2] By binding to the EP4 receptor on immune cells, PGE2 suppresses anti-tumor immunity. This compound is designed to block this interaction, thereby restoring and enhancing the immune response against cancer cells.[1][2] Recent clinical trials have shown promising results for this compound in combination with immunotherapy and chemotherapy in patients with HER2-negative gastric cancer.[1][3][4]

Mechanism of Action

This compound exerts its anti-tumor effect by inhibiting the PGE2-EP4 signaling pathway, which leads to a reduction in immunosuppressive cells and an increase in effector T cells within the tumor microenvironment. This modulation of the TME is expected to enhance the efficacy of immunotherapies such as PD-1 inhibitors.

ONO_4578_Mechanism_of_Action cluster_TME Tumor Microenvironment Tumor Cell Tumor Cell PGE2 PGE2 Tumor Cell->PGE2 produces EP4 Receptor EP4 Receptor PGE2->EP4 Receptor binds to Suppression Immunosuppression (Reduced T-cell activity, increased MDSCs/M2 MΦ) EP4 Receptor->Suppression leads to Immune Cell Immune Cell (e.g., T-cell, Myeloid Cell) Immune Cell->EP4 Receptor This compound This compound This compound->EP4 Receptor blocks Activation Immune Activation (Enhanced T-cell activity, decreased MDSCs/M2 MΦ) This compound->Activation results in

This compound blocks the immunosuppressive PGE2-EP4 signaling pathway.
Preclinical Data

While specific preclinical data on this compound in a HER2-negative gastric cancer model is not publicly available, studies in other gastrointestinal cancer models, such as colorectal cancer, have demonstrated its proof-of-concept. A study in a syngeneic mouse colorectal cancer model (MC38) showed that this compound, particularly in combination with an anti-PD-1 antibody, significantly inhibited tumor growth.[5] This effect was associated with a favorable modulation of the tumor microenvironment.[5]

Table 1: Preclinical Efficacy of this compound in a Syngeneic Mouse Model (MC38 Colorectal Cancer)

Treatment Group Median Tumor Volume (mm³) at Day 21 Change in Intra-tumoral Immune Cells
Vehicle ~1500 Baseline
Anti-PD-1 ~1000 Modest increase in CD8+ T cells

| this compound (3 mg/kg) + Anti-PD-1 | <500 | - Decreased myeloid-derived suppressor cells (MDSCs)- Decreased M2 macrophages- Increased dendritic cells- Increased CD8+ T cells |

Data is estimated from graphical representations in a corporate presentation and should be considered illustrative.[5]

Clinical Data

This compound has been evaluated in clinical trials for advanced gastric cancer, showing a manageable safety profile and signs of anti-tumor activity.

A Phase 1 study (this compound-01) investigated this compound in combination with nivolumab (an anti-PD-1 antibody) in patients with unresectable advanced or recurrent gastric or gastroesophageal junction (G/GEJ) cancer.[6][7]

Table 2: Efficacy of this compound plus Nivolumab in Advanced Gastric/GEJ Cancer (Phase 1)

Patient Cohort Objective Response Rate (ORR) Disease Control Rate (DCR)
Immuno-oncology (IO)-treated (n=30) 10.0% 73.3%

| Immuno-oncology (IO)-naïve (n=30) | 16.7% | 40.0% |

More recently, a Phase 2 clinical trial (this compound-08) evaluated this compound in combination with nivolumab and chemotherapy in previously untreated, HER2-negative unresectable advanced or recurrent gastric cancer.[1][2][3] The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival (PFS) for the this compound combination compared to placebo plus nivolumab and chemotherapy.[2][3][4] Detailed quantitative data from this study are anticipated to be presented at an upcoming academic meeting.[2][4]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Syngeneic Mouse Model

This protocol is based on the methodology used for the MC38 colorectal cancer model and can be adapted for a HER2-negative gastric cancer syngeneic model.

In_Vivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Implantation Implant HER2-negative gastric cancer cells into syngeneic mice TumorGrowth Allow tumors to reach a palpable size (e.g., 50-100 mm³) Implantation->TumorGrowth Randomization Randomize mice into treatment groups TumorGrowth->Randomization Dosing Administer this compound (oral gavage) and/or anti-PD-1 antibody (IP injection) according to schedule Randomization->Dosing Monitoring Monitor tumor growth (caliper measurements) and body weight twice weekly Dosing->Monitoring Efficacy Assess anti-tumor efficacy (tumor growth inhibition) Monitoring->Efficacy TME Analyze tumor microenvironment (flow cytometry, IHC for immune cells) Efficacy->TME Clinical_Trial_Design cluster_patient Patient Population cluster_arms Treatment Arms cluster_endpoints Study Endpoints Eligibility Previously untreated, HER2-negative unresectable advanced or recurrent gastric or GEJ cancer Randomization Randomization Eligibility->Randomization ArmA Arm A: This compound (40 mg QD) + Nivolumab (360 mg Q3W) + Chemotherapy* Primary Primary Endpoint: Progression-Free Survival (PFS) ArmA->Primary ArmB Arm B (Control): Placebo + Nivolumab (360 mg Q3W) + Chemotherapy* ArmB->Primary Secondary Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Safety Primary->Secondary Randomization->ArmA Randomization->ArmB ChemoNote *Chemotherapy: S-1 + oxaliplatin or capecitabine + oxaliplatin

References

Application Notes and Protocols for In Vitro Efficacy Testing of ONO-4578

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-4578 is a potent and selective oral antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3][4][5][6] In the tumor microenvironment, PGE2, often produced by cancer cells, plays a significant role in promoting an immunosuppressive landscape.[3][4][5][7] It does so by binding to the EP4 receptor on various immune cells, leading to the induction of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and M2 macrophages.[7][8] This cascade ultimately dampens the anti-tumor immune response. This compound is designed to counteract this effect by blocking the PGE2-EP4 signaling pathway, thereby restoring anti-tumor immunity.[1][3][4][5] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound.

Mechanism of Action: The PGE2-EP4 Signaling Pathway

Prostaglandin E2 (PGE2) exerts its immunosuppressive effects primarily through the EP4 receptor, a G-protein coupled receptor (GPCR). Upon PGE2 binding, the EP4 receptor couples to the Gαs protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), leading to the modulation of gene expression that fosters an immunosuppressive tumor microenvironment. This compound acts as a competitive antagonist at the EP4 receptor, preventing PGE2 binding and the ensuing signaling cascade.

PGE2_EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 EP4_Receptor EP4 Receptor PGE2->EP4_Receptor Binds This compound This compound This compound->EP4_Receptor Blocks Gas Gαs EP4_Receptor->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gas->AC Activates ATP ATP PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates Immunosuppressive_Genes Immunosuppressive Gene Expression PKA->Immunosuppressive_Genes Leads to EPAC->Immunosuppressive_Genes Leads to cAMP_Assay_Workflow Cell_Seeding Seed EP4-expressing cells (e.g., CHO-K1 or HEK293) in a 384-well plate. Incubation_1 Incubate overnight. Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of this compound. Incubation_1->Compound_Addition Agonist_Stimulation Add PGE2 to induce cAMP production. Compound_Addition->Agonist_Stimulation Incubation_2 Incubate for 30 minutes. Agonist_Stimulation->Incubation_2 Lysis_Detection Lyse cells and add HTRF detection reagents. Incubation_2->Lysis_Detection Incubation_3 Incubate for 1 hour. Lysis_Detection->Incubation_3 HTRF_Reading Read plate on an HTRF- compatible reader. Incubation_3->HTRF_Reading Data_Analysis Calculate IC₅₀ values. HTRF_Reading->Data_Analysis

References

Revolutionizing Immunotherapy: ONO-4578 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols for Investigating the EP4 Antagonist ONO-4578 in Syngeneic Mouse Models of Cancer.

This compound, a selective antagonist of the prostaglandin E2 (PGE2) receptor 4 (EP4), is a promising small molecule in the landscape of cancer immunotherapy. By blocking the immunosuppressive effects of PGE2 within the tumor microenvironment, this compound has demonstrated potent anti-tumor activity, particularly in combination with immune checkpoint inhibitors. These application notes provide a comprehensive overview of the preclinical evaluation of this compound in widely used syngeneic mouse models, offering detailed protocols for researchers to replicate and build upon these pivotal studies.

Mechanism of Action: Reversing Immune Suppression

Prostaglandin E2, often abundant in the tumor microenvironment, plays a critical role in suppressing anti-tumor immunity. It achieves this by binding to the EP4 receptor on various immune cells, leading to the induction of myeloid-derived suppressor cells (MDSCs) and M2 macrophages, and the suppression of cytotoxic T cell activation. This compound directly counteracts this by selectively blocking the EP4 receptor, thereby "re-awakening" the immune system to recognize and attack cancer cells.[1][2] Preclinical studies have shown that this blockade leads to a more favorable tumor microenvironment, characterized by a decrease in immunosuppressive cells and an increase in effector T cells.

Signaling Pathway of this compound in the Tumor Microenvironment

ONO_4578_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment cluster_immune_cell Immune Cell (e.g., Myeloid Cell) cluster_t_cell T Cell Tumor Tumor Cell PGE2 PGE2 Tumor->PGE2 produces EP4 EP4 Receptor PGE2->EP4 binds to ONO4578 This compound ONO4578->EP4 blocks Suppressive_Signals Immunosuppressive Signaling EP4->Suppressive_Signals activates MDSC_M2 MDSC & M2 Macrophage Differentiation/Activation Suppressive_Signals->MDSC_M2 T_Cell_Activation T Cell Activation (Suppressed) Suppressive_Signals->T_Cell_Activation suppresses

Caption: this compound blocks PGE2 binding to the EP4 receptor on immune cells, inhibiting immunosuppressive signaling.

Preclinical Efficacy in Syngeneic Mouse Models

This compound has been evaluated in several syngeneic mouse models, which utilize immunocompetent mice to study the interaction between the tumor, the host immune system, and immunotherapies. The most well-documented models are the MC38 and CT26 colon adenocarcinoma models.

Summary of In Vivo Efficacy Data

The following tables summarize the key findings from preclinical studies of this compound, demonstrating its anti-tumor effects both as a monotherapy and in combination with an anti-PD-1 antibody.

Table 1: Anti-Tumor Efficacy of this compound in Combination with Anti-PD-1 in the MC38 Syngeneic Mouse Model

Treatment GroupDosing (this compound)Median Tumor Volume (Day 21 post-implant)Tumor Growth Inhibition (%)
Vehicle-~1800 mm³-
Anti-PD-1-~1200 mm³~33%
Anti-PD-1 + this compound0.1 mg/kg~800 mm³~56%
Anti-PD-1 + this compound0.3 mg/kg~600 mm³~67%
Anti-PD-1 + this compound1 mg/kg~400 mm³~78%
Anti-PD-1 + this compound3 mg/kg~200 mm³~89%

Data interpreted from graphical representations in a preclinical data presentation. The anti-tumor effect of this compound in combination with an anti-mouse PD-1 antibody was dose-dependent.[1]

Table 2: Effect of this compound on the Tumor Microenvironment of MC38 Tumors

Immune Cell PopulationTreatment GroupChange vs. Vehicle
Myeloid-Derived Suppressor Cells (mMDSC)This compound↓ (Significant Decrease)
M2 MacrophagesThis compound↓ (Significant Decrease)
Dendritic CellsThis compound↑ (Increase)
CD8+ T CellsThis compound↑ (Significant Increase)

Qualitative changes based on flow cytometry data from preclinical studies. This compound remodels the tumor microenvironment to be more immunologically active.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct similar studies.

Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

This protocol describes the establishment of a subcutaneous tumor model and subsequent treatment with this compound and/or an immune checkpoint inhibitor.

Materials:

  • MC38 or CT26 murine colon carcinoma cell lines

  • C57BL/6 (for MC38) or BALB/c (for CT26) mice (female, 6-8 weeks old)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • This compound (formulated for oral gavage)

  • Anti-mouse PD-1 antibody (or appropriate isotype control)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MC38 or CT26 cells in complete medium at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

  • Tumor Cell Implantation:

    • Harvest cells using trypsin-EDTA and wash twice with sterile PBS.

    • Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

  • Treatment:

    • Monitor tumor growth daily. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group).

    • Administer this compound daily via oral gavage at the desired doses (e.g., 0.1, 0.3, 1, 3 mg/kg).

    • Administer anti-mouse PD-1 antibody (e.g., 10 mg/kg) intraperitoneally twice a week.

    • The vehicle and isotype control groups should be treated in parallel.

  • Tumor Measurement and Analysis:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health.

    • At the end of the study (e.g., Day 21 or when tumors in the control group reach the maximum allowed size), euthanize the mice and excise the tumors for further analysis.

Protocol 2: Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry

This protocol details the preparation of a single-cell suspension from tumor tissue for the immunophenotyping of tumor-infiltrating lymphocytes (TILs).

Materials:

  • Excised tumors from the in vivo study

  • RPMI-1640 medium

  • Tumor dissociation kit (e.g., containing collagenase and DNase)

  • 70 µm cell strainers

  • Red blood cell (RBC) lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fc block (anti-mouse CD16/32)

  • Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, Gr-1, CD206, CD86)

  • Live/dead stain

  • Flow cytometer

Procedure:

  • Tumor Digestion:

    • Mince the excised tumors into small pieces in a petri dish containing RPMI-1640.

    • Transfer the minced tissue to a gentleMACS C Tube with the appropriate enzymes from a tumor dissociation kit.

    • Run the gentleMACS Dissociator using the program recommended for tumors.

    • Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Single-Cell Suspension Preparation:

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Wash the cells with RPMI-1640 and centrifuge.

    • Resuspend the cell pellet in RBC lysis buffer and incubate for 5 minutes at room temperature.

    • Wash the cells with FACS buffer.

  • Antibody Staining:

    • Count the viable cells and adjust the concentration to 1-2 x 10^7 cells/mL in FACS buffer.

    • Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.

    • Add the antibody cocktail for surface marker staining and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • If performing intracellular staining, proceed with a fixation/permeabilization kit according to the manufacturer's instructions.

    • Resuspend the cells in FACS buffer for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using appropriate software, gating on live, single cells, and then on specific immune cell populations based on marker expression.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationships in the study of this compound.

Experimental_Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo cluster_ex_vivo Ex Vivo Analysis Cell_Culture Tumor Cell Culture (MC38 or CT26) Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Randomization Randomization into Treatment Groups Tumor_Implantation->Randomization Treatment Treatment with this compound +/- Anti-PD-1 Randomization->Treatment Monitoring Tumor Growth and Health Monitoring Treatment->Monitoring Tumor_Excision Tumor Excision Monitoring->Tumor_Excision Flow_Cytometry Flow Cytometry of TILs Tumor_Excision->Flow_Cytometry Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound in a syngeneic mouse model.

Logical_Relationship cluster_TME_changes Changes in TME ONO4578 This compound Treatment EP4_Blockade EP4 Receptor Blockade ONO4578->EP4_Blockade TME_Modulation Tumor Microenvironment Modulation EP4_Blockade->TME_Modulation Decrease_MDSC_M2 ↓ MDSCs & M2 Macrophages TME_Modulation->Decrease_MDSC_M2 Increase_CD8_T ↑ CD8+ T Cells TME_Modulation->Increase_CD8_T Tumor_Growth_Inhibition Tumor Growth Inhibition Decrease_MDSC_M2->Tumor_Growth_Inhibition Increase_CD8_T->Tumor_Growth_Inhibition

Caption: The logical relationship from this compound treatment to tumor growth inhibition via TME modulation.

These application notes and protocols provide a solid foundation for researchers to investigate the immunomodulatory effects of this compound. The use of appropriate animal models and detailed analytical methods is crucial for advancing our understanding of this novel immunotherapy and its potential to improve patient outcomes.

References

Application Notes and Protocols: Patient Selection Biomarkers for ONO-4578 (EP4 Antagonist) Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-4578 is a selective, orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] In the tumor microenvironment (TME), cancer cells often produce high levels of PGE2, which promotes tumor progression and suppresses anti-tumor immunity by binding to EP4 receptors on various immune cells.[1][2] This signaling cascade leads to the induction of immunosuppressive cells, such as M2-like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), and impairs the function of cytotoxic T cells and NK cells.[3][4]

This compound is designed to block this immunosuppressive pathway, thereby restoring immune activity and enhancing the efficacy of other immunotherapies, such as PD-1 inhibitors like nivolumab.[1][5] Clinical trials have evaluated this compound alone and in combination with nivolumab in various solid tumors, including gastric, colorectal, and rectal cancers.[6][7][8][9]

Effective patient selection is critical for maximizing the therapeutic benefit of this compound. This document outlines potential patient selection biomarkers based on the drug's mechanism of action and available clinical data. It also provides detailed protocols for the assessment of these biomarkers.

This compound Mechanism of Action and Signaling Pathway

PGE2, synthesized from arachidonic acid by cyclooxygenase-2 (COX-2), is a key mediator of inflammation and immunosuppression in cancer.[10][11] When secreted by tumor cells, PGE2 binds to the G-protein coupled receptor EP4 on immune cells within the TME. This binding activates downstream signaling, primarily through the Gαs-adenylyl cyclase-cAMP-PKA pathway, which exerts several immunosuppressive effects:

  • Inhibition of T-cell and NK cell function: Reduces cytotoxicity and cytokine production.[3]

  • Promotion of immunosuppressive cells: Induces the differentiation and expansion of MDSCs and M2 macrophages.[3][4]

  • Induction of regulatory T cells (Tregs).

By selectively antagonizing the EP4 receptor, this compound blocks these downstream effects, aiming to shift the TME from an immunosuppressive to an immune-active state, thereby enhancing anti-tumor responses.[4]

PGE2_EP4_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell (e.g., T-Cell, Macrophage) TumorCell Tumor Cell PGE2 Prostaglandin E2 (PGE2) TumorCell->PGE2 secretes EP4 EP4 Receptor PGE2->EP4 binds to AC Adenylyl Cyclase EP4->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Suppression Immune Suppression: - Decreased T-Cell/NK Cell Function - Increased MDSCs / M2 Macrophages PKA->Suppression leads to ONO4578 This compound ONO4578->EP4 blocks

Caption: PGE2-EP4 immunosuppressive signaling pathway and this compound inhibition.

Candidate Patient Selection Biomarkers

Based on the mechanism of action and clinical findings, several candidate biomarkers could predict response to this compound therapy.

Biomarker CategorySpecific BiomarkerRationaleSample Type
Immune Checkpoint Status PD-L1 Combined Positive Score (CPS)This compound is often combined with the PD-1 inhibitor nivolumab. PD-L1 status is an established biomarker for anti-PD-1 therapy. Clinical data suggests a trend towards better outcomes in CPS-positive patients treated with this compound + nivolumab.[6]Tumor Tissue
Drug Target Expression EP4 Receptor ExpressionHigh expression of the drug target on tumor or immune cells may indicate a greater dependence on the PGE2-EP4 pathway for immune evasion, suggesting higher sensitivity to this compound.[12]Tumor Tissue
Pathway Activity Prostaglandin E2 (PGE2) / PGE-M LevelsElevated levels of PGE2 in circulation or the TME, or its stable urinary metabolite (PGE-M), indicate high pathway activity and an immunosuppressive environment that may be reversed by this compound.[11][13]Plasma, Urine, Tumor Tissue
Tumor Microenvironment M2 Macrophage InfiltrationPGE2-EP4 signaling promotes the M2 phenotype.[3] A high density of M2 macrophages may identify tumors reliant on this immunosuppressive mechanism.Tumor Tissue
Tumor Microenvironment Myeloid-Derived Suppressor Cell (MDSC) InfiltrationPGE2 is a key factor in the expansion and function of MDSCs.[14] High levels of MDSCs may indicate a TME susceptible to modulation by this compound.Tumor Tissue, Peripheral Blood

Quantitative Data Summary

While biomarker analysis from several this compound trials is ongoing, preliminary data from a study in metastatic colorectal cancer (mCRC) suggests a potential association between PD-L1 CPS and clinical outcomes for the this compound and nivolumab combination.[6][7][15]

Table 1: Efficacy of this compound + Nivolumab by PD-L1 CPS in mCRC [6]

PD-L1 CPS SubgroupNPatients Continuing Treatment at 6 MonthsMedian Overall Survival (OS)90% Confidence Interval (CI) for OS
CPS = 0 224.5% (1/22)9.4 months5.65–12.06
CPS ≥ 1 2520.0% (5/25)Not Reached10.41–NR

Data from a Phase 1 study presented at a scientific meeting. These findings are exploratory and require confirmation in larger, randomized trials.[6]

Experimental Protocols & Workflow

Accurate and reproducible biomarker assessment is essential for patient selection. The following section details standardized protocols for the key candidate biomarkers.

experimental_workflow cluster_assays Biomarker Assays Patient Patient Selection Biopsy Tumor Biopsy or Blood Collection Patient->Biopsy Processing Sample Processing Biopsy->Processing IHC IHC (PD-L1, EP4) Processing->IHC Flow Flow Cytometry (MDSC, M2 MΦ) Processing->Flow ELISA ELISA (PGE2) Processing->ELISA Analysis Data Analysis & Scoring IHC->Analysis Flow->Analysis ELISA->Analysis Decision Patient Stratification Analysis->Decision

Caption: General workflow for patient biomarker assessment.
Protocol: Immunohistochemistry (IHC) for PD-L1 CPS and EP4

Objective: To detect and quantify the expression of PD-L1 and EP4 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.

Materials:

  • FFPE tissue sections (4-5 μm) on charged slides

  • Deparaffinization and rehydration solutions (Xylene, Ethanol series)

  • Antigen Retrieval solution (e.g., Sodium Citrate Buffer, pH 6.0)[16]

  • Peroxidase blocking solution (e.g., 3% H2O2)

  • Protein blocking solution (e.g., Normal Goat Serum)

  • Primary Antibody:

    • Anti-PD-L1 (e.g., Dako 28-8 pharmDx assay components)

    • Anti-EP4 Rabbit Polyclonal Antibody (e.g., Bioss BS-8538R or similar)[17]

  • Detection System (e.g., HRP-conjugated secondary antibody and DAB substrate-chromogen system)

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in xylene (2 changes, 5-10 minutes each).[16] b. Rehydrate through graded alcohols: 100% (2x), 95%, 70% (2-3 minutes each).[16] c. Rinse in distilled water.

  • Antigen Retrieval: a. Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0). b. Heat using a microwave, pressure cooker, or water bath (e.g., microwave for 20 mins, ensuring slides remain submerged).[16] c. Allow slides to cool for 20-30 minutes at room temperature. d. Rinse in PBS.

  • Peroxidase Block: a. Incubate sections with 3% H2O2 for 10-15 minutes to block endogenous peroxidase activity. b. Rinse 3 times in PBS.

  • Protein Block: a. Incubate with a protein blocking solution (e.g., 2% normal serum from the secondary antibody host species) for 1 hour at room temperature to prevent non-specific binding.[16]

  • Primary Antibody Incubation: a. Drain blocking solution. b. Apply primary antibody (anti-PD-L1 or anti-EP4) diluted to its optimal concentration. c. Incubate for 1 hour at 37°C or overnight at 4°C in a humidified chamber.[16]

  • Detection: a. Rinse slides 3 times in PBS. b. Apply biotinylated secondary antibody (if using an avidin-biotin system) or an enzyme-labeled secondary antibody; incubate for 30 minutes. c. Rinse 3 times in PBS. d. Apply substrate-chromogen solution (e.g., DAB) and monitor for color development. e. Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting: a. Counterstain with hematoxylin. b. Dehydrate through graded alcohols and clear in xylene. c. Coverslip with permanent mounting medium.

Scoring:

  • PD-L1 CPS: Calculated as the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.[18]

  • EP4: Scored based on the intensity (0-3+) and percentage of positive tumor and/or immune cells. A combined H-score can be generated.

Protocol: Competitive ELISA for Prostaglandin E2 (PGE2)

Objective: To quantitatively measure PGE2 concentrations in plasma, serum, or urine.

Principle: This is a competitive immunoassay. PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for sites on a monoclonal antibody coated onto a microplate. The intensity of the color produced is inversely proportional to the concentration of PGE2 in the sample.

Materials:

  • Commercial PGE2 ELISA Kit (e.g., R&D Systems KGE004B, Cayman Chemical 514010)[19]

  • Patient plasma (EDTA or Heparin), serum, or urine samples

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure (based on a typical kit): [20]

  • Sample Preparation: Collect blood in EDTA or heparin tubes and centrifuge to separate plasma, or collect serum/urine. Store at -80°C if not used immediately. Some protocols may require sample extraction/purification.

  • Reagent Preparation: Prepare all reagents, standards, and controls as described in the kit manual.

  • Assay Procedure: a. Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate. b. Add PGE2-conjugate (e.g., HRP-labeled PGE2) to all wells. c. Incubate for the specified time (e.g., 2-3 hours at room temperature or overnight at 4°C).[19][20] d. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. e. Add substrate solution to each well and incubate in the dark for color development (e.g., 30 minutes). f. Add stop solution to terminate the reaction.

  • Data Acquisition: Read the optical density of each well at 450 nm within 30 minutes.

  • Calculation: Generate a standard curve by plotting the mean absorbance for each standard versus its concentration. Use this curve to determine the PGE2 concentration in the unknown samples.

Protocol: Flow Cytometry for MDSC and M2 Macrophage Phenotyping

Objective: To identify and quantify immunosuppressive myeloid cell populations (MDSCs, M2 Macrophages) in dissociated tumor tissue or peripheral blood.

Materials:

  • Single-cell suspension from tumor digest or Peripheral Blood Mononuclear Cells (PBMCs)

  • FACS buffer (PBS + 2% FBS)

  • Fc receptor blocking reagent

  • Fluorochrome-conjugated antibodies (see panels below)

  • Live/Dead stain (e.g., Zombie Aqua, PI)

  • Fixation/Permeabilization buffers (if staining for intracellular markers)

  • Flow cytometer

Panel 1: MDSC Identification [14][21]

  • Lineage Cocktail (Lin): (e.g., anti-CD3, CD19, CD56) - Dump channel

  • Anti-HLA-DR - Dump channel

  • Anti-CD33

  • Anti-CD11b

  • Anti-CD14

  • Anti-CD66b (for granulocytic MDSC)

  • Live/Dead Stain

Panel 2: M2 Macrophage Identification [22][23]

  • Lineage Cocktail (Lin): (e.g., anti-CD3, CD20, CD56) - Dump channel[22]

  • Anti-CD45 (To gate on immune cells)

  • Anti-CD14 or Anti-CD11b (To gate on myeloid cells)

  • Anti-CD163 (M2 marker)[22]

  • Anti-CD206 (Mannose Receptor, M2 marker)[22][23]

  • Live/Dead Stain

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the desired sample. For blood, isolate PBMCs using density gradient centrifugation.

  • Staining: a. Resuspend ~1x10^6 cells in FACS buffer. b. Add Fc block and incubate for 10 minutes to prevent non-specific antibody binding. c. Add Live/Dead stain and incubate as per manufacturer's instructions. d. Add the cocktail of surface antibodies and incubate for 30 minutes at 4°C in the dark. e. Wash cells twice with FACS buffer. f. (Optional) If performing intracellular staining (e.g., for Arginase-1 in MDSCs), fix and permeabilize cells, then stain with the intracellular antibody.[21] g. Resuspend cells in FACS buffer for acquisition.

  • Data Acquisition: Acquire samples on a calibrated flow cytometer.

  • Gating Strategy:

    • MDSCs: Gate on live, single cells -> Lin- / HLA-DR- cells -> CD33+ / CD11b+ cells. From this population, identify Monocytic-MDSCs (M-MDSC) as CD14+ and Granulocytic-MDSCs (G-MDSC) as CD14- / CD66b+.[14]

    • M2 Macrophages: Gate on live, single cells -> CD45+ leukocytes -> Lin- cells -> CD11b+/CD14+ myeloid cells. From this population, identify M2 macrophages as being double-positive for CD163 and CD206.[22]

References

Application Notes and Protocols: ONO-4578 in Combination with S-1 and Oxaliplatin (SOX) Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-4578 is an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), which is emerging as a promising agent in cancer immunotherapy.[1][2] By blocking the EP4 receptor, this compound is designed to counteract the immunosuppressive effects of PGE2 in the tumor microenvironment, thereby restoring and enhancing anti-tumor immune responses.[1][2][3] The combination of this compound with standard-of-care chemotherapy, such as the S-1 and oxaliplatin (SOX) regimen, is a novel strategy being investigated for the treatment of advanced solid tumors, particularly gastric and colorectal cancers. This document provides a summary of the available data and detailed protocols to facilitate further research into this combination therapy.

Mechanism of Action

PGE2, often produced by tumor cells, plays a significant role in creating an immunosuppressive tumor microenvironment.[2][3] It does so by binding to the EP4 receptor on various immune cells, leading to the suppression of cytotoxic T cell activity and the promotion of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and M2 macrophages.[4] this compound selectively targets and binds to the EP4 receptor, inhibiting the binding of PGE2 and preventing the subsequent downstream signaling.[1] This action is expected to restore anti-tumor immunity, making it a rational agent to combine with immunotherapies like PD-1 inhibitors and cytotoxic chemotherapies.[2][3]

The SOX regimen, consisting of the oral fluoropyrimidine S-1 and the platinum-based agent oxaliplatin, is a standard treatment for advanced gastric cancer. S-1 is a combination of tegafur (a prodrug of 5-fluorouracil), gimeracil (a dihydropyrimidine dehydrogenase inhibitor), and oteracil (an orotate phosphoribosyltransferase inhibitor). Oxaliplatin induces cell death by forming platinum-DNA adducts, leading to the inhibition of DNA replication and transcription.

The combination of this compound with SOX chemotherapy and immunotherapy is hypothesized to have a synergistic effect. While chemotherapy induces tumor cell death and the release of tumor antigens, this compound may enhance the subsequent anti-tumor immune response by mitigating the immunosuppressive environment.

Signaling Pathway

ONO_4578_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_immune_cell Immune Cell (e.g., T-cell) Tumor Cell Tumor Cell PGE2 PGE2 Tumor Cell->PGE2 produces EP4 Receptor EP4 Receptor PGE2->EP4 Receptor binds to Immune Suppression Immune Suppression EP4 Receptor->Immune Suppression activates This compound This compound This compound->EP4 Receptor blocks

Caption: Mechanism of action of this compound.

Clinical Development

A significant clinical trial investigating this combination is the Phase 2 this compound-08 study (NCT06256328).[1][3][5] This multicenter, randomized trial evaluated the efficacy and safety of this compound in combination with the anti-PD-1 antibody nivolumab and chemotherapy (either SOX or capecitabine plus oxaliplatin) in patients with previously untreated, HER2-negative unresectable advanced or recurrent gastric or gastroesophageal junction cancer.[1][3]

While detailed quantitative results are pending presentation at an academic meeting, it has been announced that the trial met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival (PFS) for the this compound combination compared to placebo plus nivolumab and chemotherapy.[1][3][5] No new safety signals were identified.[1][3]

Quantitative Data Summary

Detailed quantitative data from the this compound-08 trial are not yet publicly available. The following tables summarize the study design and available efficacy data from a Phase 1 study of this compound in combination with nivolumab in patients with gastric or gastroesophageal junction cancer.

Table 1: this compound-08 Clinical Trial Design

ParameterDescription
Trial Identifier NCT06256328
Phase 2
Study Design Multicenter, Randomized
Patient Population Previously untreated, HER2-negative unresectable advanced or recurrent gastric or gastroesophageal junction cancer
Experimental Arm This compound (40 mg once daily) + Nivolumab (360 mg every 3 weeks) + Chemotherapy (SOX or CAPOX)
Control Arm Placebo + Nivolumab + Chemotherapy (SOX or CAPOX)
Primary Endpoint Progression-Free Survival (PFS)
Status Primary endpoint met, detailed results pending

Source:[1][3][5]

Table 2: Efficacy of this compound plus Nivolumab in Gastric/Gastroesophageal Junction Cancer (Phase 1 Expansion Cohort)

Efficacy EndpointImmuno-oncology (IO)-Treated (n=30)IO-Naive (n=30)
Objective Response Rate 10.0%16.7%
Disease Control Rate 73.3%40.0%

Source:[2][6]

Experimental Protocols

The following are representative protocols for preclinical evaluation of the combination of this compound and SOX chemotherapy.

In Vitro Cytotoxicity Assay

Objective: To determine the in vitro cytotoxic effects of this compound in combination with S-1 and oxaliplatin on gastric or colorectal cancer cell lines.

Materials:

  • Gastric or colorectal cancer cell lines (e.g., HT29, COLO-357)[7]

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • This compound, S-1, and oxaliplatin

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound, S-1, and oxaliplatin in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of each drug and their combinations in cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the drug-containing medium. Include wells with vehicle control (medium with solvent).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assessment: After incubation, assess cell viability using a chosen assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and combination. Analyze the data for synergistic, additive, or antagonistic effects using appropriate software (e.g., CompuSyn).

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with SOX chemotherapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Gastric or colorectal cancer cell line for implantation

  • This compound, S-1, and oxaliplatin formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, SOX alone, this compound + SOX).

  • Drug Administration: Administer the drugs according to a predefined schedule and dosage. This compound is typically administered orally, while oxaliplatin is given intravenously and S-1 orally.

  • Monitoring: Monitor tumor volume and body weight of the mice throughout the study. Observe the animals for any signs of toxicity.

  • Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis: Compare tumor growth inhibition between the treatment groups. Analyze the data for statistical significance.

Experimental Workflow and Logical Relationships

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development InVitro In Vitro Cytotoxicity Assay InVivo In Vivo Xenograft Model InVitro->InVivo informs Mechanism Mechanism of Action Studies InVivo->Mechanism elucidates Phase1 Phase 1 (Safety & Dosing) Mechanism->Phase1 justifies Phase2 Phase 2 (Efficacy & Safety) Phase1->Phase2 progresses to Phase3 Phase 3 (Pivotal Trial) Phase2->Phase3 leads to

References

Application Notes and Protocols: Investigating PD-L1 CPS as a Potential Biomarker for ONO-4578 (Fedratinib) Response

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no established clinical evidence or regulatory approval for the use of Programmed Death-Ligand 1 (PD-L1) Combined Positive Score (CPS) as a biomarker to predict response to ONO-4578 (Fedratinib). This compound is a Janus kinase 2 (JAK2) inhibitor, and its mechanism of action is distinct from immune checkpoint inhibitors that target the PD-1/PD-L1 axis. The following application notes and protocols are provided for research purposes only and outline a hypothetical framework for investigating a potential correlation, should preliminary data suggest such a link.

Introduction

This compound (Fedratinib) is an orally administered inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). It is primarily indicated for the treatment of adult patients with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis. The therapeutic effect of Fedratinib is derived from its inhibition of the constitutively activated JAK-STAT signaling pathway, which is a hallmark of myeloproliferative neoplasms.

PD-L1, a transmembrane protein, plays a crucial role in suppressing the adaptive immune system. The binding of PD-L1 to its receptor, PD-1, on activated T cells inhibits their proliferation and cytokine production. In oncology, PD-L1 expression in the tumor microenvironment can be quantified using the Combined Positive Score (CPS), which is an established biomarker for predicting response to immune checkpoint inhibitors in various cancers.

This document provides a hypothetical framework for researchers investigating a potential, currently unproven, link between PD-L1 CPS and the clinical response to this compound.

Potential Signaling Interactions

The rationale for exploring a link between a JAK2 inhibitor and the PD-1/PD-L1 axis could be based on the role of JAK-STAT signaling in regulating inflammatory responses and cytokine production, which can, in turn, influence the tumor immune microenvironment. The following diagram illustrates the established PD-1/PD-L1 signaling pathway.

PD1_PDL1_Signaling cluster_APC Tumor Cell / Antigen Presenting Cell cluster_TCell T Cell cluster_Inhibition Downstream Signaling (Inhibited) PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP-2 PD1->SHP2 Recruits PI3K PI3K TCR->PI3K Activates CD28 CD28 AKT AKT PI3K->AKT Activates Inhibition T-Cell Inhibition (Survival, Proliferation) AKT->Inhibition SHP2->TCR Inhibits SHP2->CD28 Dephosphorylates

Caption: PD-1/PD-L1 signaling pathway leading to T-cell inhibition.

Hypothetical Research Protocol: Correlating PD-L1 CPS with this compound Response

This protocol outlines the steps to investigate a potential association between PD-L1 CPS in patient samples and their clinical response to this compound.

Experimental Workflow

The overall workflow for this investigational study would involve patient sample collection, immunohistochemical analysis, scoring, and correlation with clinical outcome data.

Experimental_Workflow cluster_Clinical Clinical Phase cluster_Lab Laboratory Phase cluster_Analysis Data Analysis PatientCohort Patient Cohort (Myelofibrosis) Treatment This compound Treatment PatientCohort->Treatment Biopsy Tumor Biopsy (Pre-treatment) PatientCohort->Biopsy Response Clinical Response Assessment (e.g., RECIST) Treatment->Response Data Data Correlation Response->Data IHC PD-L1 IHC Staining Biopsy->IHC Scoring Pathologist CPS Scoring IHC->Scoring Scoring->Data Stratification Patient Stratification (CPS High vs. Low) Data->Stratification Conclusion Conclusion on Biomarker Potential Stratification->Conclusion

Caption: General workflow for biomarker discovery and validation.

Immunohistochemistry (IHC) Protocol for PD-L1 Staining

Objective: To quantitatively assess PD-L1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue samples from patients treated with this compound.

Materials:

  • FFPE tissue blocks (pre-treatment biopsies are ideal)

  • Validated primary antibody against PD-L1 (e.g., clone 22C3, 28-8, SP142, or SP263)

  • Automated staining platform (e.g., Dako Autostainer Link 48, Ventana BenchMark ULTRA)

  • Detection system (e.g., EnVision FLEX)

  • Hematoxylin for counterstaining

  • Microscope slides

  • Standard laboratory reagents for deparaffinization and rehydration

Procedure:

  • Sectioning: Cut 4-5 µm thick sections from the FFPE block and mount them on positively charged slides.

  • Baking: Bake the slides at 60°C for at least 60 minutes to ensure tissue adherence.

  • Deparaffinization and Rehydration: Perform deparaffinization using xylene and rehydration through a series of graded ethanol solutions on the automated stainer.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a validated buffer (e.g., EnVision FLEX Target Retrieval Solution, Low pH) for a specified time and temperature (e.g., 20 minutes at 97°C).

  • Primary Antibody Incubation: Incubate the slides with the primary anti-PD-L1 antibody at a pre-optimized concentration and duration.

  • Detection: Apply the appropriate detection system according to the manufacturer's instructions to visualize the antibody-antigen binding.

  • Counterstaining: Lightly counterstain the slides with hematoxylin to visualize cell nuclei.

  • Dehydration and Coverslipping: Dehydrate the slides through graded ethanol and xylene, and then coverslip using a permanent mounting medium.

PD-L1 CPS Scoring Methodology

Objective: To determine the Combined Positive Score (CPS) for each stained tissue sample. The CPS is the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.

Procedure:

  • Review by a Certified Pathologist: A trained pathologist should evaluate the stained slides.

  • Assessment of Staining Quality: Ensure that the on-slide controls (positive and negative controls) show appropriate staining.

  • Identification of Viable Tumor Cells: Identify the areas of invasive tumor for scoring. Necrotic areas and carcinoma in situ should be excluded.

  • Quantification of PD-L1 Positive Cells:

    • Count the number of viable tumor cells that show any discernible membrane staining for PD-L1.

    • Count the number of PD-L1 positive lymphocytes and macrophages within the tumor nests and/or surrounding stroma.

  • Calculation of CPS:

    • Numerator: Sum of all PD-L1 positive cells (tumor cells, lymphocytes, macrophages).

    • Denominator: Total number of viable tumor cells.

    • CPS = (Numerator / Denominator) * 100

Data Presentation and Analysis

Should this hypothetical research yield quantitative data, it should be presented in a clear and structured format to allow for easy comparison between different patient subgroups.

Patient Demographics and Baseline Characteristics
CharacteristicAll Patients (N=X)CPS < 1 (N=X)CPS ≥ 1 (N=X)p-value
Age, median (range)
Sex, n (%)
Myelofibrosis Risk
Prior Treatments
Correlation of PD-L1 CPS with Clinical Outcomes
Outcome MeasureAll Patients (N=X)CPS < 1 (N=X)CPS ≥ 1 (N=X)Hazard Ratio (95% CI)
Objective Response Rate (ORR), %
Complete Response (CR)
Partial Response (PR)
Progression-Free Survival (PFS), months
Overall Survival (OS), months

Conclusion for Research Purposes

These application notes provide a speculative framework for investigating PD-L1 CPS as a biomarker for this compound. It is critical to reiterate that this is not a validated clinical application. Any research in this area should be considered exploratory. The primary mechanism of this compound as a JAK2 inhibitor does not inherently suggest a direct dependence on the PD-1/PD-L1 axis for its efficacy. However, given the complex interplay between oncogenic signaling pathways and the immune microenvironment, such investigations could yield novel biological insights. Any potential findings would require extensive validation in preclinical models and prospective clinical trials before any clinical utility could be considered.

Application Notes and Protocols: ONO-4578 with Capecitabine and Oxaliplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-4578 is an orally bioavailable and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] The rationale for combining this compound with the standard chemotherapeutic regimen of capecitabine and oxaliplatin (CAPOX) stems from their distinct but potentially synergistic mechanisms of action in cancer therapy. PGE2, often overproduced in the tumor microenvironment, plays a significant role in promoting tumor cell proliferation and creating an immunosuppressive landscape.[1][2][3] By blocking the EP4 receptor, this compound is expected to reverse these effects, thereby restoring anti-tumor immunity.[1][3] Capecitabine, a prodrug of 5-fluorouracil (5-FU), and oxaliplatin, a platinum-based alkylating agent, are a well-established combination (CAPOX) that induces cancer cell death by interfering with DNA synthesis and replication.[4] The addition of this compound to the CAPOX regimen is hypothesized to enhance the anti-tumor effects of chemotherapy by modulating the tumor microenvironment and augmenting the immune response against cancer cells.

Mechanism of Action

This compound: As a selective EP4 antagonist, this compound inhibits the binding of PGE2 to its receptor. This action is intended to counteract the immunosuppressive effects of the PGE2-EP4 signaling pathway, which includes the suppression of T-cell activation and the promotion of an immunosuppressive tumor microenvironment.[1][3] Preclinical studies have suggested that this compound can reduce the infiltration of M2 macrophages, a type of immune cell that can suppress anti-tumor responses.[5]

Capecitabine and Oxaliplatin (CAPOX): Capecitabine is converted to 5-FU preferentially in tumor cells, where it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. Oxaliplatin forms platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cancer cell apoptosis. The combination of these two agents has demonstrated synergistic anti-tumor activity.

Preclinical Data

A preclinical study utilizing a syngeneic mouse colorectal cancer MC38 tumor-bearing model demonstrated that this compound improved the immunosuppressive tumor microenvironment and exhibited anti-tumor effects.[6] Furthermore, when co-administered with an anti-mouse PD-1 antibody, this compound enhanced the anti-tumor effect.[6] The study observed that this compound treatment led to a decrease in myeloid-derived suppressor cells (mMDSCs) and M2 macrophages, along with an increase in dendritic cells and CD8-positive T cells within the tumor.[6]

Preclinical Study Quantitative Data
ParameterVehicleαPD-1αPD-1 + this compound (0.1 mg/kg)αPD-1 + this compound (0.3 mg/kg)αPD-1 + this compound (1 mg/kg)αPD-1 + this compound (3 mg/kg)
Median Tumor Volume Data not quantitatively specifiedData not quantitatively specifiedData not quantitatively specifiedData not quantitatively specifiedData not quantitatively specifiedData not quantitatively specified
Number of mMDSC Data not quantitatively specifiedData not quantitatively specifiedData not quantitatively specifiedData not quantitatively specifiedData not quantitatively specifiedData not quantitatively specified
Number of M2 Macrophage Data not quantitatively specifiedData not quantitatively specifiedData not quantitatively specifiedData not quantitatively specifiedData not quantitatively specifiedData not quantitatively specified
Number of Dendritic Cells Data not quantitatively specifiedData not quantitatively specifiedData not quantitatively specifiedData not quantitatively specifiedData not quantitatively specifiedData not quantitatively specified
Number of CD8-positive T cells Data not quantitatively specifiedData not quantitatively specifiedData not quantitatively specifiedData not quantitatively specifiedData not quantitatively specifiedData not quantitatively specified

Note: Specific quantitative data from the preclinical studies mentioned in the source documents were not available. The table reflects the parameters investigated.

Clinical Trial Information

A significant clinical investigation of this compound in combination with capecitabine and oxaliplatin is the Phase 2 clinical trial designated this compound-08.[1][2]

This compound-08 Phase 2 Clinical Trial Summary
Parameter Description
Trial Name This compound-08[1]
Phase 2[1][2]
Patient Population Previously untreated, HER2-negative unresectable advanced or recurrent gastric cancer (including gastroesophageal junction cancer)[1][2]
Study Design Multicenter, randomized, double-blind, placebo-controlled[1][2]
Treatment Arms 1. This compound (40 mg once daily) + Nivolumab (360 mg every 3 weeks) + Chemotherapy (SOX or CAPOX) 2. Placebo + Nivolumab (360 mg every 3 weeks) + Chemotherapy (SOX or CAPOX)[1]
Primary Endpoint Progression-Free Survival (PFS)[1]
Status The primary endpoint of statistically significant prolongation of PFS was met. Full results are anticipated to be published at an upcoming academic meeting.[1][2]
Phase 1 Clinical Trial Data (this compound with Nivolumab in mCRC)

A Phase 1 study in metastatic colorectal cancer (mCRC) evaluated this compound (40 mg daily) in combination with nivolumab (480 mg every 4 weeks).[7] While this study did not include chemotherapy, it provides safety and preliminary efficacy data for the this compound and nivolumab backbone.

Parameter Value
Number of Patients 51[7]
Objective Response Rate (ORR) 3.9%[7]
Disease Control Rate (DCR) 39.2%[7]
Median Progression-Free Survival (PFS) 1.54 months[7]
Median Overall Survival (OS) 10.68 months[7]
Most Common Adverse Events (Any Grade) Rash (33.3%), Anemia (31.4%)[7]
Grade 3-4 Treatment-Related Adverse Events 25.5%[7]

Experimental Protocols

Preclinical In Vivo Murine Model Protocol (Representative)

Objective: To evaluate the in vivo efficacy and mechanism of action of this compound in combination with capecitabine and oxaliplatin in a syngeneic mouse tumor model.

Materials:

  • 6-8 week old female C57BL/6 mice

  • MC38 colorectal cancer cell line

  • This compound (formulated for oral gavage)

  • Capecitabine (formulated for oral gavage)

  • Oxaliplatin (formulated for intraperitoneal injection)

  • Matrigel

  • Calipers

  • Flow cytometry antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-CD206, anti-Ly6G, anti-Ly6C, anti-CD3, anti-CD8)

  • Tissue dissociation reagents

  • Flow cytometer

Procedure:

  • Tumor Implantation: MC38 cells (1 x 10^6) are harvested and resuspended in a 1:1 mixture of PBS and Matrigel. 0.1 mL of the cell suspension is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (approximately 50-100 mm³). Tumor volume is measured three times a week using calipers (Volume = 0.5 x length x width²).

  • Treatment Groups: Mice are randomized into the following treatment groups (n=8-10 mice per group):

    • Vehicle control (oral gavage and IP injection)

    • This compound alone (e.g., 3 mg/kg, oral gavage, once daily)

    • CAPOX alone (Capecitabine, e.g., 500 mg/kg, oral gavage, daily for 14 days; Oxaliplatin, e.g., 10 mg/kg, IP, once a week)

    • This compound + CAPOX

  • Treatment Administration: Treatment is initiated when tumors reach the target volume and continues for a specified duration (e.g., 21 days).

  • Efficacy Assessment: Tumor volumes are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Pharmacodynamic Assessment (Flow Cytometry):

    • Excised tumors are mechanically and enzymatically dissociated into single-cell suspensions.

    • Cells are stained with a panel of fluorescently labeled antibodies to identify and quantify immune cell populations (e.g., M2 macrophages, MDSCs, CD8+ T cells).

    • Stained cells are analyzed using a flow cytometer.

Clinical Protocol: this compound-08 (Simplified)

Objective: To evaluate the efficacy and safety of this compound in combination with nivolumab and chemotherapy in patients with previously untreated, HER2-negative unresectable advanced or recurrent gastric or gastroesophageal junction cancer.

Inclusion Criteria (Abbreviated):

  • Histologically confirmed HER2-negative unresectable advanced or recurrent gastric or gastroesophageal junction adenocarcinoma.

  • No prior systemic chemotherapy for advanced/recurrent disease.

  • ECOG performance status of 0 or 1.

  • Measurable disease as per RECIST v1.1.

  • Adequate organ function.

Exclusion Criteria (Abbreviated):

  • Prior treatment with a PD-1/PD-L1 inhibitor.

  • Known HER2-positive status.

  • Active brain metastases.

  • Inability to take oral medication.

Treatment Regimen:

  • Experimental Arm:

    • This compound: 40 mg orally, once daily.[1]

    • Nivolumab: 360 mg intravenously, every 3 weeks.[1]

    • Chemotherapy (Investigator's choice of):

      • CAPOX: Capecitabine (1000 mg/m² orally twice daily on days 1-14) and Oxaliplatin (130 mg/m² intravenously on day 1) of a 21-day cycle.[8]

      • SOX: S-1 and Oxaliplatin.

  • Control Arm:

    • Placebo: orally, once daily.

    • Nivolumab: 360 mg intravenously, every 3 weeks.

    • Chemotherapy (as in the experimental arm).

Assessments:

  • Tumor Response: Assessed by imaging (CT or MRI) every 6 weeks for the first 48 weeks, and every 12 weeks thereafter, according to RECIST v1.1.

  • Safety: Monitored through physical examinations, vital signs, and laboratory tests at baseline and throughout the study. Adverse events are graded according to NCI-CTCAE.

  • Pharmacokinetics: Plasma samples are collected to determine the pharmacokinetic profile of this compound.

Visualizations

ONO_4578_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor PGE2->EP4 binds to TCell T-Cell EP4->TCell inhibits activation MDSC MDSC EP4->MDSC promotes M2_Macrophage M2 Macrophage EP4->M2_Macrophage promotes TumorCell Tumor Cell TumorCell->PGE2 produces Immunosuppression Immunosuppression TCell->Immunosuppression MDSC->Immunosuppression M2_Macrophage->Immunosuppression ONO_4578 This compound ONO_4578->EP4 blocks

Caption: Mechanism of action of this compound in the tumor microenvironment.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study cluster_clinical Clinical Trial (this compound-08) A Tumor Cell Implantation (MC38 in C57BL/6 mice) B Tumor Growth to 50-100 mm³ A->B C Randomization into Treatment Groups B->C D Treatment Administration (Vehicle, this compound, CAPOX, Combination) C->D E Tumor Volume Monitoring D->E F Tumor Excision and Analysis E->F End of Study G Flow Cytometry for Immune Cell Profiling F->G H Patient Screening (HER2- Gastric Cancer) I Randomization H->I J Treatment Arm 1: This compound + Nivolumab + CAPOX I->J K Treatment Arm 2: Placebo + Nivolumab + CAPOX I->K L Tumor Response Assessment (RECIST v1.1) J->L M Safety and Tolerability Monitoring J->M K->L K->M N Primary Endpoint Analysis: Progression-Free Survival L->N

Caption: Workflow for preclinical and clinical evaluation of this compound.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and managing adverse events associated with the EP4 antagonist ONO-4578. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical and clinical research.

Summary of this compound Related Adverse Events

The following table summarizes quantitative data on treatment-related adverse events (TRAEs) observed in clinical trials involving this compound, primarily in combination with the anti-PD-1 antibody nivolumab.

Adverse Event CategoryFrequency (Any Grade)Frequency (Grade 3-4)Study Population
All Treatment-Related AEs 70.6% - 94.1%25.5% - 45.1%Metastatic Colorectal Cancer, Gastric or Gastroesophageal Junction Cancer
Rash 33.3%Not specifiedMetastatic Colorectal Cancer
Anemia 31.4%Not specifiedMetastatic Colorectal Cancer
Duodenal Ulcer Not specifiedGrade 3 (one patient)Advanced or Metastatic Solid Tumors (Monotherapy)
Erythema Multiforme Not specifiedGrade 3 (one patient)Advanced or Metastatic Solid Tumors (Combination therapy)
Increased Amylase/Lipase Not specifiedGrade 3/4 (one patient)Advanced or Metastatic Solid Tumors (Combination therapy)
Serious AEs 21.6%-Metastatic Colorectal Cancer

This compound (EP4 Antagonist) Signaling Pathway

ONO4578_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling PGE2 PGE2 EP4_Receptor EP4 Receptor PGE2->EP4_Receptor Binds & Activates This compound This compound This compound->EP4_Receptor Blocks Gs Gαs EP4_Receptor->Gs Activates Beta_Arrestin β-Arrestin EP4_Receptor->Beta_Arrestin Activates (Alternative Pathway) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., immunosuppression) CREB->Gene_Expression PI3K_Akt PI3K/Akt Pathway Beta_Arrestin->PI3K_Akt ERK ERK Pathway Beta_Arrestin->ERK Cell_Survival_Proliferation Cell Survival & Proliferation PI3K_Akt->Cell_Survival_Proliferation ERK->Cell_Survival_Proliferation

This compound blocks the EP4 receptor, inhibiting downstream signaling pathways.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

General Questions

Q1: What is the mechanism of action of this compound and how does it relate to its adverse events?

A1: this compound is a selective antagonist of the Prostaglandin E2 (PGE2) receptor EP4.[1] PGE2 plays a role in various physiological processes, including inflammation, immune response, and gastrointestinal protection.[2] By blocking the EP4 receptor, this compound can disrupt these processes, leading to its therapeutic anti-tumor effects but also to potential adverse events. For instance, interference with immune homeostasis may lead to immune-related adverse events (irAEs), and disruption of gastrointestinal integrity could contribute to gastrointestinal side effects.

Q2: What are the most frequently observed adverse events in clinical trials of this compound?

A2: In a study of this compound in combination with nivolumab for metastatic colorectal cancer, the most common treatment-related adverse events of any grade were rash (33.3%) and anemia (31.4%).[3] Overall, treatment-related adverse events occurred in a significant proportion of patients.[3]

Troubleshooting Specific Adverse Events

Q3: My experimental model (e.g., in vivo mouse model) is showing a high incidence of skin rash after this compound administration. How can I manage this?

A3:

  • Grading and Monitoring: First, establish a grading system for the rash (e.g., based on percentage of body surface area affected, severity of inflammation). Monitor the animals daily.

  • Dose Reduction: Consider a dose-reduction experiment to determine if the rash is dose-dependent. This can help find a therapeutic window with a more manageable safety profile.

  • Supportive Care: For mild to moderate rashes, supportive care such as ensuring adequate hydration and nutrition is important.

  • Topical Corticosteroids: In a clinical setting, mild to moderate rashes are often managed with topical corticosteroids.[4] This could be adapted for animal models, but ensure the vehicle is appropriate and does not cause additional irritation.

  • Systemic Corticosteroids: For severe rashes, systemic corticosteroids (e.g., prednisone) are the standard of care in humans.[4] If this is a recurring issue in your model, a protocol for corticosteroid administration could be developed. However, be aware that corticosteroids can have their own effects on the immune system and could confound experimental results.

  • Histopathological Analysis: To better understand the nature of the rash, consider performing skin biopsies for histopathological analysis. This can help differentiate between a direct drug effect and an immune-mediated reaction.

Q4: We are observing a significant decrease in hematocrit/hemoglobin levels (anemia) in our animal studies with this compound. What are the potential causes and how can we address this?

A4:

  • Rule out other causes: Ensure that the anemia is not a result of other experimental factors, such as bleeding from frequent blood draws or other co-administered agents.

  • Mechanism of Anemia: The anemia could be related to chronic inflammation or immune-mediated hemolysis. Further investigation is needed to determine the underlying cause. A complete blood count (CBC) with differential and a reticulocyte count can provide more information.

  • Supportive Care: Ensure animals have access to a nutrient-rich diet.

  • Erythropoiesis-Stimulating Agents (ESAs): In some clinical contexts, ESAs are used to manage anemia, but their use in a research setting with an immunomodulatory agent like this compound should be carefully considered as they can have off-target effects.

  • Blood Transfusions: For severe, life-threatening anemia in larger animal models, blood transfusions may be a necessary supportive care measure.

Q5: How should I manage potential gastrointestinal (GI) adverse events like duodenal ulcers observed in some studies?

A5:

  • Prophylactic Measures: The use of proton pump inhibitors (PPIs) was allowed in some clinical trials of this compound to treat or prevent gastrointestinal disorders.[5] In your experimental design, especially for long-term studies, co-administration of a PPI could be considered to mitigate the risk of ulcers.

  • Monitoring: Monitor animals for signs of GI distress, such as weight loss, changes in stool consistency, or signs of pain.

  • Dose Adjustment: As with other adverse events, GI toxicity may be dose-dependent. A dose-response study can help identify a safer dosage.

  • Post-mortem Analysis: At the end of the study, a thorough gross and histopathological examination of the GI tract should be performed to identify any signs of ulceration or inflammation.

Experimental Protocols and Considerations

Q6: Are there specific experimental protocols to mitigate this compound related adverse events?

  • Dose-Range Finding Studies: Always conduct thorough dose-range finding studies to identify the maximum tolerated dose (MTD) and to characterize the dose-response relationship for both efficacy and toxicity. The recommended dose for this compound in combination with nivolumab in some clinical trials was 40 mg daily.[6]

  • Combination Therapy Considerations: When using this compound in combination with other agents, such as checkpoint inhibitors, be aware of the potential for overlapping toxicities. Design studies to assess the safety of the combination and to attribute adverse events to the correct agent if possible.

  • Biomarker Analysis: In preclinical models, consider incorporating biomarker analysis to understand the mechanisms of toxicity. For example, measuring inflammatory cytokines in the serum or analyzing immune cell infiltrates in affected tissues can provide valuable insights.

  • Development of Tolerant Models: If a particular adverse event is consistently observed and hinders the experimental goals, it may be necessary to explore different animal strains or models that may be less susceptible to that specific toxicity.

Logical Workflow for Investigating an Observed Adverse Event

AE_Troubleshooting_Workflow AE_Observed Adverse Event Observed (e.g., rash, anemia) Grade_Severity Grade Severity of AE AE_Observed->Grade_Severity Investigate_Mechanism Investigate Mechanism (e.g., biopsy, biomarkers) AE_Observed->Investigate_Mechanism Mild_Moderate Mild to Moderate (Grade 1-2) Grade_Severity->Mild_Moderate Severe Severe (Grade 3-4) Grade_Severity->Severe Continue_Monitoring Continue this compound with Close Monitoring Mild_Moderate->Continue_Monitoring Yes Hold_ONO4578 Hold this compound Administration Severe->Hold_ONO4578 Yes Supportive_Care Initiate Supportive Care Continue_Monitoring->Supportive_Care Corticosteroids Consider Systemic Corticosteroids Hold_ONO4578->Corticosteroids Dose_Reduction Consider Dose Reduction Upon Resolution Corticosteroids->Dose_Reduction Discontinue_ONO4578 Permanently Discontinue this compound Corticosteroids->Discontinue_ONO4578 If no improvement

A logical workflow for managing adverse events in a research setting.

References

ONO-4578 Technical Support Center: Navigating Grade 3/4 Toxicities in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing ONO-4578, a selective EP4 antagonist. The following content, presented in a question-and-answer format, addresses potential Grade 3/4 toxicities and offers insights into experimental design based on findings from clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable small molecule that acts as a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4.[1][2][3] In the tumor microenvironment, cancer cells often produce PGE2, which promotes an immunosuppressive environment by acting on various immune cells through the EP4 receptor.[2][3] By blocking the PGE2/EP4 signaling pathway, this compound aims to restore anti-tumor immunity.[2][3][4] This mechanism involves inhibiting the negative regulation of tumor immunity, thereby potentially enhancing the efficacy of immunotherapies like PD-1 inhibitors.

Signaling Pathway

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

ONO_4578_Signaling_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_cell Immune Cell (e.g., T-Cell, Myeloid Cell) cluster_outcome Therapeutic Outcome Tumor Cell Tumor Cell PGE2 PGE2 Tumor Cell->PGE2 produces EP4_Receptor EP4 Receptor PGE2->EP4_Receptor binds to Immunosuppression Immunosuppressive Signaling EP4_Receptor->Immunosuppression Restored_Immunity Restored Anti-Tumor Immunity EP4_Receptor->Restored_Immunity inhibition leads to ONO_4578 This compound ONO_4578->EP4_Receptor blocks

Caption: this compound blocks the binding of PGE2 to the EP4 receptor on immune cells, inhibiting immunosuppressive signaling and restoring anti-tumor immunity.

Troubleshooting Guide: Grade 3/4 Toxicities

This section provides a summary of observed Grade 3/4 toxicities associated with this compound in clinical trials, both as a monotherapy and in combination with other agents. Understanding these potential adverse events is crucial for experimental planning and monitoring.

Q2: What are the reported Grade 3/4 toxicities associated with this compound?

Several clinical trials have reported Grade 3/4 toxicities with this compound. The tables below summarize these findings.

Table 1: Grade 3/4 Toxicities in this compound Monotherapy and Combination Therapy (First-in-Human Study)

This first-in-human study evaluated this compound alone and in combination with nivolumab in patients with advanced solid tumors.[5]

Treatment ArmDose-Limiting Toxicities (Grade ≥3)
This compound Monotherapy (100 mg)Duodenal ulcer (Grade 3)
This compound (60 mg) + NivolumabErythema multiforme (Grade 3), Increased amylase (Grade 3), Increased lipase (Grade 4)
Table 2: Grade 3/4 Treatment-Related Adverse Events (TRAEs) in this compound and Nivolumab Combination Therapy (Gastric/Gastroesophageal Junction Cancer)

This study (NCT03155061) investigated this compound in combination with nivolumab in patients with unresectable advanced or recurrent gastric or gastroesophageal junction cancer.[6][7]

Adverse EventPercentage of Patients with Grade 3/4 TRAEs
Overall Grade 3/4 TRAEs 25.8% (17 out of 66 patients) [8]
Anemia10.6% (7 patients)[8]
Stomatitis1.5% (1 patient)[8]
Interstitial lung diseaseOne patient (Grade 3)[7]
PneumonitisOne patient (Grade 3)[7]
Table 3: Grade 3/4 Adverse Events (AEs) in this compound and Nivolumab Combination Therapy (Metastatic Colorectal Cancer)

This study evaluated the safety and efficacy of this compound plus nivolumab in patients with metastatic colorectal cancer.[9][10]

Adverse Event CategoryPercentage of Patients
Grade 3/4 Adverse Events (AEs) 45.1% (23 out of 51 patients) [9][10]
Grade 3/4 Treatment-Related AEs (TRAEs) 25.5% (13 out of 51 patients) [9][10]

Specific types of Grade 3/4 AEs were not detailed in the provided search results for this particular study.

Table 4: Grade 3 Treatment-Emergent Adverse Events (TEAEs) in Neoadjuvant this compound and Nivolumab Therapy (Rectal Cancer)

This study investigated neoadjuvant this compound in combination with nivolumab after chemoradiation in patients with locally advanced resectable rectal cancer.

Adverse EventGrade
AppendicitisGrade 3
IleusGrade 3
Drug-induced liver injuryGrade 3
HypertensionGrade 3

Note: Any-grade treatment-emergent adverse events (TEAEs) occurred in 74.2% of patients, with 9.7% experiencing Grade 3 TEAEs.

Q3: What should researchers monitor for when using this compound in their experiments?

Based on the clinical trial data, researchers should consider monitoring for the following potential toxicities, especially when designing experiments involving this compound in combination with other agents:

  • Gastrointestinal Events: Given the report of a Grade 3 duodenal ulcer, careful monitoring of gastrointestinal health is warranted.

  • Skin Reactions: The occurrence of Grade 3 erythema multiforme suggests that dermatological assessments should be included in safety monitoring.

  • Pancreatic Enzyme Levels: Increased amylase and lipase were observed as dose-limiting toxicities, indicating the importance of monitoring pancreatic function.

  • Hematological Parameters: Anemia was the most frequent Grade 3/4 TRAE in one study, highlighting the need for regular blood count monitoring.

  • Hepatic Function: A case of Grade 3 drug-induced liver injury was reported, suggesting that liver function tests should be part of the safety evaluation.

  • Pulmonary Events: Although less frequent, interstitial lung disease and pneumonitis have been reported, necessitating vigilance for respiratory symptoms.

Experimental Protocols and Workflows

Q4: What are the typical experimental designs and dosing regimens used in clinical trials with this compound?

The following provides an overview of the methodologies from key clinical trials.

Experimental Protocol: First-in-Human Dose-Escalation Study
  • Objective: To evaluate the safety, tolerability, and maximum tolerated dose of this compound as monotherapy and in combination with nivolumab.

  • Patient Population: Patients with advanced or metastatic solid tumors.[5]

  • Dosing Regimen:

    • Monotherapy: Daily oral doses ranging from 30 mg to 100 mg.[5]

    • Combination Therapy: Daily oral doses of this compound ranging from 2 mg to 60 mg with nivolumab 240 mg administered biweekly.[5]

  • Recommended Dose for Future Studies: this compound 40 mg daily with nivolumab 240 mg biweekly.[5]

Experimental Protocol: Phase 2 Study in Gastric Cancer (NCT06256328)
  • Objective: To compare the efficacy and safety of this compound in combination with nivolumab and chemotherapy versus placebo with nivolumab and chemotherapy.[4]

  • Patient Population: Chemotherapy-naïve patients with HER2-negative unresectable advanced or recurrent gastric or gastroesophageal junction cancer.[4]

  • Dosing Regimen:

    • Experimental Arm: 40 mg of this compound once daily and 360 mg of nivolumab every 3 weeks, in combination with chemotherapy (S-1 + oxaliplatin or capecitabine + oxaliplatin).[2]

    • Control Arm: Placebo in combination with nivolumab and chemotherapy.[4]

  • Primary Endpoint: Progression-Free Survival (PFS).[2]

Experimental Workflow: Clinical Trial Evaluation

The following diagram illustrates a general workflow for a clinical trial involving this compound.

Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Treatment Arm A (this compound + Combination Agent) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (Control/Standard of Care) Randomization->Treatment_Arm_B Treatment_Administration Treatment Administration (Defined Cycles) Treatment_Arm_A->Treatment_Administration Treatment_Arm_B->Treatment_Administration Monitoring Monitoring (Safety & Efficacy) Treatment_Administration->Monitoring Data_Analysis Data Analysis (Primary & Secondary Endpoints) Monitoring->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: A generalized workflow for a randomized clinical trial evaluating this compound.

This technical support center provides a foundational understanding of the Grade 3/4 toxicities associated with this compound and the methodologies employed in its clinical evaluation. Researchers are encouraged to consult the specific clinical trial publications for more detailed information to inform their experimental designs and safety monitoring plans.

References

Dose-limiting toxicities of ONO-4578 in phase 1 trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with ONO-4578. It focuses on the dose-limiting toxicities (DLTs) identified in phase 1 clinical trials, offering troubleshooting guidance and frequently asked questions to support experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities (DLTs) of this compound in phase 1 trials?

A1: In the first-in-human phase 1 study, DLTs were observed at different doses for this compound as a monotherapy and in combination with nivolumab.[1] For the monotherapy, a grade 3 duodenal ulcer was reported. In the combination therapy, a grade 3 erythema multiforme, a grade 3 increase in amylase, and a grade 4 increase in lipase were the identified DLTs.[1]

Q2: At what dose levels were the DLTs observed for this compound?

A2: The grade 3 duodenal ulcer in the monotherapy arm occurred at a daily dose of 100 mg of this compound.[1] The DLTs in the combination therapy arm (with biweekly 240 mg nivolumab) were observed at a daily this compound dose of 60 mg.[1]

Q3: Was a maximum tolerated dose (MTD) determined for this compound in the phase 1 study?

A3: No, the maximum tolerated dose for this compound, both as a monotherapy and in combination with nivolumab, was not reached in the initial phase 1 trial.[1]

Q4: What is the recommended phase 2 dose (RP2D) of this compound?

A4: Based on the safety, efficacy, and pharmacokinetic/pharmacodynamic data from the phase 1 trial, the recommended dose for future clinical trials was determined to be 40 mg of this compound administered daily in combination with 240 mg of nivolumab every two weeks.[1]

Q5: What is the mechanism of action of this compound that might explain the observed toxicities?

A5: this compound is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[2][3] The EP4 receptor is involved in various physiological processes, including inflammation and immune response.[2][3] By blocking the PGE2-EP4 signaling pathway, this compound is designed to enhance anti-tumor immunity.[3][4] The observed gastrointestinal and skin toxicities could be related to the modulation of this pathway in normal tissues.

Dose-Limiting Toxicities of this compound in Phase 1 Trial (NCT03155061)

Therapy ArmThis compound DoseDose-Limiting Toxicity (DLT)GradeNumber of Patients with DLT / Total Patients at Dose
Monotherapy100 mg dailyDuodenal ulcer31 / 6
Combination with Nivolumab60 mg dailyErythema multiforme31 / 6
Combination with Nivolumab60 mg dailyIncreased amylase31 / 6
Combination with Nivolumab60 mg dailyIncreased lipase41 / 6

Experimental Protocols

While the detailed, full protocol for the phase 1 study of this compound (NCT03155061) is not publicly available, the general methodology for assessing dose-limiting toxicities in such trials follows standardized criteria.

Toxicity and Adverse Event Monitoring:

  • Assessment: Patients enrolled in the trial were continuously monitored for adverse events (AEs). The severity of these AEs was graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).

  • DLT Period: The dose-limiting toxicity observation period is typically the first cycle of treatment (e.g., the first 28 days).

  • Definition of a DLT: A DLT is generally defined as a pre-specified, drug-related toxicity of a certain grade (usually grade 3 or higher, with some exceptions for specific non-life-threatening toxicities) that occurs within the DLT period and is considered to be related to the study drug.

  • Dose Escalation Decisions: The decision to escalate to the next dose level is based on the number of patients experiencing DLTs at the current dose level. Typically, if a certain proportion of patients (e.g., 1 out of 3, or 2 out of 6) experience a DLT, the dose is considered to have exceeded the maximum tolerated dose, and further enrollment at that dose level is stopped.

Signaling Pathway

This compound functions by inhibiting the signaling of prostaglandin E2 (PGE2) through the EP4 receptor, which is a key mechanism for tumor immune evasion.

ONO_4578_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment Tumor Cells Tumor Cells PGE2 PGE2 Tumor Cells->PGE2 produces EP4 Receptor EP4 PGE2->EP4 Receptor binds to Immune Cells Immune Cells Suppressed\nImmune Response Suppressed Immune Response EP4 Receptor->Suppressed\nImmune Response activates pathway leading to This compound This compound This compound->EP4 Receptor blocks Restored\nImmune Response Restored Immune Response This compound->Restored\nImmune Response

Caption: Mechanism of action of this compound in the tumor microenvironment.

References

Potential resistance mechanisms to ONO-4578 therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ONO-4578, a selective EP4 antagonist.

Frequently Asked Questions (FAQs)

Question Answer
What is the mechanism of action of this compound? This compound is a selective, orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] In the tumor microenvironment, cancer cells often produce high levels of PGE2, which promotes tumor growth and suppresses the immune system by binding to EP4 receptors on various immune cells.[1] this compound blocks this interaction, thereby inhibiting PGE2-EP4 mediated signaling and restoring anti-tumor immunity.[1][2]
What is the recommended dose of this compound in preclinical and clinical studies? In a first-in-human study, this compound was well-tolerated at the tested doses. A recommended dose of 40 mg of this compound daily in combination with nivolumab was selected for future clinical trials.[3] For in vitro studies, the effective concentration will vary depending on the cell line and experimental conditions, and should be determined empirically through dose-response experiments.
What are the known side effects of this compound in preclinical models and clinical trials? Preclinical studies with EP4 antagonists have noted the potential for gastrointestinal issues such as erosions and ulcers. In a phase 1 clinical trial of this compound, treatment-related adverse events included rash and anemia.[4] Dose-limiting toxicities observed at higher doses included duodenal ulcer, erythema multiforme, and increased amylase and lipase.[3]
In which cancer types is this compound being investigated? This compound is being investigated in a variety of solid tumors. Clinical trials have shown promising results in gastric, gastroesophageal junction, and colorectal cancers, particularly in combination with immunotherapy agents like nivolumab.[2][4]

Troubleshooting Guide: Investigating Reduced Sensitivity to this compound

This guide provides a structured approach to troubleshooting experiments where cancer cells exhibit reduced sensitivity or acquired resistance to this compound.

Problem: Cells show reduced growth inhibition or immune-stimulatory effects with this compound treatment.

Potential Cause 1: Upregulation of bypass signaling pathways.

The most likely bypass pathway involves other prostaglandin E2 (PGE2) receptors, particularly the EP2 receptor, which also signals through the pro-tumorigenic cyclic AMP (cAMP) pathway. Dual blockade of EP2 and EP4 may be necessary for optimal anti-tumor activity.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Hypothesis: Bypass Signaling cluster_2 Experimental Validation cluster_3 Confirmation ReducedSensitivity Reduced sensitivity to this compound Hypothesis Upregulation of alternative PGE2 receptors (e.g., EP2) ReducedSensitivity->Hypothesis qPCR Measure EP receptor mRNA levels (qPCR) Hypothesis->qPCR Flow Quantify cell surface EP receptor protein (Flow Cytometry) Hypothesis->Flow cAMP Assess cAMP production in response to PGE2 qPCR->cAMP Flow->cAMP Western Analyze downstream signaling (pAKT, pERK) cAMP->Western DualBlockade Test dual EP2/EP4 antagonism Western->DualBlockade

Caption: Troubleshooting workflow for investigating reduced this compound sensitivity.

Experimental Protocols:

  • Quantitative PCR (qPCR) for EP Receptor Expression:

    • RNA Extraction: Isolate total RNA from both this compound-sensitive and -resistant cancer cell lines using a commercial kit.

    • cDNA Synthesis: Perform reverse transcription to generate cDNA from the extracted RNA.

    • qPCR Reaction: Set up qPCR reactions using SYBR Green master mix and primers specific for human EP1, EP2, EP3, and EP4 receptors, along with a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Data Analysis: Calculate the relative expression of each EP receptor in resistant cells compared to sensitive cells using the ΔΔCt method.

  • Flow Cytometry for Cell Surface EP Receptor Expression:

    • Cell Preparation: Harvest single-cell suspensions of sensitive and resistant cells.

    • Staining: Incubate cells with fluorescently labeled primary antibodies specific for human EP2 and EP4 receptors, or with unconjugated primary antibodies followed by a fluorescently labeled secondary antibody. Include an isotype control to account for non-specific binding.

    • Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) for each receptor.

    • Data Analysis: Compare the MFI of EP2 and EP4 in resistant cells to that in sensitive cells.

  • cAMP Assay:

    • Cell Seeding: Plate an equal number of sensitive and resistant cells in a 96-well plate.

    • Treatment: Treat the cells with PGE2 in the presence or absence of this compound and/or a selective EP2 antagonist.

    • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or FRET-based).

    • Data Analysis: Compare the levels of cAMP production in response to PGE2 and the effect of the antagonists in sensitive versus resistant cells.

  • Western Blotting for Downstream Signaling:

    • Cell Lysis: Lyse sensitive and resistant cells after treatment with PGE2, this compound, or a combination.

    • Protein Quantification: Determine the protein concentration of the cell lysates.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total AKT and ERK.

    • Detection: Use a chemiluminescent substrate to visualize the protein bands and quantify the band intensities.

    • Data Analysis: Normalize the levels of phosphorylated proteins to the total protein levels and compare the activation of these pathways between sensitive and resistant cells.

Expected Outcomes Indicating EP2 Bypass Signaling:

Experiment This compound Sensitive Cells This compound Resistant Cells
qPCR Low to moderate EP2 mRNA expression.Significantly increased EP2 mRNA expression.
Flow Cytometry Low to moderate cell surface EP2 protein.Increased cell surface EP2 protein.
cAMP Assay PGE2-induced cAMP production is significantly inhibited by this compound.PGE2-induced cAMP production is only partially inhibited by this compound, but is significantly reduced by a combination of this compound and an EP2 antagonist.
Western Blot PGE2-induced phosphorylation of AKT and ERK is blocked by this compound.PGE2-induced phosphorylation of AKT and ERK is not fully blocked by this compound, but is inhibited by a combination of this compound and an EP2 antagonist.

Potential Cause 2: Alterations in Downstream Signaling Pathways.

Constitutive activation of pro-survival pathways downstream of the EP4 receptor, such as PI3K/AKT or MAPK/ERK, could render cells less dependent on PGE2-EP4 signaling for their growth and survival.

Troubleshooting Steps:

  • Assess Basal Pathway Activation: Perform Western blotting for phosphorylated and total AKT and ERK in untreated sensitive and resistant cells. Increased basal phosphorylation in resistant cells may indicate constitutive activation.

  • Investigate Upstream Mutations: If constitutive activation is observed, consider sequencing key genes in these pathways (e.g., PIK3CA, KRAS, BRAF) to identify activating mutations.

Potential Cause 3: Increased Drug Efflux.

Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.

Troubleshooting Steps:

  • Gene Expression Analysis: Use qPCR to measure the mRNA levels of common drug efflux pumps (e.g., ABCB1/MDR1, ABCG2/BCRP) in sensitive and resistant cells.

  • Functional Efflux Assays: Utilize fluorescent substrates of ABC transporters (e.g., rhodamine 123 for MDR1) to compare efflux activity between sensitive and resistant cells.

  • Co-treatment with Efflux Pump Inhibitors: Test whether co-treatment with a known inhibitor of the overexpressed efflux pump can restore sensitivity to this compound.

Signaling Pathways

PGE2-EP4 Signaling Pathway:

G PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 binds AC Adenylate Cyclase EP4->AC activates PI3K PI3K EP4->PI3K activates ONO4578 This compound ONO4578->EP4 blocks cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates ImmuneSuppression Immune Suppression PKA->ImmuneSuppression AKT AKT PI3K->AKT activates TumorGrowth Tumor Growth & Proliferation AKT->TumorGrowth

Caption: Simplified diagram of the PGE2-EP4 signaling pathway.

Potential EP2-Mediated Resistance to this compound:

G PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 binds EP2 EP2 Receptor (Upregulated) PGE2->EP2 binds AC Adenylate Cyclase EP4->AC EP2->AC activates ONO4578 This compound ONO4578->EP4 blocks cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates ImmuneSuppression Immune Suppression PKA->ImmuneSuppression TumorGrowth Tumor Growth & Proliferation PKA->TumorGrowth

References

ONO-4578 Preclinical Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the preclinical evaluation of ONO-4578, with a specific focus on its off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common queries that may arise during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for the EP4 receptor?

A1: this compound is characterized as a potent and highly selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] Preclinical studies have demonstrated that it potently inhibits PGE2-induced cyclic AMP (cAMP) production in Chinese Hamster Ovary (CHO) cells engineered to express mouse and human EP4 receptors, with an IC50 in the single-digit nanomolar range.[1] While comprehensive screening data against a wide panel of other receptors, kinases, and enzymes is not publicly available, the consistent description of "high selectivity" in the literature suggests that significant off-target binding at therapeutically relevant concentrations is not a primary concern.

Q2: What are the known on-target effects of this compound observed in preclinical models?

A2: The primary on-target effect of this compound is the blockade of the PGE2-EP4 signaling pathway.[2][3] This pathway is implicated in creating an immunosuppressive tumor microenvironment. Preclinical studies in various mouse tumor models have shown that this compound can:

  • Reduce the infiltration of M2-polarized macrophages, which are known to suppress anti-tumor immunity.[2]

  • Inhibit the growth of tumors such as CT26 (colon carcinoma) and MC38 (colon adenocarcinoma).[1]

  • Prolong the survival of mice with highly aggressive SB28 gliomas.[1]

  • Reverse PGE2-mediated suppression of T-cell activation and promote dendritic cell (DC) differentiation in vitro.[1]

  • Enhance the anti-tumor effects of PD-1 checkpoint inhibitors.

Q3: Were any significant off-target toxicities identified in preclinical toxicology studies?

A3: Detailed preclinical toxicology reports for this compound are not extensively published. However, toxicity tests conducted in rats and monkeys indicated a manageable safety profile, which supported the progression of the compound into clinical trials.[2] Gastrointestinal (GI) disorders, such as erosions and ulcers, were noted in preclinical studies.[2] These are generally considered a potential class effect for EP4 antagonists due to the role of PGE2 in maintaining the integrity of the GI mucosa, and therefore may be considered an on-target effect rather than a result of off-target activity.

Q4: I am observing an unexpected effect in my in vitro or in vivo model when using this compound. How can I troubleshoot if this is an off-target effect?

A4: If you encounter an unexpected phenotype, consider the following troubleshooting steps:

  • Confirm On-Target Engagement: First, verify that the observed effect is not a downstream consequence of EP4 antagonism in your specific model system. This can be done by measuring a proximal biomarker of EP4 signaling, such as cAMP levels, in response to PGE2 stimulation with and without this compound.

  • Dose-Response Analysis: Perform a dose-response experiment. A classic bell-shaped or biphasic dose-response curve can sometimes indicate off-target effects at higher concentrations.

  • Use a Structurally Unrelated EP4 Antagonist: If possible, use a different, structurally unrelated EP4 antagonist as a control. If the unexpected effect is not replicated with the control compound, it may suggest an off-target effect specific to the chemical structure of this compound.

  • Literature Review: Conduct a thorough literature search for the observed phenotype in the context of prostanoid receptor signaling to see if it could be an underappreciated aspect of EP4 biology.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

Cell LineTargetAssayIC50 (nM)Species
CHOEP4PGE2-induced cAMP productionSingle-digitMouse, Human

Data extracted from Probechem Biochemicals product information sheet.[1]

Table 2: Preclinical Efficacy of this compound in Syngeneic Mouse Tumor Models

Tumor ModelTreatmentKey Findings
CT26, MC38This compoundInhibition of tumor growth
SB28 gliomaThis compoundSignificant prolongation of survival
MC38This compoundReduction in M2 macrophage infiltration
GL261, MC38This compound + anti-PD-1 antibodyEnhanced anti-tumor effects compared to anti-PD-1 monotherapy

Data summarized from preclinical studies mentioned in the literature.[1]

Experimental Protocols

Protocol 1: In Vitro cAMP Assay for EP4 Receptor Antagonism

This protocol describes a general method for assessing the potency of this compound in inhibiting PGE2-induced cAMP production in cells expressing the EP4 receptor.

  • Cell Culture: Culture CHO cells stably expressing the human or mouse EP4 receptor in appropriate media.

  • Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in assay buffer. Pre-incubate the cells with the different concentrations of this compound for 15-30 minutes.

  • PGE2 Stimulation: Add a fixed concentration of PGE2 (typically at EC80) to the wells to stimulate cAMP production and incubate for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis: Plot the cAMP levels against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

ONO_4578_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment TumorCell Tumor Cell PGE2 PGE2 TumorCell->PGE2 produces EP4 EP4 Receptor PGE2->EP4 binds to ImmuneCell Immune Cell (e.g., T-Cell, DC, Macrophage) ImmuneCell->EP4 Suppression Immunosuppression (e.g., ↓ T-Cell Activation, ↑ M2 Macrophages) EP4->Suppression activates ImmuneActivation Restoration of Anti-Tumor Immunity Suppression->ImmuneActivation inhibition leads to ONO4578 This compound ONO4578->EP4 blocks

Caption: On-target mechanism of action of this compound in the tumor microenvironment.

Experimental_Workflow_cAMP_Assay A 1. Seed EP4-expressing CHO cells in a 96-well plate B 2. Pre-incubate cells with serial dilutions of this compound A->B C 3. Stimulate with PGE2 (EC80) B->C D 4. Lyse cells and measure intracellular cAMP levels C->D E 5. Plot dose-response curve and calculate IC50 D->E

Caption: Experimental workflow for determining the in vitro potency of this compound.

References

Optimizing ONO-4578 Dosage in Combination with Chemotherapy: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of ONO-4578 in combination with chemotherapy. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dose of this compound when used in combination with chemotherapy and nivolumab?

Based on the Phase 1 dose-escalation study (this compound-01), the recommended dose of this compound is 40 mg administered orally once daily.[1][2] This dose was selected for further evaluation in combination with nivolumab and chemotherapy in subsequent clinical trials, such as the Phase 2 this compound-08 study in gastric cancer.[3][4]

Q2: What is the mechanism of action of this compound and the rationale for combining it with chemotherapy and immunotherapy?

This compound is a selective, orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][3][5] PGE2, often produced by tumor cells, creates an immunosuppressive tumor microenvironment by acting on EP4 receptors on various immune cells.[1][3] By blocking the PGE2-EP4 signaling pathway, this compound is designed to restore anti-tumor immunity.[1][5] The combination with anti-PD-1 antibodies like nivolumab is expected to enhance the anti-tumor immune response through complementary mechanisms.[1] Chemotherapy can further contribute by inducing immunogenic cell death and increasing tumor antigen presentation.

Troubleshooting Guide

Q1: We are observing unexpected toxicities in our preclinical models when combining this compound with a specific chemotherapy agent. What could be the cause?

Unexpected toxicities could arise from overlapping toxicity profiles between this compound and the chemotherapy agent. It is crucial to consult the known safety profiles of both agents. For instance, in clinical trials, common adverse events (AEs) of any grade for this compound in combination with nivolumab included rash and anemia.[2][6] If your chemotherapy agent also has known hematological or dermatological toxicities, this could lead to an enhanced adverse effect. Consider performing a dose de-escalation of the chemotherapy agent while maintaining the recommended 40 mg dose of this compound to determine a better-tolerated combination regimen in your model.

Q2: In our in vitro assays, we are not seeing a synergistic effect between this compound and our chosen chemotherapy. What experimental factors should we consider?

Several factors could contribute to a lack of observed synergy in vitro:

  • Cell Line Selection: Ensure the cancer cell line used expresses the EP4 receptor and produces PGE2, as these are essential for the mechanism of action of this compound.

  • Assay Endpoint: The synergistic effect may not be apparent in short-term proliferation assays. Consider assays that evaluate immune cell-mediated cytotoxicity or markers of immunogenic cell death, which are more relevant to the mechanism of this compound.

  • Drug Sequencing: The order and timing of drug administration can significantly impact synergy. Experiment with different sequencing schedules, such as pre-treating with chemotherapy to induce antigen release followed by this compound to modulate the immune response.

Quantitative Data Summary

Table 1: Clinical Efficacy of this compound in Combination Therapy for Metastatic Colorectal Cancer (mCRC) - this compound-01 Study (CRC Cohort)

EndpointValue90% Confidence Interval
Objective Response Rate (ORR)3.9%0.7% - 11.8%
Disease Control Rate (DCR)39.2%27.7% - 51.7%
Median Progression-Free Survival (PFS)1.54 months1.41 - 2.79 months
Median Overall Survival (OS)10.68 months6.67 months - Not Reached

Data from a cohort of 51 patients with mCRC receiving this compound (40 mg daily) and nivolumab (480 mg every 4 weeks).[2][6]

Table 2: Adverse Events (AEs) in Patients with mCRC Receiving this compound and Nivolumab - this compound-01 Study (CRC Cohort)

Adverse EventAny GradeGrade 3-4
Any AE94.1%45.1%
Treatment-Related AEs (TRAEs)70.6%25.5%
Rash33.3%Not Reported
Anemia31.4%Not Reported
Serious AEs21.6%Not Reported

Data from a cohort of 51 patients.[2][6]

Experimental Protocols

Protocol 1: Phase 2 Clinical Trial of this compound in Combination with Nivolumab and Chemotherapy for Gastric Cancer (this compound-08 Study)

  • Objective: To evaluate the efficacy and safety of this compound in combination with nivolumab and chemotherapy in chemotherapy-naïve patients with HER2-negative unresectable advanced or recurrent gastric or gastroesophageal junction cancer.[3][5]

  • Study Design: A multicenter, randomized, phase 2 clinical trial.[3][5]

  • Treatment Arms:

    • Experimental Arm: this compound (40 mg orally, once daily) + Nivolumab (360 mg intravenously, every 3 weeks) + Chemotherapy (S-1 + oxaliplatin or capecitabine + oxaliplatin).[3][5]

    • Control Arm: Placebo + Nivolumab + Chemotherapy.[3][5]

  • Primary Endpoint: Progression-Free Survival (PFS).[3][5]

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), and safety.[7]

  • Status: The trial has met its primary endpoint, demonstrating a statistically significant improvement in PFS for the this compound combination. Detailed results are expected to be presented at an upcoming academic meeting.[3][5]

Protocol 2: Phase 2 Clinical Trial of this compound in Combination with Nivolumab, mFOLFOX6, and Bevacizumab for Colorectal Cancer (NCT06948448)

  • Objective: To evaluate the safety and efficacy of two dose levels of this compound with nivolumab when added to mFOLFOX6 and bevacizumab as a first-line treatment for advanced colorectal cancer.[8]

  • Study Design: A randomized, open-label, multicenter, phase 2 study.[8]

  • Treatment Arms: Participants will be randomized to one of three arms, including two different dose levels of this compound in combination with the standard of care.[8]

  • Standard of Care (SOC) Chemotherapy: mFOLFOX6 (oxaliplatin, leucovorin, and fluorouracil) in combination with bevacizumab.[9]

Visualizations

ONO_4578_Mechanism_of_Action cluster_tumor_microenvironment Tumor Microenvironment cluster_therapeutic_intervention Therapeutic Intervention Tumor Cells Tumor Cells PGE2 PGE2 Tumor Cells->PGE2 produces EP4_Receptor EP4 Receptor PGE2->EP4_Receptor binds to Immune Cells Immune Cells Immune Cells->EP4_Receptor expresses Immunosuppression Immunosuppression EP4_Receptor->Immunosuppression activates signaling leading to ONO_4578 This compound ONO_4578->Block blocks Restored_Immunity Restored Anti-Tumor Immunity ONO_4578->Restored_Immunity leads to Block->EP4_Receptor inhibits binding Experimental_Workflow_ONO_4578_Combination_Trial cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Assessment Eligibility Assess Patient Eligibility (e.g., HER2-negative gastric cancer, chemotherapy-naïve) Randomize Randomize Patients (1:1) Eligibility->Randomize Arm_A Arm A: This compound (40mg daily) + Nivolumab + Chemotherapy Randomize->Arm_A Arm_B Arm B: Placebo + Nivolumab + Chemotherapy Randomize->Arm_B Follow_up Treatment until Disease Progression or Unacceptable Toxicity Arm_A->Follow_up Arm_B->Follow_up Endpoints Evaluate Endpoints: - Primary: PFS - Secondary: OS, ORR, Safety Follow_up->Endpoints

References

Prophylactic use of PPIs with ONO-4578

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prophylactic use of proton pump inhibitors (PPIs) with ONO-4578.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] In the tumor microenvironment, cancer cells produce PGE2, which promotes tumor growth and suppresses the immune system by binding to EP4 receptors on various immune cells.[3][4] this compound selectively blocks this binding, thereby inhibiting PGE2-EP4 mediated signaling.[1] This action is expected to restore anti-tumor immunity and enhance the effects of other cancer therapies like immunotherapy.[2][3][4][5]

Q2: Is the prophylactic use of proton pump inhibitors (PPIs) permitted during experiments or clinical trials with this compound?

Yes, the use of PPIs for the treatment or prevention of gastrointestinal disorders was allowed in clinical studies of this compound.[6][7] Preclinical studies indicated a potential for gastrointestinal disorders, such as erosions and ulcers, as EP4 antagonists may interfere with the protective mechanisms of the gastrointestinal mucosa.[7]

Q3: Does the co-administration of PPIs affect the pharmacokinetics of this compound?

Based on available clinical trial data, the concomitant administration of PPIs did not appear to affect the pharmacokinetics of this compound.[6] A study supplement indicated no significant difference in the maximum plasma concentration (Cmax) or the area under the curve (AUC) of this compound in patients with and without PPIs.[8]

Q4: What is the rationale for considering prophylactic PPI use with this compound?

The rationale for considering prophylactic PPIs stems from preclinical findings that showed the potential for gastrointestinal adverse events with this compound.[7] Since EP4 receptors are involved in maintaining the integrity of the gastrointestinal lining, their antagonism could potentially lead to issues like ulcers or inflammation.[7] Therefore, prophylactic PPIs have been considered to mitigate this risk.

Troubleshooting Guide

Issue: Observation of Gastrointestinal Adverse Events in Preclinical Models or Clinical Subjects

If you observe gastrointestinal adverse events such as ulcers or inflammation in subjects receiving this compound, consider the following:

  • Review Existing Data: In a Phase 1 study, the incidence of gastric or duodenal inflammation was higher in patients not receiving prophylactic PPIs (30%) compared to those who did (9%).[7] Another study reported that the incidence of gastrointestinal ulcers was comparable between patients who received prophylactic PPIs (6.7%) and those who did not (4.8%), although the authors suggest further investigation is needed.[6]

  • Implement Prophylactic PPIs: Based on these findings, the prophylactic administration of PPIs could be a viable strategy to reduce the incidence of gastrointestinal inflammation.[7]

  • Monitor Subjects: Closely monitor all subjects for any signs of gastrointestinal distress.

Data Presentation

Table 1: Incidence of Gastrointestinal Ulcers with this compound in a Phase 1 Study

Treatment GroupIncidence of Gastrointestinal Ulcers
With Prophylactic PPIs6.7% (3 out of 45 patients)
Without Prophylactic PPIs4.8% (1 out of 21 patients)

Data from a Phase 1 study of this compound in combination with nivolumab in patients with gastric or gastroesophageal junction cancer.[6]

Table 2: Incidence of Gastric or Duodenal Inflammation with this compound in a First-in-Human Study

Treatment GroupIncidence of Gastric or Duodenal Inflammation
With Prophylactic PPIs9%
Without Prophylactic PPIs30%

Data from a first-in-human, dose-escalation study of this compound.[7]

Experimental Protocols

Protocol: Investigating the Efficacy of Prophylactic PPIs with this compound in a Preclinical Model

  • Animal Model: Utilize a relevant preclinical cancer model known to express EP4 and susceptible to gastrointestinal injury.

  • Group Allocation:

    • Group A: Vehicle control

    • Group B: this compound

    • Group C: this compound + Prophylactic PPI

    • Group D: Prophylactic PPI alone

  • Dosing Regimen: Administer this compound and the selected PPI at clinically relevant doses and schedules.

  • Monitoring:

    • Regularly monitor animal weight and overall health.

    • At the end of the study, sacrifice the animals and perform a gross and histopathological examination of the gastrointestinal tract.

  • Endpoint Analysis:

    • Quantify the incidence and severity of any gastrointestinal lesions (e.g., ulcers, inflammation).

    • Measure tumor growth to ensure the PPI does not interfere with the anti-tumor efficacy of this compound.

Visualizations

ONO_4578_Signaling_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_intervention Therapeutic Intervention Cancer_Cell Cancer Cell PGE2 Prostaglandin E2 (PGE2) Cancer_Cell->PGE2 produces EP4_Receptor EP4 Receptor PGE2->EP4_Receptor binds to Immune_Cell Immune Cell (e.g., T-cell, Macrophage) Immunosuppression Immunosuppression & Tumor Progression EP4_Receptor->Immunosuppression ONO_4578 This compound Blockade ONO_4578->Blockade Blockade->EP4_Receptor antagonizes

Caption: this compound mechanism of action.

PPI_Prophylaxis_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Select_Model Select Preclinical Model (e.g., Gastric Cancer Xenograft) Group_Allocation Allocate Subjects to Groups: - Vehicle - this compound - this compound + PPI - PPI Select_Model->Group_Allocation Administer_Treatment Administer this compound and/or PPI according to protocol Group_Allocation->Administer_Treatment Monitor_Health Monitor Animal Health & Tumor Growth Administer_Treatment->Monitor_Health Tissue_Harvest Harvest Gastrointestinal Tissue & Tumors Monitor_Health->Tissue_Harvest Histopathology Perform Histopathological Analysis of GI Tract Tissue_Harvest->Histopathology Efficacy_Assessment Assess Anti-tumor Efficacy (Tumor Volume/Weight) Tissue_Harvest->Efficacy_Assessment Data_Analysis Analyze and Compare Data between groups Histopathology->Data_Analysis Efficacy_Assessment->Data_Analysis

Caption: Workflow for assessing PPI prophylaxis.

References

Maximum tolerated dose of ONO-4578 not being reached

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-4578. The information focuses on the observation that the maximum tolerated dose (MTD) was not reached in early clinical development.

Frequently Asked Questions (FAQs)

Q1: Was the maximum tolerated dose (MTD) of this compound determined in the first-in-human clinical trial?

A1: No, the MTD of this compound was not reached in the initial phase I clinical trial, either when administered as a monotherapy or in combination with nivolumab.[1][2] The study evaluated daily oral doses ranging from 30 mg to 100 mg for monotherapy and 2 mg to 60 mg for the combination therapy with nivolumab.[1][2]

Q2: Why was the MTD of this compound not reached?

A2: The MTD was not reached because the dose-escalation was stopped after observing dose-limiting toxicities (DLTs) at the highest tested doses. However, this compound was generally well-tolerated at the tested dose levels.[1][2] The study proceeded to determine a recommended dose for future trials based on safety, efficacy, and pharmacokinetic/pharmacodynamic data.[1][2]

Q3: What were the observed dose-limiting toxicities (DLTs) for this compound?

A3: DLTs were observed in three patients during the phase I trial.[1][2][3]

  • In the monotherapy arm, one out of six patients receiving 100 mg of this compound developed a grade 3 duodenal ulcer.[1][2][3]

  • In the combination therapy arm with nivolumab, two of six patients receiving 60 mg of this compound experienced DLTs. One patient developed grade 3 erythema multiforme, and another experienced grade 3 increased amylase and grade 4 increased lipase.[1][2][3]

Q4: What is the mechanism of action of this compound?

A4: this compound is a highly selective, oral antagonist of the prostaglandin E2 (PGE2) receptor EP4.[4][5][6] PGE2, often produced by tumor cells, can suppress the immune system's ability to fight cancer by signaling through EP4 receptors on immune cells.[5][6] By blocking this interaction, this compound aims to restore anti-tumor immunity.[4][6]

Q5: What is the recommended dose of this compound for future clinical trials?

A5: Based on the safety, efficacy, and pharmacokinetic/pharmacodynamic results from the phase I study, the recommended dose for future trials was determined to be 40 mg of this compound administered daily in combination with nivolumab.[1][2][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound, with a focus on managing potential toxicities observed in the clinical trial.

Issue Potential Cause Recommended Action
Gastrointestinal Ulceration Inhibition of the protective effects of the PGE2-EP4 pathway in the gastrointestinal tract.[8]Prophylactic administration of proton pump inhibitors (PPIs) may be considered, as was allowed in subsequent studies.[8] Monitor for signs and symptoms of gastrointestinal ulcers.
Skin Rash (Erythema Multiforme) Immune-related adverse event, potentially exacerbated by the combination with an immune checkpoint inhibitor like nivolumab.Monitor for skin toxicities. Management may involve topical corticosteroids for mild cases or systemic corticosteroids for more severe reactions, following standard clinical guidelines for immune-related adverse events.
Pancreatic Enzyme Elevation (Amylase, Lipase) Potential for pancreatic inflammation.Monitor pancreatic enzymes (amylase and lipase) at baseline and throughout treatment. In case of significant elevations, especially if symptomatic, treatment interruption and further investigation may be warranted.

Data Summary

Table 1: Summary of Dose-Limiting Toxicities (DLTs) in the Phase I Trial of this compound

Treatment ArmThis compound DoseNumber of Patients with DLTs / Total PatientsDLT Description
Monotherapy100 mg1 / 6Grade 3 Duodenal Ulcer[1][2][3]
Combination with Nivolumab60 mg2 / 6Grade 3 Erythema Multiforme[1][2][3]
Grade 3 Increased Amylase & Grade 4 Increased Lipase[1][2][3]

Experimental Protocols

Phase I First-in-Human Study of this compound (this compound-01)

  • Study Design: This was a phase I, open-label, dose-escalation study in patients with advanced or metastatic solid tumors.[2][9] The study had two parts: this compound as a monotherapy and in combination with nivolumab.[2]

  • Patient Population: Patients with advanced or metastatic solid tumors who had progressed on standard therapy.[2]

  • Dose Escalation:

    • Monotherapy: Daily oral doses of this compound ranging from 30 mg to 100 mg were administered.[1][2]

    • Combination Therapy: Daily oral doses of this compound ranging from 2 mg to 60 mg were administered with biweekly nivolumab (240 mg).[1][2]

  • Primary Objective: To assess the safety, tolerability, and to determine the MTD of this compound alone and in combination with nivolumab.[9]

  • Pharmacodynamic Assessments: Analyses were conducted to confirm the EP4 antagonistic activity of this compound, which was observed at doses as low as 2 mg.[1][2]

Visualizations

Signaling Pathway of this compound

ONO4578_Pathway cluster_tumor Tumor Microenvironment cluster_immune Immune Cell Tumor Cells Tumor Cells PGE2 PGE2 Tumor Cells->PGE2 produces EP4_Receptor EP4 Receptor PGE2->EP4_Receptor binds & activates Immune_Cell Immune Cell (e.g., T-Cell, Macrophage) Immune_Suppression Immune Suppression EP4_Receptor->Immune_Suppression ONO_4578 This compound ONO_4578->EP4_Receptor blocks

Caption: Mechanism of action of this compound in the tumor microenvironment.

Experimental Workflow for the Phase I Dose Escalation Study

ONO4578_Workflow cluster_screening Patient Enrollment cluster_treatment Dose Escalation cluster_assessment Evaluation cluster_outcome Outcome Patient_Screening Patient Screening (Advanced/Metastatic Solid Tumors) Monotherapy_Arm Monotherapy Arm (this compound: 30-100 mg daily) Patient_Screening->Monotherapy_Arm Combination_Arm Combination Arm (this compound: 2-60 mg daily + Nivolumab) Patient_Screening->Combination_Arm Safety_Assessment Safety & Tolerability Assessment (Adverse Events, DLTs) Monotherapy_Arm->Safety_Assessment Combination_Arm->Safety_Assessment PK_PD_Assessment Pharmacokinetic & Pharmacodynamic Analysis Safety_Assessment->PK_PD_Assessment Efficacy_Assessment Preliminary Efficacy Evaluation (Tumor Response) PK_PD_Assessment->Efficacy_Assessment MTD_Not_Reached MTD Not Reached Efficacy_Assessment->MTD_Not_Reached Recommended_Dose Recommended Dose Identified (40 mg this compound + Nivolumab) MTD_Not_Reached->Recommended_Dose

Caption: Workflow of the this compound Phase I clinical trial.

References

ONO-4578 Technical Support Center: Managing Gastrointestinal Ulcer Risk

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the risk of gastrointestinal ulcers associated with the EP4 antagonist ONO-4578.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to gastrointestinal side effects?

This compound is a selective oral antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3][4] In the tumor microenvironment, PGE2, often produced by cancer cells, suppresses antitumor immunity through EP4 receptors on various immune cells.[4] By blocking this signaling, this compound aims to restore immune activity against cancer.[3][4][5]

However, prostaglandins, including PGE2, play a crucial role in maintaining the integrity of the gastrointestinal mucosa. They are involved in stimulating the secretion of mucus and bicarbonate, which protect the stomach and duodenal lining from acid. The inhibition of the EP4 receptor by this compound can disrupt these protective mechanisms, potentially leading to the development of gastrointestinal erosions and ulcers.[6] Preclinical studies with this compound have indicated a risk of such gastrointestinal disorders.[6]

Q2: What is the observed incidence of gastrointestinal ulcers in clinical trials with this compound?

Clinical trial data have identified gastrointestinal ulcers as a treatment-related adverse event of special interest for this compound.[7] In a first-in-human phase I study involving patients with advanced or metastatic solid tumors, a dose-limiting toxicity of a grade 3 duodenal ulcer was observed in one out of six patients receiving 100 mg of this compound as monotherapy.[6]

In an expansion part of a study focusing on patients with unresectable advanced or recurrent gastric or gastroesophageal junction cancer, gastric and duodenal ulcers were reported.[7] The incidence of gastrointestinal ulcers was comparable between patients who received a prophylactic proton pump inhibitor (PPI) and those who did not.[7]

Q3: Are there any recommended strategies to mitigate the risk of gastrointestinal ulcers during this compound treatment in a research setting?

Yes, based on clinical trial practices, the prophylactic use of proton pump inhibitors (PPIs) has been permitted to prevent or treat gastrointestinal disorders.[6][7] Researchers should consider the co-administration of PPIs in their experimental protocols. Additionally, careful monitoring for signs and symptoms of gastrointestinal toxicity is crucial. Exclusion criteria in some clinical trials have included a history of severe adverse reactions to NSAIDs, which also affect the gastrointestinal mucosa, suggesting that subjects with a predisposition to gastrointestinal issues may be at higher risk.[1][8]

Troubleshooting Guide for Preclinical and Clinical Researchers

Issue: Observation of gastrointestinal distress or ulcers in animal models or human subjects.

  • Immediate Action: In a clinical setting, any signs of severe gastrointestinal distress should be reported to the study physician immediately. In preclinical studies, animals exhibiting signs of distress should be monitored closely and managed according to approved animal care protocols.

  • Dose Evaluation: Gastrointestinal toxicity may be dose-dependent. The incidence of a grade 3 duodenal ulcer was noted at a 100 mg dose in a phase I trial.[6] Consider if the dose of this compound being used is appropriate for the model or patient population. The recommended dose for future clinical trials in combination with nivolumab was determined to be 40 mg of this compound daily.[6]

  • Concomitant Medications: Review all concomitant medications. The use of non-steroidal anti-inflammatory drugs (NSAIDs) should be carefully considered, as they can also increase the risk of gastrointestinal ulceration.

  • Prophylactic Measures: If not already part of the protocol, consider the introduction of a gastroprotective agent like a proton pump inhibitor (PPI), as has been done in clinical trials.[6][7]

Data on Gastrointestinal Ulcers with this compound

Clinical Trial PhasePatient PopulationThis compound DoseIncidence of Gastrointestinal UlcersSeveritySource
Phase I (Dose-Escalation)Advanced or Metastatic Solid Tumors100 mg (Monotherapy)1 in 6 patientsGrade 3 (Duodenal Ulcer)[6]
Phase I (Expansion)Gastric/Gastroesophageal Junction Cancer40 mg (with Nivolumab)3 patients (2 gastric, 1 duodenal)Not specified[7]

Experimental Protocols

Protocol: Monitoring for Gastrointestinal Toxicity in a Phase I Clinical Trial Setting

  • Subject Screening: Exclude patients with a history of severe drug-related adverse reactions caused by NSAIDs or with active autoimmune diseases.[1][8]

  • Dosing and Administration: In the dose-escalation phase, this compound was administered orally once daily.[6] Doses ranged from 30 mg to 100 mg in the monotherapy cohorts.[6]

  • Concomitant Medication: The use of proton pump inhibitors (PPIs) for the treatment and prophylaxis of gastrointestinal disorders was permitted.[6]

  • Toxicity Assessment: Monitor for and grade adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). A dose-limiting toxicity (DLT) was defined, and for gastrointestinal events, this included grade 3 or higher ulcers.

  • Patient Monitoring: Regularly question patients about symptoms of gastrointestinal distress, including abdominal pain, nausea, vomiting, and changes in bowel habits. Perform endoscopic evaluations as clinically indicated.

Visualizations

ONO_4578_Mechanism_and_GI_Risk cluster_tumor Tumor Microenvironment cluster_drug Therapeutic Intervention cluster_gi Gastrointestinal Tract Tumor Cells Tumor Cells PGE2 PGE2 Tumor Cells->PGE2 produces EP4 Receptor EP4 Receptor PGE2->EP4 Receptor binds to Protective\nMechanisms Mucus & Bicarbonate Secretion PGE2->Protective\nMechanisms maintains Immune Cells Immune Cells Immune Cells->Tumor Cells Suppressed Immune Response EP4 Receptor->Immune Cells on This compound This compound This compound->EP4 Receptor antagonizes This compound->Protective\nMechanisms inhibits Ulcer Risk Increased Ulcer Risk This compound->Ulcer Risk GI Mucosa GI Mucosa Protective\nMechanisms->GI Mucosa protects

Caption: Signaling pathway of this compound and its impact on gastrointestinal ulcer risk.

Experimental_Workflow cluster_screening Patient/Subject Screening cluster_treatment Treatment Protocol cluster_monitoring Monitoring and Assessment cluster_data Data Analysis Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria History of NSAID sensitivity History of NSAID sensitivity Inclusion/Exclusion Criteria->History of NSAID sensitivity Active GI conditions Active GI conditions Inclusion/Exclusion Criteria->Active GI conditions This compound Administration This compound Administration Inclusion/Exclusion Criteria->this compound Administration Dose Escalation/Regimen Dose Escalation/Regimen This compound Administration->Dose Escalation/Regimen Concomitant PPI Use Concomitant PPI Use This compound Administration->Concomitant PPI Use Adverse Event Monitoring Adverse Event Monitoring This compound Administration->Adverse Event Monitoring Dose-Toxicity Relationship Dose-Toxicity Relationship Dose Escalation/Regimen->Dose-Toxicity Relationship Symptom Checklist Symptom Checklist Adverse Event Monitoring->Symptom Checklist Endoscopic Evaluation Endoscopic Evaluation Adverse Event Monitoring->Endoscopic Evaluation Incidence Rate Calculation Incidence Rate Calculation Adverse Event Monitoring->Incidence Rate Calculation Severity Grading (CTCAE) Severity Grading (CTCAE) Adverse Event Monitoring->Severity Grading (CTCAE)

Caption: Experimental workflow for assessing gastrointestinal risk of this compound.

References

Validation & Comparative

ONO-4578 vs. Placebo in Combination with Nivolumab: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of ONO-4578 versus a placebo when used in combination with nivolumab for the treatment of advanced cancers. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available clinical trial data, experimental protocols, and mechanisms of action.

Introduction to this compound and Nivolumab

Nivolumab , marketed as Opdivo, is a human immunoglobulin G4 (IgG4) monoclonal antibody that acts as an immune checkpoint inhibitor.[1][2] It targets the programmed death-1 (PD-1) receptor on T-cells, blocking its interaction with the ligands PD-L1 and PD-L2.[1][3] This blockade releases the inhibition of the immune response, enabling T-cells to recognize and attack tumor cells.[1][3]

This compound is an orally administered, selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[4][5] In the tumor microenvironment, cancer cells produce PGE2, which promotes immunosuppression through the EP4 receptor on various immune cells.[5] By blocking this interaction, this compound aims to reverse this immunosuppressive effect and restore anti-tumor immunity.[4][5] The combination of this compound and nivolumab is therefore hypothesized to have a synergistic anti-tumor effect by targeting two distinct immunosuppressive pathways.[6]

Clinical Trial Data

Phase 2 Clinical Trial: this compound-08 (NCT06256328)

A phase 2, multicenter, randomized, double-blind study was conducted in Japan, South Korea, and Taiwan to evaluate the efficacy and safety of this compound in combination with nivolumab and chemotherapy versus placebo with nivolumab and chemotherapy in patients with previously untreated, HER2-negative unresectable advanced or recurrent gastric or gastroesophageal junction cancer.[5][7]

Primary Endpoint: The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival (PFS) for the this compound combination arm compared to the placebo arm.[5][8]

Quantitative Results: As of December 2025, the full quantitative data from this study, including specific PFS, overall survival (OS), and objective response rate (ORR) values, have not been publicly released. The results are anticipated to be presented at an upcoming academic meeting.[8][9]

Phase 1 Clinical Trial: this compound-01 (NCT03155061)

A phase 1, open-label, dose-escalation and expansion study evaluated the safety and preliminary efficacy of this compound in combination with nivolumab in patients with advanced or metastatic solid tumors, including a cohort of patients with gastric or gastroesophageal junction cancer.[10][11]

Efficacy in Gastric/Gastroesophageal Junction Cancer Expansion Cohort:

Patient GroupObjective Response Rate (ORR)Disease Control Rate (DCR)
Immuno-oncology (IO)-treated (n=30)10.0%73.3%
Immuno-oncology (IO)-naive (n=30)16.7%40.0%
[10]

Safety Profile: In the gastric cancer cohort, treatment-related adverse events (TRAEs) occurred in 46 patients, with grade 3-4 TRAEs reported in 17 patients. No grade 5 (fatal) TRAEs were observed.[10] The combination of this compound and nivolumab was found to have a manageable safety profile.[10]

Experimental Protocols

This compound-08 (Phase 2) Study Design
  • Objective: To compare the efficacy and safety of this compound in combination with nivolumab and chemotherapy against a placebo plus nivolumab and chemotherapy.[7]

  • Patient Population: Chemotherapy-naïve patients with HER2-negative unresectable advanced or recurrent gastric or gastroesophageal junction cancer.[5][7]

  • Treatment Arms:

    • Experimental Arm: Oral this compound (40 mg, once daily) + intravenous nivolumab (360 mg, every 3 weeks) + chemotherapy (S-1 + oxaliplatin or capecitabine + oxaliplatin).[5]

    • Control Arm: Oral placebo (once daily) + intravenous nivolumab (360 mg, every 3 weeks) + chemotherapy (S-1 + oxaliplatin or capecitabine + oxaliplatin).[5]

  • Primary Endpoint: Progression-Free Survival (PFS).[5]

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), and safety.[1]

This compound-01 (Phase 1) Gastric Cancer Expansion Cohort Design
  • Objective: To evaluate the safety, tolerability, and preliminary anti-tumor activity of this compound in combination with nivolumab.[10]

  • Patient Population: Patients with unresectable advanced or recurrent gastric or gastroesophageal junction cancer who were either previously treated with immuno-oncology therapy (IO-treated) or were IO-naïve.[10]

  • Treatment: The recommended dose for future trials was determined to be this compound 40 mg daily with nivolumab 240 mg biweekly.[11]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Nivolumab

Nivolumab blocks the interaction between the PD-1 receptor on T-cells and its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells. This inhibition of the PD-1/PD-L1 pathway restores the ability of T-cells to recognize and eliminate cancer cells.[1][3]

Nivolumab_Mechanism cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor Tumor Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Inhibitory Signal T-Cell T-Cell Nivolumab Nivolumab Nivolumab->PD-1 Blocks Interaction

Figure 1: Mechanism of Action of Nivolumab.

Mechanism of Action of this compound

This compound is a selective antagonist of the EP4 receptor. Tumor cells produce prostaglandin E2 (PGE2), which binds to EP4 receptors on immune cells, leading to immunosuppression. This compound blocks this binding, thereby restoring anti-tumor immune responses.[4][5]

ONO4578_Mechanism cluster_tumor_env Tumor Microenvironment cluster_immune Immune Cell Tumor_Cell Tumor Cell PGE2 PGE2 Tumor_Cell->PGE2 Produces EP4 EP4 Receptor PGE2->EP4 Immunosuppressive Signal Immune_Cell Immune Cell This compound This compound This compound->EP4 Blocks Binding

Figure 2: Mechanism of Action of this compound.

Experimental Workflow of the this compound-08 Phase 2 Trial

The workflow for the this compound-08 trial involved patient screening and randomization into two treatment arms, followed by treatment cycles and evaluation of endpoints.

ONO4578_08_Workflow cluster_arms Treatment Arms Screening Patient Screening (HER2- Gastric Cancer) Randomization Randomization Screening->Randomization Arm_A Arm A: This compound + Nivolumab + Chemo Randomization->Arm_A Arm_B Arm B: Placebo + Nivolumab + Chemo Randomization->Arm_B Treatment Treatment Cycles Arm_A->Treatment Arm_B->Treatment Evaluation Endpoint Evaluation (PFS, OS, ORR, Safety) Treatment->Evaluation

References

A Comparative Guide to ONO-4578 and Other Selective EP4 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of ONO-4578 with other selective prostaglandin E2 (PGE2) receptor subtype 4 (EP4) antagonists. The information is supported by available preclinical and clinical experimental data to aid in the evaluation and selection of these compounds for research and development purposes.

This compound is an orally bioavailable and highly selective antagonist of the EP4 receptor, a key player in mediating the immunosuppressive effects of PGE2 in the tumor microenvironment.[1][2][3] By blocking the PGE2-EP4 signaling pathway, this compound is expected to restore anti-tumor immunity, making it a promising candidate for cancer immunotherapy, often explored in combination with checkpoint inhibitors like nivolumab.[2][3][4][5][6] This guide provides a comparative analysis of this compound with other notable selective EP4 antagonists: Grapiprant (AAT-007/CJ-023,423), ONO-AE3-208, and E7046 (Palupiprant).

At a Glance: Key Characteristics of Selective EP4 Antagonists

FeatureThis compoundGrapiprant (AAT-007/CJ-023,423)ONO-AE3-208E7046 (Palupiprant)
Primary Indication Cancer ImmunotherapyOsteoarthritis (veterinary)Research ToolCancer Immunotherapy
Oral Bioavailability YesYesYesYes
Development Status Phase 2 Clinical TrialsApproved for veterinary usePreclinical/ResearchPhase 1 Clinical Trials
Key Feature High selectivity for EP4 receptorFirst-in-class piprantHigh affinity and well-characterized selectivityPotent and selective EP4 antagonism

Quantitative Comparison of In Vitro Potency and Selectivity

The following table summarizes the available quantitative data on the potency and selectivity of this compound and its comparators against various prostanoid receptors. The data is primarily presented as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values, with lower values indicating higher potency.

CompoundTargetKi (nM)IC50 (nM)Selectivity Profile (Ki in nM, unless specified)
This compound Human EP4N/ASingle-digit nM (cAMP assay)[7]Described as "highly selective"[4], but specific Ki values for other prostanoid receptors are not publicly available.
Grapiprant Human EP413[8][9]35 (dog EP4)[10]Highly selective for EP4.[11]
Rat EP420[8][9]
ONO-AE3-208 Human EP41.3[12][13]EP3: 30, FP: 790, TP: 2400. No affinity for EP1, EP2, DP, IP (Ki >10,000 nM).[12][13]
E7046 Human EP423.14[9][14]13.5[9][14]Selective for EP4 over EP1, EP2, and EP3 (IC50 >10,000 nM for others).[15]

Note: Direct comparison of absolute values should be made with caution as experimental conditions may vary between studies. "N/A" indicates that the data was not found in the public domain during the search.

Pharmacokinetic Profiles

A summary of the available pharmacokinetic parameters for these selective EP4 antagonists is provided below.

CompoundSpeciesDoseCmaxTmaxT1/2AUC
This compound Human2-100 mg (single dose)Dose-dependent2.0-7.5 h20.4-70.6 hDose-dependent
Mouse3 mg/kg (oral, twice daily)N/AN/AN/A10.1 µg·h/mL (24h)[4]
Grapiprant Cat≤ 15 mg/kg (oral, daily)683-4950 ng/mL1-4 h~2-14 hN/A
ONO-AE3-208 N/AN/AN/AN/AN/AN/A
E7046 Human125-750 mg (single dose)Dose-dependentN/A~12 hDose-dependent

Note: Pharmacokinetic parameters can be influenced by factors such as formulation, fed/fasted state, and species. "N/A" indicates that the data was not found in the public domain during the search.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.

PGE2-EP4 Signaling Pathway in Cancer Immunity

Prostaglandin E2 (PGE2), often secreted by tumor cells, binds to the EP4 receptor on various immune cells, leading to the suppression of anti-tumor immunity. Selective EP4 antagonists like this compound block this interaction.

PGE2_EP4_Signaling PGE2-EP4 Signaling in the Tumor Microenvironment cluster_tumor Tumor Cell cluster_immune Immune Cell (e.g., T-cell, Dendritic Cell) cluster_antagonist Therapeutic Intervention Tumor Tumor Cell PGE2 PGE2 Tumor->PGE2 secretes EP4 EP4 Receptor PGE2->EP4 binds to cAMP ↑ cAMP EP4->cAMP ImmuneSuppression Immune Suppression (e.g., ↓ T-cell activation, ↑ MDSCs, ↑ M2 Macrophages) cAMP->ImmuneSuppression ONO4578 This compound (or other selective EP4 antagonist) ONO4578->EP4 blocks

Caption: PGE2-EP4 signaling pathway and the mechanism of action of this compound.

General Experimental Workflow for Evaluating EP4 Antagonists

The evaluation of novel EP4 antagonists typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.

Experimental_Workflow Workflow for EP4 Antagonist Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models BindingAssay Radioligand Binding Assay (Determine Ki) FunctionalAssay cAMP Functional Assay (Determine IC50/pA2) BindingAssay->FunctionalAssay SelectivityPanel Selectivity Screening (vs. other prostanoid receptors) FunctionalAssay->SelectivityPanel PK Pharmacokinetic Studies (Cmax, Tmax, T1/2, AUC) SelectivityPanel->PK Efficacy Tumor Xenograft/Syngeneic Models (Anti-tumor activity) PK->Efficacy TME_Analysis Tumor Microenvironment Analysis (Immune cell infiltration) Efficacy->TME_Analysis

Caption: A generalized experimental workflow for the preclinical evaluation of EP4 antagonists.

Detailed Experimental Protocols

While specific, detailed protocols are proprietary to the conducting laboratories, the general methodologies for key assays are described below.

Radioligand Binding Assay for EP4 Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the EP4 receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from the EP4 receptor by the test compound.

  • Materials:

    • Membrane preparations from cells stably expressing the human EP4 receptor.

    • Radioligand (e.g., [3H]-PGE2).

    • Test compound (e.g., this compound) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the receptor-containing membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay for EP4 Antagonism

This assay measures the functional consequence of EP4 receptor activation (cAMP production) and the ability of an antagonist to block this effect.

  • Objective: To determine the potency (IC50 or pA2) of a test compound in inhibiting PGE2-induced cAMP accumulation in cells expressing the EP4 receptor.

  • Materials:

    • Cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells).

    • PGE2 (agonist).

    • Test compound (e.g., this compound) at various concentrations.

    • Phosphodiesterase inhibitor (to prevent cAMP degradation).

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).

  • Procedure:

    • Pre-incubate the cells with the phosphodiesterase inhibitor.

    • Add varying concentrations of the test compound to the cells and incubate.

    • Stimulate the cells with a fixed concentration of PGE2 (typically EC80) to induce cAMP production.

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

    • The concentration of the antagonist that reduces the PGE2-induced cAMP response by 50% (IC50) is determined.

In Vivo Tumor Models

Syngeneic mouse tumor models are commonly used to evaluate the anti-tumor efficacy of immunomodulatory agents like EP4 antagonists.

  • Objective: To assess the effect of the EP4 antagonist, alone or in combination with other therapies, on tumor growth and the tumor microenvironment.

  • Materials:

    • Immunocompetent mice (e.g., C57BL/6 or BALB/c).

    • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma).

    • Test compound (e.g., this compound) formulated for oral administration.

    • Optional: Combination therapy agent (e.g., anti-PD-1 antibody).

  • Procedure:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, anti-PD-1 alone, combination).

    • Administer the treatments according to the planned schedule (e.g., daily oral gavage for this compound).

    • Measure tumor volume regularly (e.g., twice weekly) with calipers.

    • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and harvest the tumors.

    • Analyze the tumors for immune cell infiltration (e.g., by flow cytometry or immunohistochemistry) to assess changes in the tumor microenvironment.

This guide provides a comparative overview to assist researchers in their evaluation of selective EP4 antagonists. The presented data and methodologies are based on publicly available information and should be supplemented with further in-house research and validation.

References

Comparative Efficacy of ONO-4578 in Gastric Cancer: An Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the investigational drug ONO-4578 against established standard-of-care (SOC) treatments for gastric cancer. This compound is a selective, oral antagonist of the prostaglandin E2 (PGE2) receptor EP4.[1][2] By blocking the EP4 receptor, this compound aims to counteract the immunosuppressive effects of PGE2 within the tumor microenvironment, thereby restoring and enhancing the body's anti-tumor immune response.[3][4] The primary focus of its recent clinical development has been in combination with immunotherapy and chemotherapy.

Mechanism of Action: this compound

Prostaglandin E2 (PGE2), often produced by cancer cells, plays a significant role in creating an immunosuppressive tumor microenvironment. It does so by binding to EP4 receptors on various immune cells.[4] This interaction can inhibit the function of cytotoxic T-cells and promote the activity of regulatory T-cells (Tregs), which dampen the anti-tumor response. This compound is designed to block this signaling pathway, thereby augmenting the efficacy of immune checkpoint inhibitors like nivolumab.[2]

cluster_TME Tumor Microenvironment cluster_Therapy Therapeutic Intervention Tumor Cell Tumor Cell PGE2 PGE2 Tumor Cell->PGE2 secretes Immune Cell (e.g., T-Cell) Immune Cell (e.g., T-Cell) EP4 Receptor EP4 Receptor Immune Cell (e.g., T-Cell)->EP4 Receptor expresses Immune Suppression Immune Suppression EP4 Receptor->Immune Suppression leads to PGE2->EP4 Receptor binds to This compound This compound This compound->EP4 Receptor blocks Immune Activation Immune Activation This compound->Immune Activation promotes

This compound blocks the immunosuppressive PGE2-EP4 signaling pathway.

Efficacy in First-Line HER2-Negative Gastric Cancer

The most recent significant data for this compound comes from the Phase 2 this compound-08 study, which evaluated the drug in the first-line setting for patients with HER2-negative, unresectable advanced or recurrent gastric or gastroesophageal junction (GEJ) cancer.[3][5]

In this study, this compound was added to a standard-of-care regimen of nivolumab (Opdivo) plus chemotherapy. The combination of this compound, nivolumab, and chemotherapy was compared against a control arm of placebo, nivolumab, and chemotherapy.[3][4]

Key Finding: The study met its primary endpoint, demonstrating a statistically significant prolongation of progression-free survival (PFS) for the this compound combination compared to the placebo combination.[2][4][5] Detailed quantitative results from this study are pending presentation at a future academic meeting.[3][5] No new safety concerns were identified.[2][4]

Efficacy in Third-Line or Later Gastric Cancer

While the focus has shifted to first-line treatment, initial efficacy signals for this compound were observed in heavily pretreated patients (third-line or later) in a Phase 1 study (NCT03155061).[6] In this setting, this compound was combined with nivolumab. This provides a basis for comparison with other established third-line therapies, such as trifluridine/tipiracil and regorafenib.

Data Presentation: Comparison in Refractory Gastric Cancer
Efficacy EndpointThis compound + Nivolumab (Phase 1)[6][7]Trifluridine/Tipiracil (Phase 3 TAGS)[8][9][10]Regorafenib (Phase 3 INTEGRATE IIa)[11][12]
Median Overall Survival (OS) Not Reported5.7 months vs. 3.6 months (Placebo)4.5 months vs. 4.0 months (Placebo)
12-month OS Rate Not Reported21% vs. 13% (Placebo)19% vs. 6% (Placebo)[11][13]
Median Progression-Free Survival (PFS) Not Reported2.0 months vs. 1.8 months (Placebo)1.8 months vs. 1.6 months (Placebo)[12]
Objective Response Rate (ORR) 10.0% (IO-treated)16.7% (IO-naive)4% vs. 2% (Placebo)2.4% vs. 0% (Placebo)[12]
Disease Control Rate (DCR) 73.3% (IO-treated)40.0% (IO-naive)44% vs. 14% (Placebo)21.3% vs. 4.9% (Placebo)[12]

Experimental Protocols

This compound-08 (Phase 2, First-Line)
  • Objective: To evaluate the efficacy and safety of this compound in combination with nivolumab and chemotherapy in chemotherapy-naive patients with HER2-negative unresectable advanced or recurrent gastric or GEJ cancer.[1][2]

  • Design: A multicenter, randomized, placebo-controlled Phase 2 clinical trial conducted in Japan, South Korea, and Taiwan.[1][3][4]

  • Patient Population: 210 treatment-naive patients with HER2-negative unresectable advanced or recurrent gastric/GEJ cancer.[1][3]

  • Treatment Arms:

    • Experimental Arm: this compound (40 mg once daily) + Nivolumab (360 mg every 3 weeks) + Chemotherapy (S-1 + oxaliplatin or capecitabine + oxaliplatin).[1][4]

    • Control Arm: Placebo + Nivolumab + Chemotherapy.[1][4]

  • Primary Endpoint: Progression-Free Survival (PFS).[1][4]

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), and Disease Control Rate (DCR).[1]

cluster_workflow This compound-08 Trial Workflow cluster_arms p Patient Population: 210 Treatment-Naive HER2-Negative Advanced Gastric Cancer Patients rand Randomization (2:1) p->rand arm1 Arm 1 (Experimental): This compound + Nivolumab + Chemotherapy rand->arm1 arm2 Arm 2 (Control): Placebo + Nivolumab + Chemotherapy rand->arm2 endpoint Primary Endpoint: Progression-Free Survival (PFS) arm1->endpoint arm2->endpoint

References

Validating the In Vivo Mechanism of Action of ONO-4578: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ONO-4578, a selective EP4 receptor antagonist, with other alternatives, supported by available preclinical and clinical experimental data. This compound is an orally bioavailable small molecule designed to modulate the tumor microenvironment and enhance anti-tumor immunity.[1] Its primary mechanism of action is the inhibition of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), which plays a crucial role in suppressing immune responses within tumors.[2][3][4][5][6]

Mechanism of Action: Reversing Immune Suppression

Prostaglandin E2 (PGE2) is a lipid signaling molecule often produced by cancer cells that contributes to an immunosuppressive tumor microenvironment.[2][7] It exerts its effects through various receptors, with the EP4 receptor being a key mediator of immune evasion.[7] The binding of PGE2 to EP4 on immune cells, such as myeloid-derived suppressor cells (MDSCs) and M2 macrophages, triggers signaling pathways that inhibit the activity of cytotoxic T lymphocytes and promote a pro-tumorigenic environment.[8]

This compound selectively binds to and blocks the EP4 receptor, preventing PGE2 from exerting its immunosuppressive functions.[1][2] This blockade is intended to restore and enhance the anti-tumor immune response by:

  • Reducing the population of immunosuppressive myeloid cells like M2 macrophages.[1][2]

  • Promoting the differentiation of dendritic cells , which are critical for initiating T cell responses.[2]

  • Enhancing the activation and function of cytotoxic T cells .[2]

This mechanism provides a strong rationale for combining this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies, to achieve a more robust anti-tumor effect.[1][8]

Prostaglandin E2 (PGE2) - EP4 Signaling Pathway

PGE2_EP4_Signaling cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., Myeloid Cell, T Cell) cluster_Outcome Functional Outcome cluster_Intervention Therapeutic Intervention Tumor Cell Tumor Cell PGE2 PGE2 Tumor Cell->PGE2 produces EP4 Receptor EP4 Receptor PGE2->EP4 Receptor binds to Immunosuppressive Signaling Immunosuppressive Signaling EP4 Receptor->Immunosuppressive Signaling activates Immune Suppression Immune Suppression Immunosuppressive Signaling->Immune Suppression Tumor Growth Tumor Growth Immune Suppression->Tumor Growth promotes This compound This compound This compound->EP4 Receptor blocks

Caption: this compound blocks the binding of PGE2 to the EP4 receptor on immune cells.

Preclinical In Vivo Validation of this compound

Preclinical studies in syngeneic mouse tumor models have demonstrated the in vivo efficacy of this compound, both as a monotherapy and in combination with other immunotherapies.

FeatureThis compound MonotherapyThis compound + anti-PD-1 Antibody
Tumor Growth Inhibition Inhibits growth of CT26 and MC38 tumors.[2]Enhanced anti-tumor effects in GL261 and MC38 tumor models.[2]
Survival Significantly prolongs survival in mice with aggressive SB28 gliomas.[2]Higher complete response rate and longer survival than either agent alone.[1]
Mechanism of Action Immune-mediated anti-tumor effect.[2]Synergistic enhancement of anti-tumor immunity.[8]
Impact on Tumor Microenvironment Reduces infiltration of M2 macrophages in MC38 tumors; upregulates cytotoxic T lymphocyte and NK cell-related genes.[2]Not explicitly detailed, but presumed to be a more robust activation of anti-tumor immunity.

Comparison with Alternative EP4 Antagonist: E7046 (AN0025)

E7046 (also known as AN0025) is another selective EP4 antagonist in clinical development. Preclinical data provides a basis for comparison of their in vivo effects.

FeatureThis compoundE7046 (AN0025)
Primary Cellular Targets Myeloid cells (M2 macrophages).[1][2]Myeloid cells (MDSCs and M2-like TAMs).[3]
Effect on Myeloid Cells Reduces infiltration of M2 macrophages.[2]Reduces intra-tumoral MDSCs and M2-like macrophages.[3]
Effect on T Cells Upregulates cytotoxic T lymphocyte-related genes.[2]Increases intra-tumoral T cell accumulation.[3]
Validated Tumor Models CT26, MC38, SB28, GL261.[2]CT26.[3]

Clinical Validation of this compound

This compound has been evaluated in multiple clinical trials, primarily in combination with the anti-PD-1 antibody nivolumab.

Trial IdentifierCancer TypeTreatment RegimenKey Findings
This compound-08 (Phase 2) HER2-negative Gastric or Gastroesophageal Junction CancerThis compound + Nivolumab + Chemotherapy vs. Placebo + Nivolumab + ChemotherapyStatistically significant prolongation of progression-free survival for the this compound arm; no new safety concerns.[5][6]
This compound-01 (Phase 1) Advanced or Metastatic Solid TumorsThis compound monotherapy and in combination with NivolumabManageable safety profile and signs of anti-tumor activity; recommended dose of 40 mg this compound daily with nivolumab.[1][9]
This compound-01 (Phase 1, Gastric Cancer Cohort) Unresectable Advanced or Recurrent Gastric or Gastroesophageal Junction CancerThis compound + NivolumabManageable safety profile and anti-tumor activity; objective response rate of 16.7% in IO-naïve patients and 10.0% in IO-treated patients.[10]

Experimental Protocols

While detailed, step-by-step protocols are proprietary, the following outlines the general methodologies used in the preclinical in vivo validation of EP4 antagonists.

Generalized In Vivo Efficacy Study Workflow

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Select Syngeneic Mouse Model (e.g., BALB/c for CT26) B Implant Tumor Cells (e.g., subcutaneous injection) A->B C Allow Tumors to Establish B->C D Randomize Mice into Treatment Groups C->D E Administer Treatment (e.g., this compound via oral gavage, anti-PD-1 via IP injection) D->E F Monitor Tumor Growth (e.g., caliper measurements) E->F G Tumor Excision at Endpoint F->G J Survival Analysis F->J H Immunophenotyping (Flow Cytometry) G->H I Gene Expression Analysis (Microarray/RNA-seq) G->I

Caption: Generalized workflow for preclinical in vivo validation of this compound.

Key Methodological Components:

  • Animal Models: Syngeneic tumor models (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) in immunocompetent mice (e.g., BALB/c, C57BL/6) are used to enable the study of immune responses.[2]

  • Drug Administration: this compound is typically formulated for oral gavage. The effective dose in mice has been reported as 3 mg/kg twice daily.[1]

  • Tumor Growth Assessment: Tumor volume is periodically measured with calipers to determine tumor growth inhibition.

  • Immunophenotyping: At the experimental endpoint, tumors and spleens are harvested. Flow cytometry is used to quantify various immune cell populations, such as macrophages (M1 vs. M2), MDSCs, dendritic cells, and T cell subsets.[2]

  • Gene Expression Analysis: Microarray or RNA-sequencing analysis of tumor tissue can be performed to identify changes in gene expression related to immune activation.[2]

Conclusion

The in vivo validation of this compound demonstrates a clear mechanism of action centered on reversing PGE2-mediated immunosuppression within the tumor microenvironment. Preclinical data shows that by blocking the EP4 receptor, this compound can reduce immunosuppressive myeloid cells, promote anti-tumor T cell responses, and inhibit tumor growth. This activity is enhanced when combined with PD-1 blockade. Clinical trial results in gastric cancer have confirmed the promise of this approach, showing a significant improvement in progression-free survival when this compound is added to a standard chemo-immunotherapy regimen.[5][6] When compared to another EP4 antagonist, E7046, this compound shows a similar mechanistic profile in preclinical models, validating the therapeutic potential of targeting the PGE2-EP4 axis in oncology.

References

Preclinical Showdown: ONO-4578 and Nivolumab Combination Outperforms Nivolumab Monotherapy in Suppressing Tumor Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Osaka, Japan - Preclinical data reveals that the combination of ONO-4578, a novel EP4 antagonist, with the PD-1 inhibitor nivolumab demonstrates a significantly more potent anti-tumor effect compared to nivolumab monotherapy. In a syngeneic mouse colorectal cancer model, the combination therapy led to a marked reduction in tumor volume and a favorable modulation of the tumor microenvironment, suggesting a promising new therapeutic strategy for solid tumors.

This compound is an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] PGE2 in the tumor microenvironment is known to have immunosuppressive effects.[1][2] By blocking the PGE2-EP4 signaling pathway, this compound is expected to reverse this immunosuppression and enhance anti-tumor immunity.[1][2] Nivolumab, a human immunoglobulin G4 (IgG4) monoclonal antibody, is a well-established immune checkpoint inhibitor that blocks the interaction between the PD-1 receptor on T cells and its ligands, PD-L1 and PD-L2, on tumor cells.[3][4] This action releases the brakes on the immune system, enabling T cells to recognize and attack cancer cells.[3][4]

The preclinical study investigated the synergistic effect of combining these two agents. The results indicate that this compound's mechanism of action complements that of nivolumab, leading to a more robust anti-tumor response.

Quantitative Data Summary

While exact numerical data from the preclinical studies are not publicly available in tabular format, graphical representations from presentations and publications allow for a semi-quantitative comparison of the treatment effects.

Table 1: Anti-Tumor Efficacy in MC38 Syngeneic Mouse Model
Treatment GroupMedian Tumor Volume TrendComplete Response RateSurvival
VehicleProgressive tumor growthNot reportedNot reported
Nivolumab (anti-PD-1) MonotherapyModerate tumor growth inhibitionNot reportedNot reported
This compound MonotherapyDose-dependent tumor growth inhibitionNot reportedNot reported
This compound + Nivolumab (anti-PD-1)Strong tumor growth inhibition, with tumor regression at higher doses of this compoundHigher than monotherapyLonger than monotherapy

Data interpreted from graphical representations in a corporate presentation.

Table 2: Modulation of Intratumoral Immune Cells
Immune Cell TypeEffect of this compound Treatment
Myeloid-Derived Suppressor Cells (mMDSC)Decrease
M2 MacrophagesDecrease
Dendritic CellsIncrease
CD8+ T cellsIncrease

Data interpreted from graphical representations in a corporate presentation.

Experimental Protocols

The following is a representative experimental protocol for a syngeneic mouse tumor model, based on standard methodologies used in similar preclinical studies.

Syngeneic Mouse Model for Colorectal Cancer

  • Animal Model: Female C57BL/6 mice, aged 6-8 weeks, are used. These mice are immunocompetent, allowing for the study of immunotherapies.

  • Cell Line: The MC38 murine colorectal adenocarcinoma cell line is utilized. These cells are syngeneic to the C57BL/6 mouse strain, meaning they will not be rejected by the mouse's immune system.

  • Tumor Implantation: MC38 cells (typically 1 x 10^6 cells in 100 µL of phosphate-buffered saline) are injected subcutaneously into the flank of each mouse.

  • Treatment Groups: Mice are randomly assigned to different treatment groups (e.g., n=8-10 mice per group) once the tumors reach a palpable size (e.g., 50-100 mm³):

    • Vehicle control (oral or intraperitoneal administration)

    • Nivolumab (anti-mouse PD-1 antibody, administered intraperitoneally, e.g., 10 mg/kg, twice weekly)

    • This compound (administered orally, daily, at various dose levels, e.g., 0.1, 0.3, 1, 3 mg/kg)

    • This compound and Nivolumab combination therapy

  • Efficacy Endpoints:

    • Tumor Volume: Tumor size is measured two to three times per week using calipers, and tumor volume is calculated using the formula: (length x width²)/2.

    • Survival: Mice are monitored for signs of toxicity and tumor burden, and survival is recorded.

  • Pharmacodynamic Analysis:

    • Immunophenotyping: At the end of the study, tumors are excised, and single-cell suspensions are prepared. Flow cytometry is used to analyze the infiltration of various immune cell populations within the tumor microenvironment, including CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells, and macrophages.

Signaling Pathways and Experimental Workflow

This compound and Nivolumab Signaling Pathways

G cluster_0 Tumor Microenvironment cluster_1 T-Cell Interaction Tumor Cell Tumor Cell PGE2 PGE2 Tumor Cell->PGE2 produces PD-L1 PD-L1 EP4 Receptor EP4 Receptor PGE2->EP4 Receptor binds to MDSC/M2 Macrophage MDSC/M2 Macrophage Immunosuppression Immunosuppression MDSC/M2 Macrophage->Immunosuppression promotes EP4 Receptor->MDSC/M2 Macrophage on T-Cell Inactivation T-Cell Inactivation Immunosuppression->T-Cell Inactivation contributes to This compound This compound This compound->EP4 Receptor blocks T-Cell T-Cell PD-1 PD-1 T-Cell->PD-1 expresses PD-1->T-Cell Inactivation leads to PD-L1->PD-1 binds to Nivolumab Nivolumab Nivolumab->PD-1 blocks T-Cell Activation T-Cell Activation Nivolumab->T-Cell Activation promotes

Caption: Mechanism of action of this compound and Nivolumab.

Experimental Workflow for Syngeneic Mouse Model

G cluster_workflow Preclinical Study Workflow start Start implant Subcutaneous implantation of MC38 tumor cells into C57BL/6 mice start->implant tumor_growth Allow tumors to grow to a palpable size implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer treatments: - Vehicle - Nivolumab - this compound - Combination randomize->treat monitor Monitor tumor growth (caliper measurements) and survival treat->monitor endpoint Endpoint reached (tumor size limit or time) monitor->endpoint analysis Tumor excision and pharmacodynamic analysis (flow cytometry) endpoint->analysis end End analysis->end

Caption: Workflow for the preclinical evaluation.

References

ONO-4578 Demonstrates Superior Progression-Free Survival in Gastric Cancer Trial

Author: BenchChem Technical Support Team. Date: December 2025

ONO-4578, an investigational selective EP4 antagonist, has shown a statistically significant improvement in progression-free survival (PFS) compared to placebo in a Phase 2 clinical trial for patients with certain types of gastric cancer. The trial, known as this compound-08, evaluated this compound in combination with the anti-PD-1 antibody Opdivo (nivolumab) and chemotherapy. The positive results mark a potential advancement in the treatment landscape for HER2-negative unresectable advanced or recurrent gastric or gastroesophageal junction cancer.[1][2][3] While the primary endpoint of the study was met, detailed quantitative data from the trial are anticipated to be released at an upcoming academic meeting.[1][2]

Mechanism of Action: Targeting the Tumor Microenvironment

This compound is an oral antagonist of the prostaglandin E2 (PGE2) receptor EP4.[2][3][4] In the tumor microenvironment, cancer cells often produce PGE2, which suppresses the body's anti-tumor immune response through the EP4 receptor on various immune cells.[2][3][5] By blocking this interaction, this compound is designed to restore anti-cancer immunity and enhance the efficacy of immunotherapies like PD-1 inhibitors.[2][3][5]

cluster_TME Tumor Microenvironment Tumor Cell Tumor Cell PGE2 PGE2 Tumor Cell->PGE2 produces Immune Cell Immune Cell EP4 EP4 Receptor PGE2->EP4 binds to EP4->Immune Cell on Suppression Immune Suppression EP4->Suppression leads to This compound This compound This compound->EP4 blocks

This compound Mechanism of Action

Clinical Trial Evidence: this compound-08 Study

The this compound-08 study was a multicenter, randomized, Phase 2 clinical trial conducted in Japan, South Korea, and Taiwan.[2][3][6] The study enrolled patients with previously untreated, HER2-negative unresectable advanced or recurrent gastric cancer, including gastroesophageal junction cancer.[2][3]

Experimental Protocol:

The trial compared two treatment arms:

Treatment ArmIntervention
Experimental This compound (40 mg, once daily) + Nivolumab (360 mg, every 3 weeks) + Chemotherapy (S-1 + oxaliplatin or capecitabine + oxaliplatin)[2][7]
Control Placebo + Nivolumab (360 mg, every 3 weeks) + Chemotherapy (S-1 + oxaliplatin or capecitabine + oxaliplatin)[2][7]

Treatment in both arms continued until disease progression or unacceptable toxicity.[2] The primary endpoint was progression-free survival.[2] Secondary endpoints included overall survival, objective response rate, and duration of response.[6] No new safety concerns were identified during the trial.[2][3]

cluster_workflow This compound-08 Trial Workflow Patient_Population HER2-negative Gastric/ GEJ Cancer Patients (Untreated, Advanced/Recurrent) Randomization Randomization Patient_Population->Randomization Arm_A Experimental Arm: This compound + Nivolumab + Chemo Randomization->Arm_A Arm_B Control Arm: Placebo + Nivolumab + Chemo Randomization->Arm_B Treatment Treatment until Progression or Toxicity Arm_A->Treatment Arm_B->Treatment Endpoint Primary Endpoint: Progression-Free Survival Treatment->Endpoint

This compound-08 Clinical Trial Workflow

Progression-Free Survival Data

As of the latest announcements, specific quantitative data on progression-free survival from the this compound-08 trial have not been publicly released.[1][2] The study met its primary endpoint, indicating a statistically significant prolongation of PFS in the this compound arm compared to the placebo arm.[2]

Outcome MeasureThis compound + Nivolumab + ChemotherapyPlacebo + Nivolumab + Chemotherapy
Progression-Free Survival (PFS) Statistically significant improvement[2]To be presented[1]

Earlier Phase 1 Findings

Prior to the Phase 2 trial, a first-in-human, Phase 1 study (this compound-01) evaluated this compound as a monotherapy and in combination with nivolumab in patients with advanced or metastatic solid tumors.[8][9] This study established a manageable safety profile for the combination and showed signs of antitumor activity, recommending a dose of 40 mg of this compound daily with nivolumab for future trials.[8]

References

A Head-to-Head Comparison of EP4 Antagonists in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prostaglandin E2 (PGE2) receptor EP4 is a key player in a multitude of physiological and pathophysiological processes, including inflammation, pain, and cancer progression.[1] As such, it has emerged as a promising therapeutic target. This guide provides an objective, data-driven comparison of several EP4 antagonists based on their performance in preclinical models, offering a valuable resource for researchers in the field.

EP4 Receptor Signaling Pathway

The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand PGE2, primarily couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[1][2][3] However, emerging evidence suggests that EP4 can also signal through alternative pathways, including Gαi, phosphatidylinositol 3-kinase (PI3K), and β-arrestin, highlighting the complexity of its downstream effects.[2][3][4] The diverse signaling cascades initiated by EP4 activation are implicated in carcinogenesis, inflammation, and immune modulation.[1][2][3]

EP4_Signaling_Pathway cluster_gs Canonical Gs Pathway cluster_pi3k Alternative PI3K/Akt Pathway PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Gs Gs EP4->Gs activates PI3K PI3K EP4->PI3K activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription (Inflammation, Proliferation) CREB->Gene Akt Akt PI3K->Akt activates Cell Cell Survival, Proliferation Akt->Cell

Figure 1. Simplified EP4 receptor signaling pathways.

Comparative Efficacy of EP4 Antagonists

The following tables summarize the in vitro potency and in vivo efficacy of several prominent EP4 antagonists from various preclinical studies.

In Vitro Potency
CompoundAssay TypeSpeciesIC50 (nM)Reference
Compound 36 cAMP InhibitionHuman4.3[5]
E7046 cAMP InhibitionHuman10.19 - 13.5[5]
Compound 1 cAMP InhibitionHuman~6[6]
Compound 2 cAMP InhibitionHuman~6[6]
Compound 3 cAMP InhibitionHuman2.4[6]
CJ-023,423 (Grapiprant) cAMP InhibitionHuman12 - 13[6][7]
CJ-042,794 Human Whole Blood (TNF-α)Human840[6]
L-798,106 EP3 AntagonismHuman33[5]
In Vivo Efficacy in Cancer Models
CompoundModelEfficacyReference
ONO-AE3-208 Murine Lung & Colon Cancer MetastasisSignificantly reduced lung and liver metastasis.[8]
RQ-15986 Syngeneic Murine Breast CancerInhibited tumor growth, angiogenesis, lymphangiogenesis, and metastasis.[9]
Compound 36 CT-26 Colon Cancer XenograftInhibited tumor growth more effectively than E7046. Combination with capecitabine showed synergistic tumor growth inhibition.[5]
E7046 Syngeneic Tumor ModelsInhibited tumor growth (dependent on myeloid and CD8+ T cells). Combination with anti-CTLA-4 showed enhanced efficacy.[10][11]
In Vivo Efficacy in Inflammation and Pain Models
CompoundModelEfficacyReference
ER-819762 Mouse Collagen-Induced Arthritis (CIA) & GPI-Induced ArthritisSuppressed disease development and inflammatory pain.[12]
Compound 2 Rat Adjuvant-Induced Arthritis (AIA)Reduced paw swelling.[13]
CJ-023,423 (Grapiprant) Rat Adjuvant-Induced Arthritis (AIA)Reduced paw swelling.[13]
Compound 3 Rat Collagen-Induced Arthritis (CIA)Highly effective in reducing arthritic lesions.[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical data. Below are representative protocols for key experiments used to evaluate EP4 antagonists.

cAMP Inhibition Assay

This assay quantifies the ability of a compound to block PGE2-induced cAMP production in cells expressing the EP4 receptor.

cAMP_Assay_Workflow A Seed HEK293 cells (transfected with EP4) B Pre-treat cells with varying concentrations of EP4 antagonist A->B C Stimulate with PGE2 (EC80 concentration) B->C D Incubate for 20 minutes C->D E Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) D->E F Calculate % inhibition and determine IC50 E->F

Figure 2. General workflow for a cAMP inhibition assay.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human EP4 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test EP4 antagonist for a specified time.

  • Stimulation: Prostaglandin E2 (PGE2) is added to the wells at a concentration known to elicit a submaximal response (e.g., EC80) to initiate cAMP production.

  • Lysis and Detection: After a short incubation period (e.g., 20 minutes), the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available kit, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[6]

  • Data Analysis: The results are expressed as a percentage of inhibition of the PGE2-induced cAMP response. The IC50 value, the concentration of antagonist required to inhibit 50% of the maximal response, is calculated using non-linear regression analysis.

In Vivo Tumor Models

Syngeneic mouse models are frequently used to evaluate the efficacy of EP4 antagonists in an immunocompetent setting, which is crucial for assessing immunomodulatory effects.

Protocol (e.g., CT-26 Colon Cancer Model):

  • Cell Implantation: BALB/c mice are subcutaneously injected with CT-26 colon carcinoma cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into groups and treated with the EP4 antagonist (e.g., oral gavage daily), a vehicle control, and/or a combination therapy (e.g., chemotherapy or immune checkpoint inhibitors).[5]

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, flow cytometry to assess immune cell infiltration).[15]

  • Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

In Vivo Arthritis Models

Animal models of arthritis, such as Collagen-Induced Arthritis (CIA) or Adjuvant-Induced Arthritis (AIA), are standard for assessing the anti-inflammatory and analgesic properties of EP4 antagonists.

Protocol (e.g., Rat Collagen-Induced Arthritis):

  • Induction of Arthritis: Arthritis is induced in rats by an intradermal injection of type II collagen emulsified in Freund's adjuvant.[14]

  • Treatment Initiation: Once arthritis is established (typically around day 11), daily treatment with the EP4 antagonist, vehicle, or a positive control (e.g., prednisone) is initiated.[14]

  • Clinical Scoring: The severity of arthritis is assessed regularly by scoring paw swelling, erythema, and joint mobility.

  • Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.[14]

  • Data Analysis: Statistical comparisons are made between the treatment groups to evaluate the reduction in clinical scores and histopathological changes.

Conclusion

The preclinical data available to date strongly support the therapeutic potential of EP4 antagonists in oncology and inflammatory diseases. While direct cross-study comparisons should be made with caution due to variations in experimental conditions, compounds like Compound 36 and Compound 3 have demonstrated potent in vitro activity. In vivo, antagonists such as ONO-AE3-208, RQ-15986, and E7046 have shown significant efficacy in reducing tumor growth and metastasis, often through modulation of the tumor microenvironment. Similarly, agents like ER-819762 and Grapiprant have proven effective in mitigating inflammation and pain in arthritis models. This guide highlights the robust preclinical evidence supporting the continued development and investigation of EP4 antagonists as a promising class of therapeutic agents.

References

ONO-4578: Reshaping the Tumor Immune Microenvironment by Targeting EP4

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

ONO-4578, a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4, is an investigational immunomodulatory agent designed to counteract the immunosuppressive tumor microenvironment. By blocking the PGE2-EP4 signaling pathway, this compound aims to unleash the body's anti-tumor immune response. This guide provides a comparative overview of this compound's effects on immune cell populations, supported by available experimental data, and positions it against other EP4 antagonists in development.

Mechanism of Action: Disrupting Immunosuppression

Prostaglandin E2 is a lipid signaling molecule often found at high concentrations within the tumor microenvironment, where it plays a critical role in suppressing anti-tumor immunity. It exerts its effects through four receptor subtypes, with the EP4 receptor being a key mediator of immunosuppression. The binding of PGE2 to EP4 on various immune cells triggers a cascade of events that ultimately hinders the immune system's ability to recognize and eliminate cancer cells.

This compound is a small molecule inhibitor that competitively binds to the EP4 receptor, thereby preventing PGE2 from exerting its immunosuppressive functions. This blockade is anticipated to restore and enhance anti-tumor immunity through several mechanisms.[1][2]

Impact on Immune Cell Populations

Preclinical and clinical studies have begun to elucidate the effects of this compound on the cellular landscape of the tumor microenvironment. The primary observed effects include a reduction in immunosuppressive cell populations and a promotion of effector immune cell activity.

Key Immunomodulatory Effects of this compound:

  • Reduction of M2 Macrophages: this compound has been observed to decrease the infiltration of M2-polarized tumor-associated macrophages (TAMs).[3] These cells are known to promote tumor growth and suppress adaptive immune responses.

  • Promotion of T-Cell Activation: By blocking the inhibitory signals from PGE2, this compound is expected to enhance the activation and effector function of cytotoxic T-lymphocytes (CTLs).[2]

  • Enhancement of Dendritic Cell (DC) Function: PGE2 can impair the maturation and antigen-presenting capacity of dendritic cells. This compound may reverse these effects, leading to more effective priming of anti-tumor T-cell responses.

  • Potential Synergy with Checkpoint Inhibitors: Due to its immunomodulatory mechanism, this compound is being investigated in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies (e.g., nivolumab), with the hypothesis that the two agents will have a synergistic anti-tumor effect.[4][5][6]

Comparative Landscape of EP4 Antagonists

This compound is one of several EP4 antagonists in clinical development. While direct head-to-head comparative data is limited, the available information on other molecules targeting the same pathway allows for a qualitative comparison.

Table 1: Qualitative Comparison of this compound and Other Investigational EP4 Antagonists

FeatureThis compoundE7046 (Palupiprant/Grapiprant)RQ-15986VorbipiprantBGC20-1531
Mechanism Selective EP4 AntagonistSelective EP4 AntagonistSelective EP4 AntagonistSelective EP4 AntagonistSelective EP4 Antagonist
Reported Effects on Myeloid Cells Reduces M2 macrophage infiltration.[3]Modulates myeloid cell differentiation and activation.[7][8]Reduces VEGF-C/D producing macrophages.[9]Under investigation in combination with PD-1 blockade.[10]Primarily studied for migraine.[9]
Reported Effects on T-Cells Promotes T-cell activation.[2]Increases CD8+ T-cell accumulation and activation.[8]No direct quantitative data available.Aims to sensitize tumors to T-cell-mediated killing.[10]No direct quantitative data available.
Reported Effects on NK Cells No direct quantitative data available.No direct quantitative data available.Protects NK cells from PGE2-mediated immunosuppression.[11][12][13]No direct quantitative data available.No direct quantitative data available.
Clinical Development Status (Selected) Phase 2 trials in gastric and colorectal cancer.[4][6][14][15][16]Phase 1 trials in solid tumors.[1]Preclinical studies in breast and colorectal cancer.[10][11][12][13][17]Phase 1/2 trials in colorectal and gastrointestinal cancers.[10]Investigated for migraine headache.[9]

Note: The table provides a qualitative summary based on available public information. Direct quantitative comparisons are not yet possible due to a lack of standardized reporting and head-to-head studies.

Experimental Methodologies

The validation of this compound's effect on immune cell populations relies on a variety of established laboratory techniques. While specific, detailed protocols from this compound studies are not publicly available, the following represent standard methodologies for such investigations.

Flow Cytometry

Flow cytometry is a powerful technique for identifying and quantifying different immune cell subsets within a sample, such as a tumor biopsy or peripheral blood.

General Protocol for Immune Cell Phenotyping by Flow Cytometry:

  • Sample Preparation: Single-cell suspensions are prepared from tumor tissue (via enzymatic digestion) or from peripheral blood (via density gradient centrifugation).

  • Antibody Staining: Cells are incubated with a cocktail of fluorescently-labeled antibodies that specifically bind to cell surface markers (e.g., CD3 for T-cells, CD8 for cytotoxic T-cells, CD4 for helper T-cells, CD11b for myeloid cells, F4/80 for macrophages, CD206 for M2 macrophages, CD11c for dendritic cells).

  • Data Acquisition: The stained cells are run through a flow cytometer, which uses lasers to excite the fluorophores and detectors to measure the emitted light from each individual cell.

  • Data Analysis: The data is analyzed using specialized software to identify and quantify different cell populations based on their unique patterns of marker expression. A "gating" strategy is employed to sequentially isolate populations of interest.

Immunohistochemistry (IHC)

IHC allows for the visualization and localization of specific immune cell types within the context of the tumor tissue architecture.

General Protocol for Immunohistochemistry of Tumor Infiltrating Immune Cells:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned and mounted on microscope slides.

  • Deparaffinization and Rehydration: The paraffin is removed using xylene, and the tissue is rehydrated through a series of graded alcohol washes.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites that may have been altered by fixation.

  • Blocking: Non-specific antibody binding is blocked using a protein solution (e.g., serum from the secondary antibody's host species).

  • Primary Antibody Incubation: The slides are incubated with a primary antibody that specifically targets a marker of the immune cell of interest (e.g., CD68 for macrophages, CD8 for cytotoxic T-cells).

  • Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate that produces a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting: The tissue is counterstained (e.g., with hematoxylin to visualize nuclei) and a coverslip is mounted.

  • Microscopic Analysis: The slides are examined under a microscope to assess the presence, number, and location of the stained immune cells.

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental processes, the following diagrams are provided.

PGE2_EP4_Signaling_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_cell Immune Cell (e.g., T-Cell, Macrophage, DC) cluster_outcome Outcome cluster_intervention Intervention Tumor Cells Tumor Cells PGE2 PGE2 Tumor Cells->PGE2 Secretes EP4 Receptor EP4 Receptor PGE2->EP4 Receptor Binds to Immunosuppressive Signaling Immunosuppressive Signaling EP4 Receptor->Immunosuppressive Signaling Activates Decreased Anti-Tumor Immunity Decreased Anti-Tumor Immunity Immunosuppressive Signaling->Decreased Anti-Tumor Immunity This compound This compound This compound->EP4 Receptor Blocks

Caption: PGE2-EP4 Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_sample_collection Sample Collection cluster_analysis Immune Cell Analysis cluster_data_interpretation Data Interpretation Tumor-bearing Mouse Tumor-bearing Mouse Treatment Groups Vehicle Control This compound Comparator Drug Combination Therapy Tumor-bearing Mouse->Treatment Groups Tumor Biopsy & Blood Collection Tumor Biopsy & Blood Collection Treatment Groups->Tumor Biopsy & Blood Collection Flow Cytometry Flow Cytometry Tumor Biopsy & Blood Collection->Flow Cytometry Immunohistochemistry Immunohistochemistry Tumor Biopsy & Blood Collection->Immunohistochemistry Quantitative Analysis of\nImmune Cell Subsets Quantitative Analysis of Immune Cell Subsets Flow Cytometry->Quantitative Analysis of\nImmune Cell Subsets Localization and Quantification\nof Infiltrating Immune Cells Localization and Quantification of Infiltrating Immune Cells Immunohistochemistry->Localization and Quantification\nof Infiltrating Immune Cells Comparative Analysis Comparative Analysis Quantitative Analysis of\nImmune Cell Subsets->Comparative Analysis Localization and Quantification\nof Infiltrating Immune Cells->Comparative Analysis Validation of this compound's Effect Validation of this compound's Effect Comparative Analysis->Validation of this compound's Effect

Caption: General Experimental Workflow for Validating this compound's Effect.

Conclusion

This compound represents a promising therapeutic strategy to overcome immunosuppression within the tumor microenvironment by targeting the PGE2-EP4 signaling axis. Available data suggests that this compound can modulate the immune contexture of tumors by reducing immunosuppressive M2 macrophages and promoting anti-tumor T-cell responses. While direct comparative quantitative data with other EP4 antagonists is currently limited, the collective evidence points towards a class of compounds with significant potential for cancer immunotherapy, particularly in combination with other immunomodulatory agents like checkpoint inhibitors. Further clinical investigation is necessary to fully elucidate the quantitative effects of this compound on the diverse populations of immune cells and to establish its clinical efficacy.

References

Navigating the Safety Landscape of ONO-4578 in Combination Therapies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the safety profile of ONO-4578, an oral EP4 antagonist, in combination with other anti-cancer agents, against alternative treatment regimens for HER2-negative gastric or gastroesophageal junction (GEJ) cancer and metastatic colorectal cancer (mCRC). This analysis is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's tolerability in a clinical trial context.

Executive Summary

This compound, when used in combination with nivolumab and chemotherapy, has demonstrated a manageable safety profile in clinical trials for gastric/GEJ cancer and metastatic colorectal cancer. While direct cross-trial comparisons warrant cautious interpretation due to inherent differences in study populations and designs, this guide synthesizes available safety data to offer a comparative perspective against established therapeutic alternatives. For HER2-negative gastric/GEJ cancer, the standard of care involves nivolumab plus chemotherapy. In the context of later-line metastatic colorectal cancer, regorafenib and TAS-102 are relevant comparators. This guide presents a detailed breakdown of adverse events observed in key clinical trials of these regimens.

This compound Signaling Pathway

This compound is a selective antagonist of the EP4 receptor, a key component of the prostaglandin E2 (PGE2) signaling pathway. In the tumor microenvironment, PGE2 can promote cancer cell proliferation and suppress the immune response. By blocking the EP4 receptor, this compound aims to counteract these effects and restore anti-tumor immunity.

ONO4578_Signaling_Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular_signaling Immune Cell Intracellular Signaling Tumor Cells Tumor Cells PGE2 PGE2 Tumor Cells->PGE2 produces Immune Cells (e.g., T-cells, Myeloid cells) Immune Cells (e.g., T-cells, Myeloid cells) EP4_Receptor EP4 Receptor PGE2->EP4_Receptor binds to cAMP cAMP EP4_Receptor->cAMP activates PKA PKA cAMP->PKA activates Immunosuppression Immunosuppression (e.g., decreased T-cell function) PKA->Immunosuppression leads to ONO4578 This compound ONO4578->EP4_Receptor blocks

Caption: this compound blocks the PGE2-EP4 signaling pathway, mitigating immunosuppression.

Safety Profile Comparison: HER2-Negative Gastric/GEJ Cancer

This compound has been evaluated in combination with nivolumab and chemotherapy for HER2-negative gastric or gastroesophageal junction cancer. The primary comparator for this indication is the current standard of care, nivolumab in combination with chemotherapy, as investigated in the CheckMate 649 and ATTRACTION-4 trials.

Table 1: Comparison of Adverse Events in HER2-Negative Gastric/GEJ Cancer Trials

Adverse Event ProfileThis compound + Nivolumab (NCT03155061)[1][2]Nivolumab + Chemotherapy (CheckMate 649)[3][4][5][6][7]Nivolumab + Chemotherapy (ATTRACTION-4)[8][9][10][11]
Patient Population Unresectable advanced or recurrent G/GEJ cancer (IO-treated and IO-naive)Previously untreated advanced or metastatic G/GEJ/esophageal adenocarcinomaPreviously untreated, HER2-negative, unresectable advanced or recurrent G/GEJ cancer
Total Patients (Safety Analysis) 66782359
Any Grade Treatment-Related AEs (TRAEs) 46 patients (69.7%)95%95.5% (Nivolumab + SOX/CapeOX) vs. 88.3% (Placebo + SOX/CapeOX)
Grade 3-4 TRAEs 17 patients (25.8%)60%55.7% (Nivolumab + SOX/CapeOX) vs. 47.8% (Placebo + SOX/CapeOX)
Most Common Grade 3-4 TRAEs Data not detailed in percentagesNeutropenia (16%), Decreased neutrophil count (11%), Anemia (6%), Increased lipase (6%)Neutrophil count decreased (20%), Platelet count decreased (9%)
Treatment-Related Deaths 016 (2%)3 (0.8%)

Note: The safety data for this compound in the NCT06256328 trial in combination with chemotherapy has not been fully detailed in publications beyond the statement that "no new safety concerns were identified."[12][13]

Safety Profile Comparison: Metastatic Colorectal Cancer (mCRC)

In the setting of metastatic colorectal cancer, this compound in combination with nivolumab has been studied in patients who have progressed on standard therapies. For comparison, this guide includes the safety profiles of two commonly used agents in later-line mCRC: regorafenib and TAS-102.

Table 2: Comparison of Adverse Events in Metastatic Colorectal Cancer Trials

Adverse Event ProfileThis compound + Nivolumab (mCRC Cohort)[14]Regorafenib (CORRECT Trial)[15][16][17][18][19][20][21][22]TAS-102 (RECOURSE Trial)[23][24][25][26][27][28]
Patient Population Previously treated mCRCmCRC progressed after standard therapiesRefractory mCRC
Total Patients (Safety Analysis) 51500533
Any Grade Adverse Events (AEs) 94.1%93% (treatment-related)Not explicitly reported as a single percentage
Grade ≥3 AEs 45.1%54% (treatment-related)69%
Most Common Grade ≥3 Treatment-Related AEs Data not detailed in percentagesHand-foot skin reaction (17%), Fatigue (10%), Hypertension (7%), Diarrhea (7%), Rash/desquamation (6%)Neutropenia (38%), Leukopenia (21%), Anemia (18%), Febrile neutropenia (4%)
Serious AEs 21.6%Not explicitly reported as a single percentageNot explicitly reported as a single percentage
Treatment-Related Deaths 0Not explicitly reported1 (<1%)

Experimental Protocols

A generalized workflow for the safety assessment in the cited clinical trials is outlined below. Specific protocols may vary between studies.

Experimental_Workflow cluster_screening Patient Screening and Enrollment cluster_treatment Treatment and Monitoring cluster_data_analysis Data Collection and Analysis InclusionCriteria Inclusion Criteria Met (e.g., Disease Stage, Prior Therapies) InformedConsent Informed Consent InclusionCriteria->InformedConsent ExclusionCriteria Exclusion Criteria Not Met (e.g., Comorbidities, Organ Function) ExclusionCriteria->InformedConsent TreatmentAdmin Treatment Administration (this compound Combination or Alternative) InformedConsent->TreatmentAdmin AE_Monitoring Continuous Adverse Event (AE) Monitoring and Grading (CTCAE) TreatmentAdmin->AE_Monitoring LabTests Regular Laboratory Tests (Hematology, Chemistry) TreatmentAdmin->LabTests Imaging Tumor Assessments (Imaging) TreatmentAdmin->Imaging DataCollection AE Data Collection (Type, Severity, Frequency, Relatedness) AE_Monitoring->DataCollection LabTests->DataCollection StatisticalAnalysis Statistical Analysis of Safety Data DataCollection->StatisticalAnalysis

Caption: Generalized workflow for safety assessment in oncology clinical trials.

Methodologies:

  • This compound + Nivolumab (NCT03155061 & mCRC Cohort): Patients received oral this compound daily and intravenous nivolumab every 4 weeks. Safety was the primary endpoint, with adverse events (AEs) monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[1][14] The relationship of AEs to the study drug was assessed by the investigators.

  • Nivolumab + Chemotherapy (CheckMate 649 & ATTRACTION-4): Patients received intravenous nivolumab every 2 or 3 weeks in combination with standard chemotherapy regimens (XELOX or FOLFOX in CheckMate 649; SOX or CapeOX in ATTRACTION-4).[7][8] Safety assessments included the monitoring and grading of AEs using NCI-CTCAE.

  • Regorafenib (CORRECT Trial): Patients received oral regorafenib or placebo daily for the first 3 weeks of each 4-week cycle.[21] AEs were recorded at each visit and graded using NCI-CTCAE. Dose modifications were permitted for the management of toxicities.[17]

  • TAS-102 (RECOURSE Trial): Patients received oral TAS-102 or placebo on days 1-5 and 8-12 of each 28-day cycle.[25] Safety was assessed through the monitoring of AEs, laboratory tests, and physical examinations, with AEs graded according to NCI-CTCAE.

Conclusion

References

Safety Operating Guide

Essential Safety and Disposal Guidelines for ONO-4578

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for ONO-4578 containing explicit disposal instructions was not publicly available at the time of this writing. The following procedures are based on general laboratory safety protocols for non-hazardous solid chemical compounds and their solutions. Researchers must consult their institution's Environmental Health and Safety (EHS) department for guidance and to ensure full compliance with local, state, and federal regulations.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following guidance outlines the best practices for the proper disposal of this compound in both its solid form and when dissolved in solvents such as Dimethyl Sulfoxide (DMSO).

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is crucial for the safe handling and management of the compound.

PropertyValue
Molecular Weight 475.55 g/mol
Formula C27H29N3O5
Appearance Solid
Solubility 10 mM in DMSO
Storage (Solid) -20°C for 12 months; 4°C for 6 months
Storage (In Solvent) -80°C for 6 months; -20°C for 6 months

Procedural Guidance for Disposal

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and preventing environmental contamination. The following step-by-step procedures are recommended for the disposal of this compound.

Disposal of Solid this compound:

  • Waste Collection: Unused or waste this compound solid should be collected in a designated, properly labeled hazardous waste container.[1]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (if known).

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[2]

  • Disposal Request: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal company.[3]

Disposal of this compound in DMSO Solution:

  • Waste Collection: Solutions of this compound in DMSO should be collected in a separate, sealed, and compatible waste container intended for organic solvent waste.[4][5] Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Segregation: Keep halogenated and non-halogenated solvent waste in separate containers.[5][6]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full names of all chemical components (e.g., "this compound in Dimethyl Sulfoxide"), their approximate concentrations, and any known hazards.[2]

  • Storage: The container must be kept securely sealed and stored in a well-ventilated area, such as a flammable storage cabinet, until collection.[3][4]

  • Disposal Request: Follow your institution's procedures to request a hazardous waste pickup.

Disposal of Contaminated Labware:

  • Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.[1]

  • Glass and Plastic: Contaminated glassware and plasticware should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[7] After thorough rinsing and removal of any labels, the labware may be disposed of as regular non-hazardous waste, in accordance with institutional policies.[7]

Experimental Workflow and Signaling Pathways

The following diagram illustrates a general decision-making workflow for the proper disposal of laboratory chemical waste in the absence of a specific Safety Data Sheet.

G cluster_0 Chemical Waste Disposal Decision Workflow start Generated Chemical Waste (e.g., this compound) sds_check Is a Safety Data Sheet (SDS) available with specific disposal instructions? start->sds_check follow_sds Follow SDS-specified disposal procedures. sds_check->follow_sds Yes no_sds Treat as Hazardous Waste. Consult Institutional EHS. sds_check->no_sds No identify_form Identify the physical form (Solid, Liquid, Gas) no_sds->identify_form solid_waste Solid Waste Protocol: - Designated, labeled container - Segregate from other waste identify_form->solid_waste Solid liquid_waste Liquid Waste Protocol: - Designated, labeled container - Segregate by solvent type (e.g., DMSO solution) identify_form->liquid_waste Liquid ehs_pickup Arrange for disposal via Institutional EHS. solid_waste->ehs_pickup liquid_waste->ehs_pickup

Caption: Chemical waste disposal workflow.

References

Essential Safety and Logistical Information for Handling ONO-4578

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling ONO-4578 based on general best practices for potent, powdered research compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Therefore, this guidance should be supplemented by a thorough risk assessment by qualified personnel before any handling occurs.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound in a laboratory setting. Adherence to these protocols is crucial for minimizing exposure and ensuring a safe research environment.

Personal Protective Equipment (PPE)

The primary goal when handling any potent pharmaceutical compound is to prevent direct contact and inhalation. A comprehensive PPE strategy is the first line of defense. Below is a summary of recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesShould be worn at all times in the laboratory to protect from splashes or airborne particles. Must provide a complete seal around the eyes.
Hand Protection Nitrile Gloves (Double Gloving)Wear two pairs of nitrile gloves. The outer pair should be changed immediately if contaminated or every two hours to minimize the risk of unnoticed contamination.
Body Protection Laboratory CoatA long-sleeved, fastened lab coat is the minimum requirement. For procedures with a higher risk of contamination, disposable coveralls made of a protective material like Tyvek are recommended.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of powdered this compound should be conducted in a certified chemical fume hood or a similar ventilated enclosure to prevent inhalation of the powder.
Foot Protection Closed-toe ShoesRequired in all laboratory settings to protect against spills and falling objects.

Operational and Disposal Plans

A clear and well-defined plan for the handling and disposal of this compound is critical for maintaining a safe laboratory environment.

Handling Powdered this compound:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. The designated handling area, typically within a fume hood, should be clean and uncluttered.

  • Weighing: When weighing this compound powder, do so within a fume hood or a balance enclosure to contain any airborne particles. Use anti-static tools if necessary to prevent the powder from dispersing.

  • Dissolving: When preparing solutions, add the solvent to the powdered this compound slowly and carefully to avoid splashing.

  • Storage: this compound is a solid powder and should be stored in a dry, dark place. Short-term storage is recommended at 0-4°C, while long-term storage should be at -20°C.[1]

Spill Response:

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Assess: From a safe distance, assess the extent of the spill and whether it can be managed by laboratory personnel. For large or unmanageable spills, contact the institution's environmental health and safety (EHS) office immediately.

  • Contain: For small, manageable spills, wear appropriate PPE and contain the spill using a chemical spill kit. For powdered spills, gently cover the area with damp absorbent material to prevent the powder from becoming airborne.

  • Clean-up: Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste according to institutional guidelines.

Disposal Plan:

As this compound is a research chemical, its disposal must be handled with care, even if it is not classified as a hazardous chemical for shipping.[1]

  • Waste Collection: All waste materials contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, should be collected in a clearly labeled, sealed hazardous waste container.

  • Institutional Guidelines: Follow all local and institutional regulations for the disposal of chemical waste. Contact your institution's EHS office for specific guidance on waste stream management.

  • Non-Hazardous Classification: While one supplier ships this compound as a non-hazardous chemical, this classification is for transportation purposes only and does not negate the need for cautious disposal as a potent pharmaceutical compound.[1]

Visual Guides

The following diagrams illustrate the key workflows for handling this compound and responding to a spill.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area Ensure Safety weigh Weigh Powder prep_area->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve If making solution decontaminate Decontaminate Work Area weigh->decontaminate dissolve->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste store Store Compound dispose_waste->store Final Step

This compound Handling Workflow

spill_response_workflow cluster_immediate_actions Immediate Actions cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill_occurs Spill Occurs alert_others Alert Others spill_occurs->alert_others evacuate_area Evacuate Area (if necessary) alert_others->evacuate_area assess_spill Assess Spill Severity evacuate_area->assess_spill don_ppe Don Appropriate PPE assess_spill->don_ppe Minor contact_ehs Contact EHS/Emergency Services assess_spill->contact_ehs Major contain_spill Contain Spill don_ppe->contain_spill cleanup Clean Up Spill contain_spill->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose secure_area Secure Area contact_ehs->secure_area

This compound Spill Response Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.